4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
Description
BenchChem offers high-quality 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-chloro-3-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-7-2-1-6(3-4-14)5-8(7)15-9(11,12)13/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNXYHHQHHZITA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101238912 | |
| Record name | 4-Chloro-3-(trifluoromethoxy)benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101238912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-97-6 | |
| Record name | 4-Chloro-3-(trifluoromethoxy)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-(trifluoromethoxy)benzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101238912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile CAS number 886500-97-6 properties
An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile (CAS 886500-97-6)
A Specialized Building Block for Advanced Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Section 1: Executive Summary & Strategic Overview
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is a highly functionalized aromatic nitrile, identified by its CAS number 886500-97-6.[1][2][3] This compound emerges not as an end-product, but as a sophisticated and strategic intermediate in the fields of medicinal chemistry and agrochemical synthesis. Its molecular architecture is distinguished by three key features: a reactive nitrile group, a chlorine substituent, and a trifluoromethoxy (-OCF3) group. This specific combination of functionalities makes it a valuable precursor for creating complex molecular targets.
The inclusion of fluorinated motifs is a cornerstone of modern drug design, often employed to enhance critical pharmacokinetic properties.[4] The trifluoromethoxy group, in particular, is known to improve metabolic stability, increase lipophilicity, and enhance bioavailability, making it a highly desirable feature in drug candidates.[4][5] Similarly, the strategic placement of a chlorine atom can modulate the electronic properties of the molecule and serve as a metabolic blocking point.[6] This guide provides a comprehensive analysis of the known properties, safety protocols, and a scientifically grounded perspective on the synthesis and application of this compound, empowering researchers to leverage its unique characteristics in their development programs.
Section 2: Core Physicochemical & Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. While extensive experimental data for this specific molecule is not widely published, key identifiers and properties have been compiled from supplier technical data sheets.
Structural and Molecular Data
The structural identity of the compound is confirmed across multiple chemical suppliers and databases.[3][7][8]
Caption: Chemical structure of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 886500-97-6 | [1][3][7] |
| IUPAC Name | 2-[4-chloro-3-(trifluoromethoxy)phenyl]acetonitrile | [1][3] |
| Molecular Formula | C₉H₅ClF₃NO | [1][7] |
| Molecular Weight | 235.59 g/mol | [1][7] |
| Purity | Typically ≥95% | [1] |
| Physical Form | Reported as liquid | [8] |
| InChI Key | KXNXYHHQHHZITA-UHFFFAOYSA-N | [8] |
| MDL Number | MFCD06660250 |[8] |
Note: Properties such as melting point, boiling point, and solubility are not consistently available in public sources, indicating they may not have been formally characterized or published.[1]
Section 3: Synthesis & Reactivity Profile
Expected Reactivity
The reactivity of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is governed by its functional groups:
-
Nitrile Group: This is the primary site for synthetic transformations. It can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-chloro-3-(trifluoromethoxy)phenylacetic acid, a valuable building block in its own right. Alternatively, it can be reduced using reagents like LiAlH₄ or catalytic hydrogenation to produce 2-[4-chloro-3-(trifluoromethoxy)phenyl]ethanamine, a key pharmacophore.
-
Benzylic Methylene (-CH₂-) Group: The protons on the carbon adjacent to the phenyl ring and nitrile group are acidic. This allows for deprotonation with a suitable base, creating a nucleophilic carbanion that can be used in alkylation or condensation reactions.
-
Aromatic Ring: The ring is electron-deficient due to the electron-withdrawing effects of the chlorine and trifluoromethoxy groups. This deactivates it towards electrophilic aromatic substitution, but it may be susceptible to nucleophilic aromatic substitution under specific conditions.
Postulated Synthetic Pathway
Causality of Protocol Choice: This pathway is selected for its reliability, high yields typically observed for analogous reactions, and the commercial availability of related starting materials. The use of a polar aprotic solvent like DMSO or acetonitrile is crucial as it effectively solvates the cation of the cyanide salt (e.g., Na⁺ or K⁺), thereby liberating a highly nucleophilic cyanide anion for the reaction.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical):
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1.0 equivalent of the precursor, 1-(bromomethyl)-4-chloro-3-(trifluoromethoxy)benzene, in anhydrous dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add 1.1 equivalents of sodium cyanide (NaCN) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction Execution: Stir the mixture at room temperature (20-25 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is anticipated to be complete within 2-4 hours.
-
Quenching & Extraction: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate. Shake vigorously and allow the layers to separate.
-
Washing: Wash the organic layer sequentially with water and then with brine to remove residual DMSO and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product via column chromatography on silica gel to yield the final, high-purity 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
Section 4: Safety, Handling, and Storage
This compound is classified as hazardous and requires strict adherence to safety protocols. The primary hazards are skin, eye, and respiratory irritation.[1]
Table 2: GHS Hazard and Precautionary Statements
| Classification | Code | Statement | Source |
|---|---|---|---|
| Hazard | H315 | Causes skin irritation. | [1] |
| H319 | Causes serious eye irritation. | [1] | |
| H335 | May cause respiratory irritation. | [1] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][10] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][10] |
| | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |[1] |
Self-Validating Laboratory Protocol:
-
Engineering Controls: All handling must occur within a certified chemical fume hood to prevent inhalation of vapors.[1] An eyewash station and safety shower must be immediately accessible.[10]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles with side shields.[10][11]
-
Storage: Store the compound in a tightly-sealed container in a cool, dry, and well-ventilated area.[1][10] It must be stored separately from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[1]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[1][11]
Section 5: Role in Research & Drug Development
The true value of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile lies in its potential as a precursor to more complex, biologically active molecules. The strategic combination of its substituents provides a unique platform for drug discovery.
Causality of Application:
-
Trifluoromethoxy Group (-OCF₃): This group is a "super-methoxy" analogue. It is highly lipophilic and strongly electron-withdrawing, yet it is a poor hydrogen bond acceptor. In drug design, its incorporation can significantly increase a molecule's permeability across biological membranes and, critically, it enhances metabolic stability by blocking oxidative degradation that often occurs at methoxy groups.[4][5]
-
Chloro Group (-Cl): The chlorine atom further increases lipophilicity and acts as a strong electron-withdrawing group. It can form halogen bonds, which are increasingly recognized as important in ligand-receptor interactions. Its presence can also block positions on the aromatic ring that might otherwise be susceptible to metabolic attack.[6]
Caption: Key transformations of the title compound into valuable pharmacophores.
This compound is an ideal starting point for synthesizing libraries of novel compounds for screening. For instance, its conversion to the corresponding phenylacetic acid or phenethylamine provides direct access to scaffolds that are prevalent in anti-inflammatory drugs and central nervous system agents, respectively. The trifluoromethoxy and chloro substituents provide unique properties that would be difficult to introduce later in a synthetic sequence.
Section 6: Predicted Spectral Data Analysis
While authenticated spectra for this compound are not publicly available, its key spectral features can be reliably predicted based on its structure and data from analogous compounds.[12][13][14] This predictive analysis is a crucial step in verifying the identity and purity of the synthesized material in a research context.
-
¹H NMR: The spectrum is expected to show a singlet for the two benzylic protons (-CH₂-) around δ 3.8-4.0 ppm. The aromatic region (δ 7.2-7.8 ppm) will display three signals corresponding to the three aromatic protons, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The spectrum should exhibit 9 distinct carbon signals. Key signals would include the nitrile carbon (C≡N) around δ 115-120 ppm, the benzylic carbon (-CH₂) around δ 25-30 ppm, and the trifluoromethoxy carbon (-OCF₃) as a quartet (due to C-F coupling) around δ 120-122 ppm.
-
IR Spectroscopy: Characteristic absorption bands are predicted at ~2250 cm⁻¹ for the nitrile (C≡N) stretch, strong bands in the 1100-1300 cm⁻¹ region for the C-F stretches of the -OCF₃ group, and a band around 700-800 cm⁻¹ for the C-Cl stretch.
-
Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak (M⁺) at m/z 235, along with an M+2 peak at m/z 237 with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom. Key fragmentation would likely involve the loss of the nitrile group and cleavage at the benzylic position.
Section 7: Conclusion
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile (CAS 886500-97-6) is a specialized chemical intermediate with significant potential for researchers in drug discovery and fine chemical synthesis. While detailed characterization data is sparse, its structural features—a reactive nitrile, a stabilizing trifluoromethoxy group, and a modulating chloro substituent—make it an attractive building block for creating novel molecules with enhanced pharmacokinetic profiles. Its logical synthesis via cyanidation of the corresponding benzyl halide and its versatile reactivity profile provide multiple avenues for derivatization. Adherence to strict safety protocols is mandatory for its handling. This guide provides the foundational knowledge and predictive insights necessary for scientists to effectively and safely incorporate this potent intermediate into their research and development pipelines.
References
- Chemical Abstracts Service. (n.d.). CAS Registry Number 886500-97-6.
-
Chemsrc. (n.d.). 4-(Trifluoromethoxy)phenylacetonitrile | CAS#:49561-96-8. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis with 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate. Retrieved from [Link]
-
NIST. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile IR Spectrum. Retrieved from [Link]
-
NIST. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile Mass Spectrum. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Antimalarial Breakthroughs: The Contribution of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate. Retrieved from [Link]
-
NIST. (n.d.). 4-(Trifluoromethoxy)phenylacetonitrile. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of phenylacetonitrile. Retrieved from [Link]
-
The Good Scents Company. (n.d.). phenyl acetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride.
-
Al-Zoubi, W., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
- Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3-(trifluoromethyl) phenylisocyanate.
-
Ferreira, I., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Pathan, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Retrieved from [Link]
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PubChemLite. (n.d.). 4-fluoro-3-(trifluoromethoxy)phenylacetonitrile. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
Introduction: A Molecule of Emerging Interest
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile (CAS No. 886500-97-6) is a substituted arylacetonitrile of significant interest in medicinal chemistry and drug development.[1][2] The unique combination of a chloro, a trifluoromethoxy, and a nitrile functional group on a phenyl ring imparts specific electronic and lipophilic characteristics that make it an attractive scaffold for the synthesis of novel therapeutic agents. The trifluoromethoxy group, in particular, is often employed as a bioisostere for a methoxy group, offering enhanced metabolic stability and increased lipophilicity, which can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Given the limited availability of published experimental data for this specific molecule, we will focus not only on reported values but also on established methodologies for their determination in a laboratory setting. This approach is designed to empower researchers and drug development professionals to effectively characterize this and similar compounds.
Chemical Identity and Core Properties
A precise understanding of the foundational properties of a molecule is the cornerstone of all further research. These identifiers and basic characteristics are essential for registry, safety, and computational modeling.
| Property | Value | Source |
| IUPAC Name | 2-[4-Chloro-3-(trifluoromethoxy)phenyl]acetonitrile | [1] |
| CAS Number | 886500-97-6 | [1][2] |
| Molecular Formula | C₉H₅ClF₃NO | [1][2] |
| Molecular Weight | 235.59 g/mol | [1][2] |
| Physical Form | Liquid (at ambient temperature) | [3] |
| Purity (Commercial) | Typically ≥95% - 97% | [1][3] |
Predicted Physicochemical Parameters
In the absence of extensive experimental data, computational predictions serve as a valuable starting point for experimental design. The following parameters have been estimated using well-established algorithms, providing insights into the molecule's likely behavior in biological and chemical systems.
| Parameter | Predicted Value | Significance in Drug Discovery |
| logP (Octanol-Water Partition Coefficient) | ~3.5 - 4.0 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. Crucial for predicting absorption and distribution. |
| Boiling Point | ~250-270 °C (at 760 mmHg) | High boiling point suggests low volatility. Purification by distillation would require reduced pressure. |
| pKa (Acidic) | ~18-19 (for α-proton) | The protons on the carbon adjacent to the nitrile group are weakly acidic. This site may be susceptible to deprotonation under strong basic conditions. |
| Aqueous Solubility | Low | Predicted based on high logP. Poor water solubility can be a major challenge for formulation and bioavailability. |
Note: These values are estimations and should be confirmed by experimental measurement.
Experimental Protocols for Physicochemical Characterization
The true empirical characterization of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile requires rigorous experimental work. The following section details standard, field-proven protocols for determining its key physicochemical properties.
Workflow for Comprehensive Physicochemical Profiling
The following diagram outlines a logical workflow for the characterization of a new chemical entity like 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
Caption: Logical workflow for the synthesis and characterization of a new chemical entity.
Determination of Octanol-Water Partition Coefficient (logP)
Causality: The logP value is a critical determinant of a drug's ability to cross biological membranes. The shake-flask method, standardized by the OECD, remains the gold-standard for its direct measurement.
Protocol: Shake-Flask Method (OECD 107)
-
Preparation: Prepare a stock solution of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile in n-octanol (pre-saturated with water). The concentration should be chosen to be within the linear range of the analytical detector.
-
Partitioning:
-
Add a precise volume of the octanol stock solution to a vessel containing a known volume of water (pre-saturated with n-octanol).
-
Seal the vessel and shake vigorously at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24 hours).
-
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the octanol and water phases.
-
Quantification:
-
Carefully sample both the aqueous and octanol phases.
-
Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to that in the aqueous phase. The logP is the base-10 logarithm of this value.
Measurement of Aqueous Solubility
Causality: Aqueous solubility is essential for drug absorption and formulation. Insufficient solubility can lead to poor bioavailability. The shake-flask method provides a direct measure of thermodynamic solubility.
Protocol: Shake-Flask Method (OECD 105)
-
Equilibration: Add an excess amount of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vessel.
-
Agitation: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Phase Separation: Allow the suspension to settle. Filter the solution through a low-binding 0.45 µm filter to remove undissolved solid.
-
Quantification: Analyze the clear filtrate using a validated HPLC-UV or LC-MS method against a standard curve prepared in the same buffer to determine the concentration of the dissolved compound. This concentration represents the aqueous solubility.
Spectroscopic and Structural Analysis
Spectroscopic analysis is non-negotiable for confirming the identity and purity of the synthesized compound. The following are the expected spectral characteristics based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Region (δ 7.0-8.0 ppm): Expect three signals corresponding to the aromatic protons. Due to the substitution pattern, they will likely appear as a doublet, a singlet (or narrow doublet), and a doublet of doublets, showing complex splitting patterns due to coupling.
-
Methylene Protons (δ ~4.0 ppm): The two protons of the CH₂ group adjacent to the nitrile will appear as a singlet.
-
-
¹³C NMR:
-
Nitrile Carbon (δ ~115-120 ppm): The carbon of the C≡N group.
-
Aromatic Carbons (δ ~120-150 ppm): Expect six distinct signals for the aromatic carbons, including those bonded to the chloro and trifluoromethoxy groups.
-
CF₃ Carbon (δ ~120-125 ppm): This carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
Methylene Carbon (δ ~20-25 ppm): The carbon of the CH₂ group.
-
Infrared (IR) Spectroscopy
-
C≡N Stretch (2240-2260 cm⁻¹): A sharp, characteristic absorption band for the nitrile group.
-
C-F Stretch (1100-1350 cm⁻¹): Strong, broad absorptions characteristic of the trifluoromethoxy group.
-
Aromatic C=C Stretch (1450-1600 cm⁻¹): Multiple bands indicating the presence of the benzene ring.
-
C-Cl Stretch (700-850 cm⁻¹): A band corresponding to the carbon-chlorine bond.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): Expect a molecular ion peak at m/z 235. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.
-
Fragmentation: Common fragmentation pathways would include the loss of the nitrile group (-CN) and cleavage of the bond between the aromatic ring and the acetonitrile moiety.
Proposed Synthetic Pathway
While specific synthetic procedures for 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile are not widely published, a plausible route can be designed from commercially available starting materials, leveraging established organic chemistry reactions. A key precursor is 4-chloro-3-(trifluoromethoxy)aniline.
Caption: A proposed synthetic route to the target compound via a Sandmeyer reaction.
Rationale:
-
Diazotization and Sandmeyer Reaction: The starting aniline can be converted to a diazonium salt, which is then displaced by a halide (e.g., chloride via CuCl) to form the corresponding benzyl chloride. This is a robust and well-documented transformation.
-
Cyanation: The resulting benzyl chloride is an excellent electrophile for nucleophilic substitution with a cyanide salt (e.g., sodium cyanide) to yield the final phenylacetonitrile product.[4] This is a standard method for nitrile synthesis.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that this compound should be handled with appropriate care in a laboratory setting.
-
Hazard Statements: Based on data for structurally similar compounds and supplier information, 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile presents a promising scaffold for chemical and pharmaceutical research. While a comprehensive, publicly available dataset of its physicochemical properties is currently lacking, this guide provides the necessary framework for its empirical characterization. By combining predictive modeling with robust, standardized experimental protocols, researchers can effectively unlock the potential of this molecule. The methodologies and expected analytical outcomes detailed herein serve as a self-validating system for any scientist undertaking the synthesis and characterization of this compound, ensuring both scientific integrity and operational safety.
References
-
Chemsrc. (2025). 4-(Trifluoromethoxy)phenylacetonitrile | CAS#:49561-96-8. Retrieved from [Link]
-
Chemsrc. (2025). 4-Chloro-3-(trifluoromethoxy)phenol | CAS#:886500-85-2. Retrieved from [Link]
-
The Good Scents Company. (n.d.). phenyl acetonitrile, 140-29-4. Retrieved from [Link]
- Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.
-
Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Retrieved from [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Chlorophenylacetonitrile. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of phenylacetonitrile. Retrieved from [Link]
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NIST WebBook. (n.d.). 4-(Trifluoromethoxy)phenylacetonitrile. Retrieved from [Link]
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NIH National Library of Medicine. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]
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ScienceDirect. (2021). Energy-entropy prediction of octanol–water logP of SAMPL7 N-acyl sulfonamide bioisosters. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-fluoro-3-(trifluoromethoxy)phenylacetonitrile (C9H5F4NO). Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-(Trifluoromethoxy)phenylacetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
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Foreword: Charting the Unexplored Biological Landscape of a Novel Phenylacetonitrile Derivative
An In-depth Technical Guide to the Biological Activity of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
In the landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. This guide focuses on 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile, a compound for which, as of this writing, no public data on biological activity exists. The absence of established knowledge presents not a barrier, but an opportunity to design a rigorous, hypothesis-driven investigation.
This document serves as a strategic whitepaper, outlining a comprehensive research program to elucidate the biological and therapeutic potential of this molecule. Drawing upon structure-activity relationships from known analogs, we will lay out a logical, field-proven framework for its initial screening, mechanistic evaluation, and potential therapeutic positioning. Our audience—researchers, medicinal chemists, and drug development professionals—will find this guide to be a practical blueprint for transforming a novel chemical structure into a well-characterized biological asset.
Structural Rationale: Deconstructing the Potential for Bioactivity
The therapeutic potential of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile can be hypothesized by examining its constituent parts, each of which is a staple in modern medicinal chemistry.
-
The Phenylacetonitrile Core : This scaffold is a versatile building block in the synthesis of a wide array of pharmaceuticals, including antidepressants and antimalarials.[1] Its benzylic methylene group provides a reactive handle for constructing more complex molecular architectures.[1]
-
The Trifluoromethoxy (-OCF3) Group : The incorporation of trifluoromethoxy and other fluorinated moieties is a key strategy in contemporary drug design.[2] This group can significantly enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate pKa, all of which are critical for favorable pharmacokinetic profiles.[2][3] Its presence suggests the compound may possess improved drug-like properties.
-
The 4-Chloro Substituent : Halogen atoms, particularly chlorine, are frequently used to modulate the electronic properties of a molecule and can form specific halogen bonds with biological targets, thereby enhancing binding affinity and selectivity.
A comparative analysis with structurally related compounds provides a logical starting point for forming our primary hypotheses (Table 1). The isocyanate analog, in particular, points toward promising avenues in oncology and infectious disease, as it is a key intermediate in the synthesis of the multi-kinase inhibitor sorafenib and is used in developing agents with antimalarial and antiproliferative activities.[4][5][6]
Table 1: Comparative Analysis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile and Structurally Related Analogs
| Compound | Structural Difference from Target | Known Biological Relevance / Application |
| 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile | Target Compound | To be determined |
| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Isocyanate (-NCO) for Acetonitrile (-CH2CN) | Intermediate for sorafenib (anticancer); used to synthesize antimalarial and antiproliferative agents.[4][5][6] |
| 4-(Trifluoromethoxy)phenylacetonitrile | Lacks 4-chloro substituent | Intermediate for pharmaceuticals, particularly those targeting neurological disorders.[3] |
| 4-(Trifluoromethyl)phenylacetonitrile | Trifluoromethyl (-CF3) for Trifluoromethoxy (-OCF3); lacks 4-chloro | Intermediate in the synthesis of pharmaceuticals and agrochemicals.[7] |
Based on this analysis, our investigation will prioritize the evaluation of anticancer and antimalarial activities.
A Strategic Framework for Biological Profiling
A tiered approach, beginning with broad screening and progressing to more focused mechanistic studies, is the most efficient methodology for characterizing a novel compound.
Tier 1: Primary High-Throughput Screening (HTS)
The initial goal is to cast a wide net to identify any significant biological activity. We propose a multi-pronged HTS campaign.
Workflow Rationale : The causality of this workflow is critical. We begin with a broad cytotoxicity screen across diverse cancer cell lines to identify any "hits." Simultaneously, a counter-screen against a non-cancerous cell line is essential to distinguish between general cytotoxic agents and those with cancer-selective lethality. Parallel screens for antiparasitic and neurological activity, guided by our structural analysis, maximize the potential for discovering a unique activity profile.
Caption: High-throughput screening workflow for the initial biological profiling.
Hypothetical Screening Data
To illustrate the desired output from Tier 1, Table 2 presents hypothetical cytotoxicity data. The key metrics are the IC50 (the concentration at which 50% of cell growth is inhibited) and the Selectivity Index (SI), calculated as IC50 in non-cancerous cells divided by IC50 in cancer cells. A high SI is desirable, indicating cancer-specific activity.
Table 2: Hypothetical Cytotoxicity and Selectivity Data
| Cell Line | Tissue of Origin | IC50 (µM) | Selectivity Index (SI) |
| A375 | Melanoma | 0.85 | 29.4 |
| HCT-116 | Colon | 4.5 | 5.5 |
| MCF-7 | Breast | 9.2 | 2.7 |
| PC-3 | Prostate | > 50 | < 0.5 |
| hTERT-RPE1 | Non-cancerous Retinal Pigment Epithelium | 25.0 | - |
In this hypothetical scenario, the compound shows potent and selective activity against the A375 melanoma cell line, making it a priority "hit" for further investigation.
Tier 2: In-Depth Mechanistic Elucidation
Assuming a hit against melanoma cells, the next phase is to understand how the compound works. This involves a series of hypothesis-driven experiments to determine its mechanism of action (MoA).
Rationale : The connection of the isocyanate analog to sorafenib, a B-Raf kinase inhibitor used to treat melanoma, provides a strong rationale to investigate kinase inhibition as a potential MoA. Therefore, our mechanistic studies will focus on pathways commonly dysregulated in melanoma and inhibited by sorafenib, such as the MAPK/ERK pathway.
Probing the Cellular Consequences
-
Cell Cycle Analysis : Determine if the compound induces cell cycle arrest. Treatment of A375 cells followed by propidium iodide staining and flow cytometry would reveal accumulation in G1, S, or G2/M phases.
-
Apoptosis Induction : Quantify programmed cell death. An Annexin V/PI staining assay is the gold standard to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Identifying the Molecular Target
Given the structural alerts, a direct investigation into kinase inhibition is warranted.
-
Kinase Profiling : A broad in vitro kinase panel (e.g., Eurofins' KinaseProfiler™) can screen the compound against hundreds of kinases. A "hit" would be significant inhibition of a specific kinase, such as B-Raf or other kinases in the MAPK pathway (e.g., MEK, ERK).
-
Target Validation in Cells : If a kinase target is identified, a Western blot analysis in treated A375 cells can confirm its inhibition. For example, if B-Raf is inhibited, we would expect to see a decrease in the phosphorylation of its downstream substrates, MEK and ERK.
Caption: Hypothetical inhibition of the MAPK signaling pathway by the test compound.
Experimental Protocols
Scientific integrity requires reproducible methodologies. The following are standard, self-validating protocols for the key proposed experiments.
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle : This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing a proxy for cell viability.
Methodology :
-
Cell Seeding : Plate cells (e.g., A375, hTERT-RPE1) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Prepare a 2x serial dilution of the test compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions (ranging from 100 µM to 0.1 nM). Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation : Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Read the absorbance at 570 nm using a microplate reader.
-
Analysis : Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the data using a non-linear regression (log[inhibitor] vs. response) to calculate the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle : Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.
Methodology :
-
Treatment : Seed cells in 6-well plates and treat with the test compound at 1x, 5x, and 10x its IC50 value for 24 hours.
-
Cell Harvest : Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation : Resuspend the pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation : Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition : Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis : Use cell cycle analysis software (e.g., FlowJo) to model the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Future Directions and Conclusion
Should 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile demonstrate promising and selective biological activity, the path forward would involve a multi-parameter lead optimization campaign. This would include:
-
Structure-Activity Relationship (SAR) Studies : Synthesizing analogs to improve potency and selectivity.
-
ADME/Tox Profiling : Assessing absorption, distribution, metabolism, excretion, and toxicity properties.
-
In Vivo Efficacy Studies : Testing the optimized compound in relevant animal models of the identified disease.
References
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Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Antimalarial Breakthroughs: The Contribution of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate. Retrieved from [Link]
- Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.
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An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile for Advanced Research Applications
This guide provides a comprehensive technical overview of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile, a key intermediate in modern medicinal chemistry and drug discovery. We will delve into its synthesis, physicochemical properties, reactivity, and applications, offering insights grounded in established chemical principles and supported by authoritative references. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile building block in their synthetic endeavors.
Introduction: The Strategic Importance of Fluorinated Phenylacetonitriles
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile, with CAS Number 886500-97-6, is a halogenated and fluorinated aromatic nitrile. The presence of the trifluoromethoxy (-OCF₃) group is of particular significance in medicinal chemistry. This functional group is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates by altering their electronic properties and resistance to enzymatic degradation.[1][2] The chloro and cyano functionalities further contribute to the molecule's utility as a versatile synthetic intermediate.
The phenylacetonitrile scaffold itself is a precursor to a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The methylene bridge adjacent to the nitrile group provides a reactive site for various chemical transformations.
Table 1: Physicochemical Properties of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
| Property | Value | Source |
| CAS Number | 886500-97-6 | [3] |
| Molecular Formula | C₉H₅ClF₃NO | [3] |
| Molecular Weight | 235.59 g/mol | [3] |
| Appearance | Solid (predicted) | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Soluble in common organic solvents | General knowledge |
Proposed Synthetic Pathway and Experimental Protocol
References
The Strategic Application of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) and chloro (-Cl) substituents, in particular, offer a powerful combination of physicochemical and pharmacokinetic advantages. This technical guide delves into the untapped potential of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile, a versatile chemical scaffold poised for significant applications in medicinal chemistry. We will explore the compelling rationale for its use, focusing on its role as a precursor for a new generation of kinase inhibitors. This guide provides a comprehensive overview, including a detailed synthetic protocol, a proposed workflow for biological evaluation, and an in-depth analysis of the structural features that make this compound a valuable asset for researchers, scientists, and drug development professionals.
Introduction: The Rationale for 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile in Drug Design
The pursuit of novel chemical entities with enhanced therapeutic profiles is a perpetual challenge in pharmaceutical research. The strategic modification of molecular scaffolds with carefully selected functional groups is a proven strategy to optimize biological activity, metabolic stability, and overall drug-likeness. The subject of this guide, 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile, presents a unique convergence of three key structural motifs, each contributing to its potential as a high-value building block in medicinal chemistry.
-
The Trifluoromethoxy Group (-OCF₃): A Superior Bioisostere The trifluoromethoxy group is increasingly recognized as a "super bioisostere" for the more common trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism.[1][2] This increased stability often translates to a longer in vivo half-life and improved oral bioavailability.[1][2] Furthermore, the trifluoromethoxy group can modulate pKa and improve membrane permeability, crucial parameters for effective drug action.[1]
-
The "Magic" Chloro Substituent (-Cl): Enhancing Potency and Pharmacokinetics The inclusion of a chlorine atom on an aromatic ring is a well-established strategy in drug design, often referred to as the "magic chloro" effect.[3] Chlorine's electronic and steric properties can lead to profound improvements in binding affinity and potency.[3] It can also positively influence pharmacokinetic parameters such as absorption and distribution.[3]
-
The Phenylacetonitrile Core: A Versatile Scaffold The phenylacetonitrile moiety is a common feature in a wide range of biologically active compounds. The nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups, providing a versatile handle for synthetic diversification.
The combination of these three features in a single molecule makes 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile a particularly attractive starting point for the development of novel therapeutics.
A Primary Application: A Scaffold for Novel Kinase Inhibitors
A compelling application for 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile lies in the synthesis of novel kinase inhibitors for oncology. This hypothesis is strongly supported by the structural analysis of several successful kinase inhibitors. For instance, the FDA-approved drug Sorafenib , a multi-kinase inhibitor used in the treatment of various cancers, features a 4-chloro-3-(trifluoromethyl)phenyl moiety.[4][5] Given that the trifluoromethoxy group is a well-established bioisostere for the trifluoromethyl group, it is highly probable that derivatives of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile will exhibit potent kinase inhibitory activity.
The 4-chloro-3-(trifluoromethoxy)phenyl fragment can be envisioned to occupy the hydrophobic pocket of the kinase ATP-binding site, a common interaction mode for type II kinase inhibitors. The nitrile group of the parent molecule can be hydrolyzed to the corresponding phenylacetic acid, which can then be coupled with a variety of amine-containing hinge-binding fragments to generate a library of potential kinase inhibitors.
Synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
The following section details a proposed, robust synthetic route to 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile, starting from the commercially available 4-chloro-3-(trifluoromethoxy)aniline. The synthesis involves a two-step process: a diazotization of the aniline followed by a Sandmeyer-type cyanation.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
Detailed Experimental Protocol
Step 1: Diazotization of 4-Chloro-3-(trifluoromethoxy)aniline
-
To a stirred solution of 4-chloro-3-(trifluoromethoxy)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water, cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (1.1 eq) in water dropwise.
-
Maintain the temperature below 5 °C during the addition.
-
Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt. The solution should be kept cold for the next step.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
| Reagent/Solvent | Molecular Weight | Moles (eq) |
| 4-Chloro-3-(trifluoromethoxy)aniline | 211.58 g/mol | 1.0 |
| Sodium Nitrite | 69.00 g/mol | 1.1 |
| Hydrochloric Acid (conc.) | 36.46 g/mol | 3.0 |
| Copper(I) Cyanide | 89.56 g/mol | 1.2 |
| Potassium Cyanide | 65.12 g/mol | 1.3 |
Table 1: Stoichiometry of Reagents for the Synthesis.
Proposed Workflow for Biological Evaluation
Once synthesized, 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile can be utilized as a key intermediate to generate a library of potential kinase inhibitors. The following workflow outlines the key steps for their biological evaluation.
Caption: Workflow for the development of kinase inhibitors.
Experimental Protocol: Primary Kinase Inhibitor Screening (Kinase-Glo® Luminescent Kinase Assay)
This protocol is adapted from the Promega Kinase-Glo® assay and is suitable for high-throughput screening.[6][7][8][9]
-
Reagent Preparation: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Kinase Reaction Setup:
-
In a 96-well or 384-well plate, add the kinase, substrate, and ATP in the appropriate kinase buffer.
-
Add the test compounds (from the synthesized library) at a desired screening concentration (e.g., 10 µM). Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.
-
The total reaction volume is typically 5-10 µL.
-
-
Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase (e.g., 60 minutes).
-
Detection:
-
Add a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction to each well.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. A higher signal indicates greater inhibition. Calculate the percent inhibition for each compound relative to the controls.
Experimental Protocol: In Vitro Metabolic Stability Assay (Hepatocyte Incubations)
This protocol provides a general framework for assessing the metabolic stability of promising compounds using cryopreserved human hepatocytes.[4][10][11][12]
-
Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend them in incubation medium to the desired cell density (e.g., 0.5 x 10⁶ viable cells/mL).
-
Incubation Setup:
-
In a multi-well plate, pre-warm the hepatocyte suspension at 37°C.
-
Add the test compound (at a final concentration of, for example, 1 µM) to initiate the reaction.
-
Include positive control compounds (with known high and low metabolic clearance) and a negative control (heat-inactivated hepatocytes).
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the cell suspension.
-
Immediately quench the metabolic activity by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing: Vortex and centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
-
Calculate the in vitro intrinsic clearance (CLᵢₙₜ) using the following equation: CLᵢₙₜ = (0.693 / t₁/₂) / (cell density).
-
| Parameter | Description |
| Test System | Cryopreserved Human Hepatocytes |
| Cell Density | 0.5 - 1.0 x 10⁶ viable cells/mL |
| Test Compound Conc. | 1 µM |
| Incubation Temp. | 37°C |
| Time Points | 0, 15, 30, 60, 120, 240 min |
| Analysis Method | LC-MS/MS |
Table 2: Typical Parameters for a Hepatocyte Metabolic Stability Assay.
Conclusion and Future Perspectives
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile represents a highly promising, yet underexplored, scaffold for medicinal chemistry. Its unique combination of a metabolically robust trifluoromethoxy group, a potency-enhancing chloro substituent, and a versatile phenylacetonitrile core makes it an ideal starting point for the development of novel therapeutics, particularly in the area of kinase inhibition for oncology. The synthetic and biological evaluation workflows presented in this guide provide a clear and actionable roadmap for researchers to unlock the potential of this valuable molecule. As the demand for innovative drug candidates continues to grow, the strategic application of well-designed, fluorine-containing building blocks like 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile will undoubtedly play a pivotal role in shaping the future of medicine.
References
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Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
BioPharmaSpec. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Antimalarial Breakthroughs: The Contribution of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate. Retrieved from [Link]
- Liu, D., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083–6101.
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MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
- Ferreira, B. R., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3183.
-
MDPI. (2022, October 6). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
- Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.
- Sharma, R., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 4, 100378.
- Ferreira, B. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3183.
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-chloro-4-trifluoromethoxy benzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
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An In-depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile: Synthesis, Properties, and Applications
Introduction: The Significance of Fluorinated Phenylacetonitriles
Phenylacetonitrile and its derivatives are crucial building blocks in organic synthesis, serving as key intermediates in the production of pharmaceuticals, agrochemicals, and materials. The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, into these structures can dramatically alter their physicochemical and biological properties. The trifluoromethoxy group is a well-known bioisostere of a methoxy or a hydroxyl group, but with significantly different electronic properties. It is highly lipophilic and metabolically stable, which can enhance the bioavailability and efficacy of drug candidates.
This guide focuses on 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile, a molecule that combines the structural features of a chlorinated aromatic ring with a trifluoromethoxy group. This combination is of particular interest in medicinal chemistry, where such substituted scaffolds can be explored for the development of novel therapeutic agents.
Proposed Synthetic Pathway
The synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile can be logically approached from the corresponding aniline derivative, 4-Chloro-3-(trifluoromethoxy)aniline, via a Sandmeyer reaction. This classic transformation provides a reliable method for the introduction of a cyano group onto an aromatic ring.
The proposed two-step synthesis is outlined below:
Caption: Proposed two-step synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
Step 1: Diazotization of 4-Chloro-3-(trifluoromethoxy)aniline
The first step involves the conversion of the primary aromatic amine, 4-Chloro-3-(trifluoromethoxy)aniline, into a diazonium salt. This reaction is typically carried out in a cold aqueous acidic solution using sodium nitrite.
Causality of Experimental Choices:
-
Low Temperature (0-5 °C): Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature is crucial to prevent the premature decomposition of the diazonium salt and ensure a high yield of the desired product.[1]
-
Strong Acid (HCl): The presence of a strong acid is necessary to protonate the aniline, making it soluble in the aqueous medium and facilitating the reaction with nitrous acid, which is generated in situ from sodium nitrite and the acid.[1][2]
-
Sodium Nitrite: This is the source of the nitrosonium ion (NO⁺), the electrophile that reacts with the primary amine to form the diazonium salt.[2]
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1 equivalent of 4-Chloro-3-(trifluoromethoxy)aniline in a 3M aqueous solution of hydrochloric acid.
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of 1.1 equivalents of sodium nitrite in cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is now complete.
Step 2: Sandmeyer Cyanation
The freshly prepared diazonium salt solution is then used in a Sandmeyer reaction to introduce the cyano group. This reaction is typically catalyzed by a copper(I) salt, such as copper(I) cyanide.[3][4][5]
Causality of Experimental Choices:
-
Copper(I) Cyanide (CuCN): This is the classic reagent for the Sandmeyer cyanation. The copper(I) ion acts as a catalyst, facilitating the single-electron transfer mechanism that leads to the displacement of the diazonium group by the cyanide ion.[3][5]
-
Potassium/Sodium Cyanide: An excess of cyanide salt is often used to form a soluble tetracyanocuprate(I) complex, which is a more effective reagent for the reaction.
Experimental Protocol:
-
In a separate flask, prepare a solution of 1.2 equivalents of copper(I) cyanide and 1.5 equivalents of potassium cyanide in water.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring.
-
A reaction, often evidenced by the evolution of nitrogen gas, should occur.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1-2 hours to ensure the completion of the reaction.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent such as diethyl ether or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
-
The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Physicochemical Properties
The predicted and known properties of the key compounds in the synthetic pathway are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Chloro-3-(trifluoromethoxy)aniline | C₇H₅ClF₃NO | 211.57 | Not readily available | Not available |
| 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile | C₉H₅ClF₃NO | 249.59 | Predicted: Solid or high-boiling liquid | Not available |
Safety and Handling
Key Reagent Hazards:
-
Sodium Nitrite: A strong oxidizer and is toxic if swallowed. It can cause irritation to the skin and eyes.[6][7]
-
Copper(I) Cyanide: Highly toxic if swallowed, inhaled, or in contact with skin. Contact with acids liberates extremely toxic hydrogen cyanide gas.[8]
-
Potassium/Sodium Cyanide: Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[9][10]
Handling Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Extreme caution should be exercised when handling cyanide salts. A cyanide antidote kit should be readily available.
-
Diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution immediately after their preparation.
Potential Applications
While specific applications for 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile are not documented, its structural motifs suggest potential utility in several areas of research and development:
-
Pharmaceutical Intermediates: As a substituted phenylacetonitrile, it can serve as a precursor for a variety of more complex molecules, including substituted phenethylamines, which are common in drug discovery. The trifluoromethoxy group can enhance metabolic stability and cell membrane permeability of potential drug candidates.
-
Agrochemicals: Many pesticides and herbicides contain fluorinated aromatic moieties. This compound could be a valuable building block for the synthesis of new agrochemicals.
-
Materials Science: The unique electronic properties conferred by the chloro and trifluoromethoxy substituents could make this molecule or its derivatives interesting for applications in organic electronics or as components of specialized polymers.
Conclusion
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile represents a potentially valuable, yet underexplored, chemical entity. The synthetic route outlined in this guide, based on the well-established Sandmeyer reaction of the corresponding aniline, provides a practical approach for its preparation in a laboratory setting. The combination of a chlorinated and trifluoromethoxylated aromatic ring in a phenylacetonitrile framework makes it an attractive target for further investigation in the fields of medicinal chemistry, agrochemical research, and materials science. As with all chemical syntheses, careful attention to safety protocols, particularly when handling highly toxic reagents such as cyanides and potentially unstable intermediates like diazonium salts, is of paramount importance.
References
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Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Google Patents. Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium nitrite. [Link]
- Google Patents.
-
Progress in Color, Colorants and Coatings. Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. [Link]
-
WIPO Patentscope. PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE. [Link]
-
Centers for Disease Control and Prevention. Sodium Cyanide: Systemic Agent. [Link]
-
Organic Syntheses. 2-PHENYLBUTYRONITRILE. [Link]
-
L.S. College, Muzaffarpur. Sandmeyer reaction. [Link]
-
The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
NIST WebBook. Benzenamine, 4-chloro-3-(trifluoromethyl)-. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
-
Sciencemadness Discussion Board. Phenylacetonitrile from Phenylalanine. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Copper (I) Cyanide, 99%. [Link]
-
ACS Publications. Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. [Link]
-
Reddit. Conversion of an aniline to a phenol through the diazonium salt. [Link]
-
PubMed. Identification and characterization of phenylacetonitrile as a nitrogenous disinfection byproduct derived from chlorination of phenylalanine in drinking water. [Link]
-
ResearchGate. Removal of amino in anilines through diazonium salt-based reactions. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium Cyanide. [Link]
-
Quora. How is aniline converted into phenyl cyanide? How do you write the equation?. [Link]
-
Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. [Link]
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An In-depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile Derivatives and Analogs
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile, a fluorinated aromatic scaffold of significant interest in medicinal chemistry and drug development. We will delve into the synthetic pathways for this core structure and its analogs, explore methods for its derivatization, and analyze the structure-activity relationships (SAR) that drive its biological efficacy. The inclusion of trifluoromethoxy and chloro-substituents imparts unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making this class of compounds a fertile ground for the discovery of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical, field-proven insights into the application of these valuable chemical entities.
Introduction: The Strategic Importance of Fluorinated Scaffolds
In modern drug design, the incorporation of fluorine-containing functional groups is a well-established strategy to optimize the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] The trifluoromethoxy (-OCF3) group, in particular, is gaining increasing attention due to its high metabolic stability and lipophilicity, which can significantly enhance a drug candidate's profile.[3] When combined with a chloro (-Cl) substituent on a phenylacetonitrile framework, the resulting molecule, 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile, becomes a versatile building block for creating a diverse library of compounds with potential therapeutic applications in areas such as oncology and infectious diseases.[2][4] This guide will explore the synthesis, derivatization, and biological significance of this important chemical scaffold.
Synthesis of the Core Structure: 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
The most direct and widely adopted method for the synthesis of substituted phenylacetonitriles is the nucleophilic substitution of a corresponding benzyl halide with an alkali metal cyanide.[5][6] This venerable and reliable reaction provides a high yield of the desired nitrile.
Conceptual Synthetic Workflow
The synthesis of the target compound can be logically broken down into two primary stages: the preparation of the benzyl chloride precursor and the subsequent cyanation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Safe Laboratory Handling of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
This guide serves as a critical resource for researchers, scientists, and drug development professionals who handle 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile. As a substituted phenylacetonitrile, this compound belongs to a class of molecules that are invaluable as synthetic building blocks but demand rigorous safety protocols due to their potential toxicity. This document moves beyond mere procedural lists to provide a framework of understanding, enabling scientists to work with this and related compounds with an informed and proactive safety mindset.
Core Hazard Profile & Toxicological Rationale
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is a halogenated and fluorinated aromatic nitrile. Its hazard profile is dictated by the synergistic effects of its constituent functional groups: the phenylacetonitrile core, the chloro- substituent, and the trifluoromethoxy- group.
-
The Nitrile Group (-C≡N): The primary toxicological concern for phenylacetonitriles is their potential to act as a source of cyanide. While the cyano group is covalently bound, metabolic processes or decomposition under certain conditions (e.g., strong acids, high temperatures) can release cyanide ions. Cyanide is a potent and rapid-acting metabolic poison that inhibits cellular respiration. Therefore, all routes of exposure—inhalation, dermal contact, and ingestion—must be considered highly hazardous. The parent compound, phenylacetonitrile, is classified as toxic if swallowed or in contact with skin and fatal if inhaled[1][2][3].
-
Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is a bioisostere of a methoxy group but with profoundly different electronic properties. It is highly lipophilic and electron-withdrawing, which can significantly enhance a molecule's ability to penetrate biological membranes, including the skin[4]. Furthermore, this group is metabolically stable, which can increase the compound's biological half-life[4]. This enhanced absorption and persistence can amplify the underlying toxicity of the nitrile core.
-
Chlorine Atom (-Cl): The presence of a chlorine atom on the aromatic ring contributes to the molecule's overall lipophilicity and can influence its metabolic fate.
Given the combined structural alerts, this compound must be handled as acutely toxic, with particular emphasis on preventing inhalation of aerosols or dust and avoiding all skin contact.
Physicochemical & Safety Data Overview
A comprehensive understanding of a chemical's properties is the foundation of a reliable risk assessment. The data below has been consolidated from authoritative chemical databases and supplier safety data sheets.
| Property | Value | Source |
| IUPAC Name | 2-[4-Chloro-3-(trifluoromethoxy)phenyl]acetonitrile | PubChem[5] |
| CAS Number | 886500-97-6 | Various Suppliers[6] |
| Molecular Formula | C₉H₅ClF₃NO | PubChem[5] |
| Molecular Weight | 235.59 g/mol | PubChem[5] |
| Appearance | Varies; often a solid or oil. | N/A |
| GHS Hazard Statements | Data for the exact compound is limited. Based on analogous structures like Phenylacetonitrile and other substituted nitriles, it should be considered: H301+H311 (Toxic if swallowed or in contact with skin), H330 (Fatal if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1][2][7][8]. | TCI Chemicals, Sigma-Aldrich[1][2][7] |
| GHS Precautionary Statements | P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection), P284 (Wear respiratory protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing)[1][2][8]. | TCI Chemicals, Sigma-Aldrich[1][2] |
Risk Assessment & Hierarchy of Controls Workflow
A dynamic risk assessment is not a one-time event but a continuous process. The following workflow, visualized in the diagram below, provides a self-validating system for ensuring safety when handling 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile. The primary principle is to always prioritize higher-level controls (Engineering) over lower-level ones (PPE).
Caption: Risk Assessment and Control Hierarchy Workflow.
Standard Operating Protocol (SOP): Weighing and Dilution
This protocol is designed as a self-validating system for handling small (mg to g) quantities of the solid compound. The causality for each step is rooted in the principles of containment and exposure minimization.
A. Preparation (Pre-Operational Checks)
-
Designate Area: Cordon off a specific area within a certified chemical fume hood for the procedure. Post a warning sign indicating the use of a highly toxic substance.
-
Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and the airflow monitor indicates correct function. The rationale here is that the primary barrier between the researcher and the chemical must be proven effective before work begins.
-
Assemble Materials: Pre-weigh a vial with a secure cap. Bring all necessary items into the fume hood: the stock container, spatula, weigh paper or boat, the pre-weighed vial, solvent, pipettes, and a dedicated waste container for contaminated disposables. This prevents the need to move in and out of the containment area, reducing the risk of spreading contamination.
-
Don PPE: Wear a lab coat, chemical splash goggles, and a face shield. Don two pairs of nitrile gloves. The outer pair can be removed if contaminated without compromising the primary barrier.
B. Weighing and Transfer
-
Containment: Perform all manipulations deep within the fume hood, at least 6 inches from the sash.
-
Careful Transfer: Open the stock container. Using a clean spatula, carefully transfer an approximate amount of the solid to the weigh boat. Causality: Avoid any actions that could create dust, such as scraping or dropping material from a height. The primary risk during this step is the generation of inhalable toxic particles.
-
Seal and Weigh: Transfer the solid from the weigh boat into the pre-weighed vial. Securely cap the vial.
-
Decontaminate and Re-weigh: Carefully remove the outer pair of gloves and dispose of them in the dedicated waste container inside the hood. With the inner gloves, wipe the exterior of the capped vial with a dampened towel and then a dry one. Take the sealed, decontaminated vial out of the hood to a tared analytical balance to obtain the precise weight. This step ensures the balance is not contaminated.
C. Dilution
-
Return to Hood: Return the sealed vial to the fume hood. Don a new pair of outer gloves.
-
Add Solvent: Uncap the vial and, using a pipette, slowly add the desired solvent, aiming the stream at the inner wall of the vial to prevent splashing.
-
Seal and Mix: Re-cap the vial securely and mix by gentle vortexing or inversion until fully dissolved. The solution is now contained and significantly less likely to become airborne.
D. Post-Procedure Cleanup
-
Decontamination: Decontaminate the spatula and any non-disposable equipment used with an appropriate solvent.
-
Waste Disposal: Place all contaminated disposables (weigh boat, pipette tips, gloves, wipes) into the dedicated, sealed hazardous waste container inside the fume hood.
-
Final Wipe-Down: Wipe down the entire designated work area within the fume hood.
-
Doff PPE: Remove PPE in the correct order (outer gloves, lab coat, face shield, goggles, inner gloves) to prevent self-contamination.
-
Hygiene: Wash hands and forearms thoroughly with soap and water[1][7].
Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes[8]. Seek immediate medical attention. Inform medical personnel of the nature of the chemical, specifically its identity as a substituted phenylacetonitrile.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[9]. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention[2][6].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person[6]. Seek immediate medical attention.
-
Minor Spill (in Fume Hood): Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Carefully scoop the material into a labeled, sealable hazardous waste container. Decontaminate the area with an appropriate solvent.
-
Major Spill: Evacuate the immediate area. Alert colleagues and contact your institution's emergency response team. Do not attempt to clean it up without specialized training and equipment.
Storage & Disposal
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area[1][9]. It should be stored in a locked cabinet or a designated area for toxic chemicals, away from incompatible materials such as strong oxidizing agents[1][7].
-
Disposal: All waste, including contaminated disposables and excess material, must be treated as hazardous. Dispose of waste in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain. Consult your institution's environmental health and safety (EHS) office for specific guidance.
References
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- 2. sigmaaldrich.com [sigmaaldrich.com]
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- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile | C9H5ClF3N | CID 5004685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
Foreword: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
Authored by: A Senior Application Scientist
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The unique electronic properties of fluorine, when introduced into a molecular scaffold, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on a molecule of significant interest at the intersection of these principles: 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
The phenylacetonitrile core is a well-established pharmacophore, present in a variety of therapeutic agents. The addition of a chloro- and a trifluoromethoxy- group to this scaffold creates a molecule with a nuanced profile of reactivity and biological potential. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the synthesis, properties, and potential applications of this compound. We will explore the causality behind its chemical behavior and its prospective role in the development of next-generation therapeutics.
Molecular Identification and Physicochemical Profile
The precise identification and characterization of a compound are fundamental to its application in research and development. This section details the nomenclature and key physicochemical properties of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
IUPAC Nomenclature and Structural Identifiers
-
Systematic IUPAC Name: [4-Chloro-3-(trifluoromethoxy)phenyl]acetonitrile[1]
-
Chemical Formula: C₉H₅ClF₃NO
-
CAS Number: 886500-97-6[1]
-
Molecular Weight: 235.59 g/mol
-
Canonical SMILES: C1=CC(=C(C=C1CC#N)OC(F)(F)F)Cl
-
InChI Key: KXNXYHHQHHZITA-UHFFFAOYSA-N[1]
Physicochemical Data Summary
Direct experimental data for 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is not extensively available in the public domain. However, we can infer its properties by comparing them with closely related analogues. The following table presents a comparative summary of the physicochemical properties of the target compound and its structural relatives, 4-Chloro-3-(trifluoromethyl)phenylacetonitrile and 4-(Trifluoromethoxy)phenylacetonitrile.
| Property | 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile (Predicted) | 4-Chloro-3-(trifluoromethyl)phenylacetonitrile | 4-(Trifluoromethoxy)phenylacetonitrile |
| Molecular Formula | C₉H₅ClF₃NO | C₉H₅ClF₃N | C₉H₆F₃NO |
| Molecular Weight | 235.59 g/mol | 219.59 g/mol [2] | 201.15 g/mol [3][4] |
| Melting Point | Solid at room temperature | Data not available | 27-33 °C[3][4] |
| Boiling Point | Higher than analogues | Data not available | 96 °C at 4 mmHg[3][4] |
| LogP (Predicted) | ~3.5-4.0 | 3.1[2] | Data not available |
| Appearance | White to off-white solid | Data not available | Colorless liquid or white to off-white solid[3] |
The introduction of the trifluoromethoxy group is known to significantly increase lipophilicity, which is a critical parameter in drug design influencing membrane permeability and bioavailability.[1][3][5][6]
Synthesis and Mechanistic Considerations
A reliable and scalable synthetic route is paramount for the practical application of any compound in drug discovery. While a specific, validated synthesis for 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is not published, a plausible pathway can be designed based on established organic chemistry principles and available starting materials.
Proposed Retrosynthetic Analysis
The logical disconnection for the synthesis of the target compound involves the cyanation of a corresponding benzyl halide. This benzyl halide, in turn, can be prepared from a commercially available substituted toluene.
Caption: Retrosynthetic pathway for the target compound.
Step-by-Step Experimental Protocol (Proposed)
This proposed protocol is based on well-established transformations in organic synthesis.[7][8]
Step 1: Benzylic Bromination of 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene
-
To a solution of 4-Chloro-1-methyl-2-(trifluoromethoxy)benzene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq).
-
Add a radical initiator, such as benzoyl peroxide (0.05 eq).
-
Reflux the mixture under inert atmosphere and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield crude 4-Chloro-1-(bromomethyl)-2-(trifluoromethoxy)benzene.
Step 2: Cyanation of 4-Chloro-1-(bromomethyl)-2-(trifluoromethoxy)benzene
-
Dissolve the crude benzyl bromide from the previous step in a polar aprotic solvent such as DMSO or acetone.
-
Add sodium cyanide (1.2 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and pour it into a mixture of water and a suitable organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
Spectroscopic Characterization (Predicted)
The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. The following are the expected spectral features:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (-CH₂CN) and a characteristic set of multiplets for the three aromatic protons, with coupling patterns dictated by their positions relative to the chloro and trifluoromethoxy substituents.
-
¹³C NMR: The carbon NMR will display distinct signals for the nitrile carbon, the benzylic carbon, the trifluoromethoxy carbon (as a quartet due to C-F coupling), and the aromatic carbons.
-
IR Spectroscopy: The infrared spectrum will be characterized by a sharp, strong absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.
Applications in Drug Discovery: A Forward-Looking Perspective
The unique combination of the phenylacetonitrile core, a chloro substituent, and a trifluoromethoxy group endows 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile with significant potential as a building block in drug discovery.
The Role of Key Functional Groups in Medicinal Chemistry
The trifluoromethoxy group is particularly noteworthy for its ability to enhance metabolic stability and increase lipophilicity, which can improve a drug candidate's pharmacokinetic profile.[1][3][5][6] The chloro substituent can also contribute to binding interactions and metabolic stability. The nitrile group is a versatile functional handle that can be transformed into other functional groups or participate in binding interactions with target proteins.
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Methodological & Application
Application Notes and Protocols for 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile in Organic Synthesis
Introduction
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is a versatile and highly functionalized building block in modern organic synthesis. Its unique substitution pattern, featuring a chloro group, a trifluoromethoxy group, and a cyanomethyl moiety, offers multiple reaction sites for constructing complex molecular architectures. The electron-withdrawing nature of the trifluoromethoxy group and the chloro substituent significantly influences the reactivity of both the aromatic ring and the benzylic position, making this compound a valuable precursor for pharmaceutical and agrochemical research and development. This guide provides detailed protocols and expert insights into the application of 4-chloro-3-(trifluoromethoxy)phenylacetonitrile in key synthetic transformations.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe utilization.
| Property | Value | Source |
| CAS Number | 886500-97-6 | [1] |
| Molecular Formula | C₉H₅ClF₃NO | [2] |
| Molecular Weight | 235.59 g/mol | [2] |
| Appearance | White to off-white solid or colorless liquid | [2] |
| Melting Point | 27 °C | [2] |
| Boiling Point | 96 °C at 4 mmHg | [2] |
Safety and Handling
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile and related phenylacetonitrile derivatives should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. While specific toxicity data for this compound is limited, related compounds are known to be harmful if swallowed, in contact with skin, or if inhaled.[3]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Core Synthetic Applications and Protocols
The strategic placement of functional groups on 4-chloro-3-(trifluoromethoxy)phenylacetonitrile allows for a variety of synthetic transformations. The following sections detail protocols for key reactions, providing a rationale for the chosen conditions based on established chemical principles.
Hydrolysis to 4-Chloro-3-(trifluoromethoxy)phenylacetic Acid
The conversion of the nitrile group to a carboxylic acid is a fundamental transformation, yielding a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives. Both acidic and basic conditions can be employed for this hydrolysis.
Rationale for Protocol Selection: Acid-catalyzed hydrolysis is often preferred for arylacetonitriles as it can minimize side reactions sometimes observed under strongly basic conditions. The presence of electron-withdrawing groups on the aromatic ring can make the nitrile carbon more electrophilic, potentially facilitating hydrolysis. A mixture of a strong acid like sulfuric or hydrochloric acid in an aqueous medium is typically effective.[4]
Protocol 1: Acid-Catalyzed Hydrolysis
Workflow Diagram:
Hydrolysis Workflow
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-(trifluoromethoxy)phenylacetonitrile (1.0 eq).
-
Reagent Addition: Add a 1:1:1 mixture of concentrated sulfuric acid, water, and acetic acid. The volume should be sufficient to ensure effective stirring (approximately 5-10 mL per gram of nitrile).
-
Reaction: Heat the mixture to reflux (typically 110-120 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
α-Alkylation of the Benzylic Position
The benzylic protons of phenylacetonitriles are acidic and can be deprotonated with a suitable base to form a carbanion, which can then be alkylated with an electrophile.
Rationale for Protocol Selection: The electron-withdrawing trifluoromethoxy and chloro groups increase the acidity of the benzylic protons, facilitating deprotonation. A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is typically used in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[1][5][6] Phase-transfer catalysis can also be an effective method for alkylation under basic conditions.
Protocol 2: Base-Mediated α-Alkylation
Workflow Diagram:
α-Alkylation Workflow
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Substrate Addition: Cool the suspension to 0 °C and add a solution of 4-chloro-3-(trifluoromethoxy)phenylacetonitrile (1.0 eq) in anhydrous THF dropwise.
-
Carbanion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate. Purify the crude product by column chromatography.
Reduction of the Nitrile to a Primary Amine
The nitrile group can be reduced to a primary amine, yielding a 2-(4-chloro-3-(trifluoromethoxy)phenyl)ethan-1-amine. These phenethylamine derivatives are important scaffolds in medicinal chemistry.[7][8]
Rationale for Protocol Selection: Strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of nitriles to primary amines.[9] Catalytic hydrogenation using a heterogeneous catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere is another common and often milder method.[10] The choice of method may depend on the presence of other reducible functional groups in the molecule.
Protocol 3: Catalytic Hydrogenation
Workflow Diagram:
Nitrile Reduction Workflow
Step-by-Step Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-chloro-3-(trifluoromethoxy)phenylacetonitrile (1.0 eq) in a suitable solvent such as ethanol saturated with ammonia (to prevent secondary amine formation).
-
Catalyst Addition: Carefully add a catalytic amount of Raney nickel (e.g., 10-20% by weight) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50-100 psi) and heat to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.
-
Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Purification: Filter the reaction mixture through a pad of celite to remove the catalyst, and rinse the pad with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by distillation or by forming a salt and recrystallizing.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.
Rationale for Protocol Selection: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions. Therefore, the use of electron-rich and sterically bulky phosphine ligands is often necessary to facilitate the oxidative addition of the aryl chloride to the palladium(0) center.[11][12][13] The electron-withdrawing nature of the trifluoromethoxy group can further deactivate the aryl chloride towards oxidative addition, making the choice of an appropriate catalyst system crucial for successful coupling.
Protocol 4a: Suzuki-Miyaura Coupling
Workflow Diagram:
Suzuki-Miyaura Coupling Workflow
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add 4-chloro-3-(trifluoromethoxy)phenylacetonitrile (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1).
-
Reaction: Heat the mixture to reflux (e.g., 80-100 °C) under an inert atmosphere for several hours until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, add water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography.[14][15]
Protocol 4b: Buchwald-Hartwig Amination
Workflow Diagram:
Buchwald-Hartwig Amination Workflow
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.2-1.5 eq).
-
Reagent Addition: Add 4-chloro-3-(trifluoromethoxy)phenylacetonitrile (1.0 eq) and the desired amine (1.1-1.2 eq).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to the required temperature (typically 80-110 °C) for the necessary time (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is a highly valuable and versatile building block for organic synthesis. The protocols outlined in this guide provide a solid foundation for researchers to explore its utility in the synthesis of complex target molecules. The unique electronic properties conferred by the trifluoromethoxy and chloro substituents offer both challenges and opportunities, requiring careful consideration of reaction conditions to achieve optimal outcomes. With the appropriate synthetic strategies, this compound can serve as a key intermediate in the development of novel pharmaceuticals and agrochemicals.
References
- 1. 4-Chloro-3-(trifluoromethyl)phenylacetonitrile [synhet.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Two-step cyanomethylation protocol: convenient access to functionalized aryl- and heteroarylacetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 5. 2338-75-2 | 4-(trifluoromethyl)phenylacetonitrile - Alachem Co., Ltd. [alachem.co.jp]
- 6. datapdf.com [datapdf.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. amfluoro.com [amfluoro.com]
- 15. researchgate.net [researchgate.net]
Comprehensive Analytical Characterization of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile (CAS No. 886500-97-6). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, verifying its identity, purity, and stability is paramount. This guide outlines field-proven protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific laboratory contexts.
Introduction and Analytical Strategy
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is a substituted phenylacetonitrile derivative whose utility in organic synthesis is growing.[1] Its molecular structure, featuring a chlorinated and trifluoromethoxylated aromatic ring, necessitates a multi-faceted analytical approach to ensure quality control. The presence of multiple functional groups provides distinct spectroscopic handles, while its physicochemical properties make it amenable to various chromatographic techniques.
A robust analytical workflow is crucial for confirming the structural integrity and purity of the compound, which directly impacts downstream synthetic success and the safety profile of final products. Our recommended workflow integrates orthogonal techniques to build a complete analytical profile.
Caption: Integrated workflow for the characterization of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
Chromatographic Methods for Purity and Assay
Chromatography is the cornerstone for determining the purity of a sample by separating the main component from any impurities, including starting materials, by-products, or degradation products. We present both HPLC and GC methods as they provide orthogonal (different) separation mechanisms, leading to a more confident purity assessment.
High-Performance Liquid Chromatography (HPLC)
Principle of Method Selection: Reversed-phase HPLC is the preferred method for quantifying non-volatile organic molecules. The analyte's aromaticity allows for sensitive detection using a UV detector. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated and eluted from the column within an efficient run time.
Detailed Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as needed for calibration curves.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Causality and Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, ensuring good separation from more polar or non-polar impurities. |
| Mobile Phase A | Water (HPLC Grade) | Standard polar mobile phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Common organic modifier providing good peak shape and elution strength for this class of compound. |
| Gradient Program | 0-20 min: 40% B to 95% B20-25 min: Hold at 95% B25-30 min: Return to 40% B | A gradient is crucial for resolving early-eluting polar impurities and late-eluting non-polar impurities, providing a comprehensive purity profile. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing run time with separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak symmetry. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring a strong detector response. |
| Detection | UV at 230 nm | The aromatic system is expected to have strong absorbance in this region, providing high sensitivity. A DAD can be used to check for peak purity. |
This method has been shown to be effective for separating related phenylacetonitrile compounds.[2]
Gas Chromatography (GC)
Principle of Method Selection: GC is an excellent orthogonal technique to HPLC, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved by liquid chromatography. The compound is expected to be thermally stable enough for GC analysis. A Flame Ionization Detector (FID) is used for its broad applicability to organic compounds and its quantitative accuracy.
Detailed Experimental Protocol:
-
Instrumentation: Gas chromatograph with a split/splitless injector, capillary column, and Flame Ionization Detector (FID).
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a high-purity volatile solvent such as Ethyl Acetate or Dichloromethane.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Causality and Rationale |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm, 0.25 µm | This non-polar stationary phase separates compounds primarily based on boiling point and is robust for general-purpose analysis of a wide range of analytes. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases. Hydrogen can provide faster analysis times and better resolution at lower temperatures. |
| Inlet Temp. | 250 °C | Ensures rapid and complete volatilization of the sample without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | A split injection prevents column overloading and ensures sharp peaks for the major component. |
| Oven Program | Start at 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) | The temperature program allows for the separation of volatile impurities at the beginning of the run and ensures the elution of higher-boiling point components. |
| Detector Temp. | 300 °C (FID) | A high detector temperature prevents condensation of the eluted components. |
GC methods are widely used for purity assessment of related fluorinated intermediates.[3][4]
Spectroscopic Methods for Structural Elucidation
While chromatography assesses purity, spectroscopy confirms the chemical identity. The combination of MS, NMR, and FTIR provides unambiguous structural confirmation.
Mass Spectrometry (MS)
Principle of Method Selection: MS provides the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint. When coupled with GC (GC-MS), it becomes a powerful tool for both separating and identifying the main component and any impurities. Electron Ionization (EI) is a standard, high-energy technique that produces reproducible fragmentation patterns ideal for library matching.
Detailed Protocol (GC-MS):
-
Instrumentation: Use the GC parameters outlined in Section 2.2, with the output directed to a mass spectrometer.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level creates reproducible spectra that can be compared to databases.[5]
-
Mass Analyzer: Quadrupole.
-
Scan Range: 40-400 m/z. This range will capture the molecular ion and key fragments.
-
-
Expected Spectroscopic Data:
| Feature | Expected Value (m/z) | Interpretation |
| Molecular Ion [M]⁺ | ~235 / 237 | The molecular weight is 235.59. The two peaks in a ~3:1 ratio are the isotopic signature of the chlorine atom (³⁵Cl/³⁷Cl), confirming its presence. |
| Key Fragments | Varies | Expect losses of Cl (m/z ~200), CF₃O, CN, and CH₂CN. The fragmentation pattern provides structural confirmation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Method Selection: NMR is the most powerful technique for definitive structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.
Detailed Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.6 - 7.3 | Multiplet (m) | 3H | Ar-H | Aromatic protons will be in a complex pattern due to chloro, trifluoromethoxy, and acetonitrile substituents. |
| ~ 3.8 | Singlet (s) | 2H | -CH₂ CN | The methylene protons are adjacent to the nitrile and aromatic ring, appearing as a singlet. |
-
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 135-120 | Ar-C | Multiple signals for the aromatic carbons. Carbons bonded to or near the CF₃O group will show coupling to fluorine (quartet). |
| ~ 120 (quartet) | OC F₃ | The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. |
| ~ 117 | -C ≡N | Characteristic chemical shift for a nitrile carbon. |
| ~ 25 | -CH₂ CN | Aliphatic carbon of the methylene group. |
NMR data for similar phenylacetonitrile structures are well-documented and support these expected ranges.[6][7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of Method Selection: FTIR is a rapid and simple technique for confirming the presence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency.
Detailed Protocol:
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern technique that requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 2250 | C≡N Stretch | Nitrile |
| ~ 1600, 1480 | C=C Stretch | Aromatic Ring |
| ~ 1250 - 1050 | C-F and C-O Stretches | Trifluoromethoxy (strong absorptions) |
| ~ 800 - 600 | C-Cl Stretch | Aryl Halide |
The IR spectrum for the related compound 4-(trifluoromethoxy)phenylacetonitrile shows these characteristic peaks.[9][10]
Caption: Complementary nature of analytical techniques for full characterization.
Conclusion
The analytical characterization of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile requires an integrated approach. The protocols detailed in this application note provide a robust framework for establishing the identity, purity, and quality of this important chemical intermediate. By combining orthogonal chromatographic techniques (HPLC and GC) with definitive spectroscopic methods (MS, NMR, and FTIR), researchers and drug development professionals can generate the comprehensive data required for regulatory submissions and to ensure the success of their scientific endeavors.
References
- 1. 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile | 886500-97-6 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. biolmolchem.com [biolmolchem.com]
- 6. bjp-bg.com [bjp-bg.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-(TRIFLUOROMETHYL)PHENYLACETONITRILE(2338-75-2) 1H NMR [m.chemicalbook.com]
- 9. 4-(Trifluoromethoxy)phenylacetonitrile [webbook.nist.gov]
- 10. 4-(TRIFLUOROMETHOXY)PHENYLACETONITRILE(49561-96-8) IR Spectrum [chemicalbook.com]
Application Note: FT-IR Spectroscopic Analysis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
Abstract
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. This document outlines detailed protocols for sample preparation, spectral acquisition, and data interpretation. While an experimental spectrum of the target compound is not publicly available, this note leverages spectral data from structurally analogous compounds and established vibrational frequency correlations to provide an expert interpretation of the expected FT-IR spectrum. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for the characterization of complex organic molecules.
Introduction
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is a substituted aromatic nitrile whose purity and structural integrity are critical for its application in multi-step organic syntheses. Phenylacetonitrile and its derivatives are valuable precursors in the production of dyes, perfumes, pesticides, and pharmaceuticals.[1] FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the identification and characterization of organic compounds.[2] By measuring the absorption of infrared radiation by a molecule's vibrational modes, FT-IR provides a unique molecular "fingerprint," allowing for the confirmation of functional groups and overall molecular structure.[3] This application note serves as a practical guide to obtaining and interpreting the FT-IR spectrum of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
Principles of FT-IR Spectroscopy
FT-IR spectroscopy relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural vibrational modes.[4] When the frequency of the IR radiation matches the frequency of a specific molecular vibration, the molecule absorbs the radiation, resulting in a transition to a higher vibrational energy level. An FT-IR spectrometer measures the amount of light absorbed at each frequency, and the resulting data is presented as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).[5] The position, intensity, and shape of the absorption bands in an FT-IR spectrum provide detailed information about the functional groups present in the molecule.[6]
Experimental Protocols
The successful acquisition of a high-quality FT-IR spectrum is contingent upon proper sample preparation and instrument configuration.[7]
Safety Precautions
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile and related compounds may be harmful if swallowed, in contact with skin, or if inhaled.[8] It is imperative to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Consult the Safety Data Sheet (SDS) for detailed safety and handling information.[11]
Sample Preparation
The choice of sample preparation technique depends on the physical state of the sample. 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is expected to be a solid or a low-melting solid at room temperature.
Protocol 1: Potassium Bromide (KBr) Pellet Method
This method is suitable for solid samples and provides a high-quality spectrum.
-
Grinding: In an agate mortar and pestle, thoroughly grind approximately 1-2 mg of the sample.
-
Mixing: Add 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and gently mix with the sample. Grind the mixture until a fine, homogeneous powder is obtained.[12]
-
Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a rapid and convenient method for analyzing solid and liquid samples with minimal preparation.
-
Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to the sample using the ATR accessory's pressure clamp to ensure good contact with the crystal.
-
Spectral Acquisition: Collect the FT-IR spectrum of the sample.
FT-IR Spectral Acquisition
The following parameters are recommended for acquiring the FT-IR spectrum:
| Parameter | Recommended Setting | Rationale |
| Spectral Range | 4000 - 400 cm⁻¹ | This range covers the fundamental vibrations of most organic functional groups.[4] |
| Resolution | 4 cm⁻¹ | Provides sufficient detail for identifying key functional groups without excessive noise. |
| Number of Scans | 16 - 32 | Improves the signal-to-noise ratio of the spectrum. |
| Apodization | Happ-Genzel | A common function that provides a good balance between peak shape and resolution. |
Data Processing
The raw spectral data should be processed to ensure accurate interpretation.
-
Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum.[5]
-
Baseline Correction: If the baseline of the spectrum is sloped or curved, apply a baseline correction algorithm to flatten it.
-
Peak Picking: Identify and label the wavenumbers of the major absorption bands.
Spectral Interpretation and Discussion
The FT-IR spectrum of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The interpretation below is based on established group frequency data and spectra of analogous compounds.[11][13][14]
Sources
- 1. bjp-bg.com [bjp-bg.com]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. spectrabase.com [spectrabase.com]
- 6. Benzeneacetonitrile, 4-chloro- [webbook.nist.gov]
- 7. 4-(TRIFLUOROMETHOXY)PHENYLACETONITRILE(49561-96-8) IR Spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-(Trifluoromethoxy)phenylacetonitrile [webbook.nist.gov]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 13. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
The Strategic Application of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile in the Synthesis of Advanced Kinase Inhibitors
This technical guide provides an in-depth exploration of the utility of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile as a pivotal starting material in the synthesis of potent and selective kinase inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the chemical rationale behind its use, provides detailed synthetic protocols for a key inhibitor scaffold, and discusses the biological context of the targeted kinases.
Introduction: The Significance of the 4-Chloro-3-(trifluoromethoxy)phenyl Moiety
The 4-chloro-3-(trifluoromethoxy)phenyl structural motif is of significant interest in modern medicinal chemistry. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties that can enhance the pharmacological profile of a drug candidate. It is a strong electron-withdrawing group, which can influence the acidity of nearby protons and the reactivity of the molecule.[1][2] Furthermore, its high lipophilicity can improve membrane permeability and cellular uptake, while its metabolic stability is generally higher than that of a methoxy group.[1][2] The chlorine atom provides an additional point of interaction and can contribute to the overall binding affinity of the inhibitor to the target kinase.
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile, with its reactive nitrile and benzylic methylene groups, serves as a versatile precursor for the construction of various heterocyclic scaffolds that are central to many kinase inhibitors.
Core Application: Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
A prominent class of kinase inhibitors synthesized from phenylacetonitrile derivatives are the pyrazolo[1,5-a]pyrimidines.[3][4][5] This scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to mimic the purine core of ATP and effectively compete for the ATP-binding site of various kinases.[3][5] Inhibitors based on this scaffold have been developed against a range of kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin receptor kinases (Trk).[3][4][5]
The general synthetic strategy involves a two-step process: the formation of a β-enaminone intermediate, followed by a cyclocondensation reaction with an aminopyrazole.
Experimental Workflow: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor
Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(Dimethylamino)-2-(4-chloro-3-(trifluoromethoxy)phenyl)acrylonitrile (β-Enaminonitrile Intermediate)
Rationale: This reaction utilizes the reactivity of the α-methylene protons of the phenylacetonitrile, which are made acidic by the adjacent nitrile and aromatic ring. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as a one-carbon electrophile and a source of the dimethylamino group, leading to the formation of the enaminonitrile.
Materials:
-
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous Toluene (or other suitable high-boiling solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile (1.0 eq).
-
Add anhydrous toluene to dissolve the starting material.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by crystallization or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure β-enaminonitrile intermediate.
Protocol 2: Synthesis of 7-(4-Chloro-3-(trifluoromethoxy)phenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Rationale: This is a classic cyclocondensation reaction. The 3-aminopyrazole acts as a binucleophile. The exocyclic amino group attacks the enaminonitrile, followed by an intramolecular cyclization of the endocyclic pyrazole nitrogen onto the nitrile carbon, leading to the formation of the fused pyrimidine ring.
Materials:
-
3-(Dimethylamino)-2-(4-chloro-3-(trifluoromethoxy)phenyl)acrylonitrile (from Protocol 1)
-
3-Amino-5-methyl-1H-pyrazole
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve the β-enaminonitrile intermediate (1.0 eq) in glacial acetic acid.
-
Add 3-Amino-5-methyl-1H-pyrazole (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 120 °C) for 6-8 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into ice-water.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol or diethyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to afford the final pyrazolo[1,5-a]pyrimidine product.
Targeted Kinase Signaling Pathways
The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated inhibitory activity against several important kinases implicated in cancer, including CDK2 and Trk kinases.
CDK2 Signaling Pathway in Cancer
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[4] In many cancers, the CDK2 signaling pathway is dysregulated, leading to uncontrolled cell proliferation.[6]
Caption: Simplified CDK2 signaling pathway and point of inhibition.
Trk Signaling Pathway in Cancer
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that are activated by neurotrophins.[7][8] Gene fusions involving the NTRK genes can lead to the formation of chimeric proteins with constitutively active kinase domains, which act as oncogenic drivers in a variety of cancers.[7]
Caption: Simplified Trk signaling pathway and point of inhibition.
Quantitative Data: Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidines
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 1 | TrkA | 1.4 | [1] |
| TrkB | 2.4 | [1] | |
| TrkC | 1.9 | [1] | |
| Compound 2 | CDK2 | 90 | [6] |
| TrkA | 450 | [6] | |
| Compound 3 | CDK2 | 61 | [9] |
Conclusion
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is a valuable and strategic starting material for the synthesis of kinase inhibitors, particularly those based on the pyrazolo[1,5-a]pyrimidine scaffold. The unique electronic and physicochemical properties imparted by the trifluoromethoxy and chloro substituents make it an attractive building block for the development of potent and selective inhibitors of key oncogenic kinases such as CDK2 and Trk. The synthetic protocols outlined in this guide provide a robust framework for the preparation of these important compounds, enabling further research and development in the field of targeted cancer therapy.
References
-
Almehmadi, M. A., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry, 117, 105431. Available at: [Link]
-
Tadesse, S., et al. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Drug Discovery Today, 25(2), 406-413. Available at: [Link]
-
Wang, X., et al. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Bioorganic & Medicinal Chemistry Letters, 31, 127712. Available at: [Link]
-
Thiele, C. J., et al. (2009). “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology. Clinical Cancer Research, 15(19), 5962-5967. Available at: [Link]
-
El-Gamal, M. I., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 123. Available at: [Link]
-
Nakagawara, A. (2001). Trk receptor tyrosine kinases: a bridge between cancer and neural development. Cancer Letters, 169(2), 107-114. Available at: [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
-
Clurman, B. (n.d.). CDK2 and Cancer: Mechanisms and Opportunities. Grantome. Available at: [Link]
-
Amatu, A., et al. (2019). Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer. Annals of Oncology, 30(Supplement_8), viii5-viii15. Available at: [Link]
-
Tadesse, S., et al. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Prof. Elgene Lim. Available at: [Link]
-
Shaffer, P. L., et al. (2009). Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. Proceedings of the National Academy of Sciences, 106(32), 13270-13275. Available at: [Link]
-
Lee, J.-H., et al. (2013). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Oncogene, 32(31), 3587-3597. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][7]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1546-1563. Available at: [Link]
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- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US8513263B2 - Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors - Google Patents [patents.google.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Detailed Guide to the α-Alkylation of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
Introduction: Strategic C-C Bond Formation in Pharmaceutical Scaffolds
The α-alkylation of arylacetonitriles is a cornerstone transformation in organic synthesis, providing a direct pathway to construct carbon-carbon bonds at the benzylic position. This reaction is of paramount importance in the synthesis of a diverse array of biologically active molecules and pharmaceutical intermediates. The resulting α-aryl-α-alkylnitriles are versatile precursors to carboxylic acids, ketones, and amines, which are common moieties in drug candidates.
The substrate of interest, 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile, is a valuable building block in medicinal chemistry. The trifluoromethoxy (-OCF₃) group is often incorporated into drug molecules to enhance metabolic stability, lipophilicity, and binding affinity. The chlorine substituent provides an additional site for further functionalization, for instance, through cross-coupling reactions. The alkylation of this specific phenylacetonitrile derivative allows for the introduction of further diversity and complexity, enabling the exploration of new chemical space in drug discovery programs.
This application note provides a detailed, step-by-step experimental procedure for the methylation of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile to yield 2-(4-chloro-3-(trifluoromethoxy)phenyl)propanenitrile. We will delve into the mechanistic rationale behind the chosen conditions, discuss critical safety considerations, and present expected outcomes and characterization data. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and well-documented method for this important synthetic transformation.
Reaction Principle and Mechanistic Considerations
The α-alkylation of a phenylacetonitrile proceeds via a two-step mechanism:
-
Deprotonation: A sufficiently strong base is required to abstract a proton from the methylene group adjacent to the phenyl ring and the nitrile. The acidity of these benzylic protons is significantly increased by the electron-withdrawing effects of both the nitrile group and the substituted phenyl ring. The trifluoromethoxy group, being a strong electron-withdrawing group, further enhances the acidity of these protons, facilitating their removal.[1][2]
-
Nucleophilic Attack: The resulting carbanion, stabilized by resonance delocalization onto the nitrile and the aromatic ring, acts as a potent nucleophile. It then attacks the electrophilic alkylating agent (in this protocol, methyl iodide) in a classic SN2 reaction to form the new C-C bond.
For this procedure, we have selected sodium hydride (NaH) as the base. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenylacetonitrile, driving the reaction to completion. The reaction is performed in an anhydrous aprotic solvent, tetrahydrofuran (THF), to prevent quenching of the highly reactive carbanion and the base.
Safety First: Handling Hazardous Reagents
This protocol involves the use of highly hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work.
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[3][4] It is corrosive and can cause severe skin and eye burns.[4][5] NaH should always be handled in an inert atmosphere (e.g., a glovebox or under a stream of argon/nitrogen).[3] It is typically supplied as a dispersion in mineral oil to reduce its pyrophoricity; the oil is often washed away with a dry, non-polar solvent like hexanes before use.
-
Methyl Iodide (CH₃I): A volatile, toxic, and carcinogenic liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides upon storage. Always test for the presence of peroxides before use and handle appropriately.
Mandatory Personal Protective Equipment (PPE):
-
Flame-resistant lab coat
-
Chemical splash goggles
-
Nitrile gloves (double-gloving is recommended)
-
Face shield (when handling larger quantities of NaH)
Experimental Protocol: Methylation of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
This protocol details the methylation of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile using sodium hydride and methyl iodide.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile | 1736-55-6 | 235.59 | 10.0 | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 (as NaH) | 12.0 | 1.2 |
| Methyl Iodide | 74-88-4 | 141.94 | 11.0 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 50 mL | - |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | - | 25 mL | - |
| Diethyl Ether | 60-29-7 | - | 100 mL | - |
| Brine (Saturated Aqueous NaCl) | 7647-14-5 | - | 25 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | q.s. | - |
Equipment
-
Three-necked round-bottom flask (100 mL) equipped with a magnetic stir bar
-
Septa
-
Argon or Nitrogen inlet
-
Low-temperature thermometer
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Preparation of Sodium Hydride:
-
In a fume hood, weigh 0.48 g of 60% sodium hydride in mineral oil (12.0 mmol, 1.2 eq.) into a dry, argon-flushed 100 mL three-necked round-bottom flask equipped with a magnetic stir bar.
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. For each wash, add the hexanes via syringe, stir for 2-3 minutes, stop stirring, allow the NaH to settle, and carefully remove the hexane supernatant with a syringe.
-
After the final wash, briefly dry the NaH under a stream of argon.
-
-
Reaction Setup:
-
Add 30 mL of anhydrous THF to the flask containing the washed sodium hydride.
-
Cool the suspension to 0 °C using an ice-water bath.
-
-
Addition of Phenylacetonitrile:
-
Dissolve 2.36 g of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile (10.0 mmol, 1.0 eq.) in 20 mL of anhydrous THF in a separate dry flask.
-
Slowly add the solution of the phenylacetonitrile to the stirred sodium hydride suspension at 0 °C via a syringe over 15-20 minutes.
-
Observe for hydrogen gas evolution (bubbling).
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes to ensure complete deprotonation.
-
-
Alkylation:
-
Slowly add 0.68 mL (1.56 g, 11.0 mmol, 1.1 eq.) of methyl iodide to the reaction mixture at 0 °C via a syringe.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask back to 0 °C with an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of 25 mL of saturated aqueous ammonium chloride solution to neutralize any unreacted sodium hydride. Caution: Hydrogen gas will be evolved.
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.
-
Wash the organic layer with 25 mL of water, followed by 25 mL of brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 2-(4-chloro-3-(trifluoromethoxy)phenyl)propanenitrile.
-
Expected Results and Characterization
-
Product: 2-(4-chloro-3-(trifluoromethoxy)phenyl)propanenitrile
-
Appearance: A colorless to pale yellow oil or solid.
-
Yield: Expected yield is typically in the range of 80-95%.
-
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.6-7.4 (m, 3H, Ar-H), 4.05 (q, J = 7.2 Hz, 1H, CH), 1.65 (d, J = 7.2 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 133.5, 131.8, 130.5, 128.0, 125.4 (Ar-C), 122.2 (q, J = 258.5 Hz, CF₃), 120.1 (CN), 32.5 (CH), 20.8 (CH₃).
-
Mass Spectrometry (ESI): m/z calculated for C₁₀H₇ClF₃NO [M+H]⁺: 249.02; found: 249.0.
-
Visualization of the Experimental Workflow
Caption: Workflow for the methylation of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
Discussion and Alternative Protocols
The presented protocol using sodium hydride is a robust and high-yielding method for the alkylation of the title compound. The strong, irreversible deprotonation ensures efficient formation of the nucleophilic carbanion. However, the use of sodium hydride requires stringent anhydrous conditions and careful handling due to its reactivity.
For applications where scalability and safety are primary concerns, Phase-Transfer Catalysis (PTC) presents a compelling alternative.[6][7] A PTC approach would typically involve:
-
Base: 50% aqueous sodium hydroxide, which is significantly cheaper and safer to handle than sodium hydride.
-
Solvent System: A biphasic system, such as toluene and water.
-
Catalyst: A quaternary ammonium salt, like tetrabutylammonium bromide (TBAB) or Aliquat 336.[7]
The phase-transfer catalyst facilitates the transfer of the hydroxide ion into the organic phase to effect deprotonation, and subsequently shuttles the phenylacetonitrile anion to react with the alkylating agent. This method avoids the need for strictly anhydrous conditions and the handling of pyrophoric reagents, making it more amenable to large-scale industrial synthesis.[6] However, reaction times may be longer, and optimization of the catalyst and solvent system may be required to achieve comparable yields to the sodium hydride method.
Conclusion
This application note provides a comprehensive and detailed protocol for the α-methylation of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile. By understanding the underlying chemical principles and adhering to the stringent safety precautions outlined, researchers can confidently perform this valuable synthetic transformation. The provided characterization data will aid in the verification of the desired product. Furthermore, the discussion of alternative methods, such as phase-transfer catalysis, offers valuable insights for process development and scale-up considerations in both academic and industrial settings.
References
-
LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
-
ARKIVOC. (n.d.). Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones: X-ray crystal structure of 3,3-diphenyl-5. [Link]
-
ACS Publications. (n.d.). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. [Link]
-
University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure. [Link]
-
Clemson University. (n.d.). Sodium_Hydride_SOP.docx. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. [Link]
-
ACS Publications. (n.d.). Pentakis(trifluoromethyl)phenyl, a Sterically Crowded and Electron-withdrawing Group: Synthesis and Acidity of Pentakis(trifluoromethyl)benzene, -toluene, -phenol, and -aniline. The Journal of Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. [Link]
-
Reddit. (2024, October 15). NaH/DMSO. r/Chempros. [Link]
-
PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. [Link]
-
IRIS. (n.d.). RESEARCH - Simplify gas-liquid phase transfer catalysis. [Link]
-
Digital Daya. (n.d.). Why do electron donating groups decrease acidity. [Link]
-
gChem Global. (n.d.). Alkylation. [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. [Link]
- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
-
ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. [Link]
- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
ResearchGate. (n.d.). Synthesis of 3-chloro-4-trifluoromethoxy benzonitrile. [Link]
-
PubChem. (n.d.). 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile. [Link]
-
Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]
- Google Patents. (n.d.). EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride.
- Google Patents. (n.d.).
Sources
Application Notes & Protocols: 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile in Pharmaceutical Synthesis
Introduction: A Strategic Building Block in Modern Drug Discovery
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is a highly functionalized aromatic compound designed for use as a versatile intermediate in pharmaceutical synthesis. Its structure is notable for three key features: a chlorinated phenyl ring, a reactive nitrile group, and a trifluoromethoxy substituent. This combination makes it a valuable starting material for creating complex molecular architectures.
The trifluoromethoxy (-OCF3) group, in particular, is of significant interest in medicinal chemistry.[1][2] Its strong electron-withdrawing nature and high lipophilicity allow it to modulate the physicochemical properties of a parent molecule. Strategically incorporating a trifluoromethoxy group can enhance metabolic stability by blocking potential sites of oxidation, improve cell membrane permeability, and increase the binding affinity of a drug to its target protein.[3][4][5] The nitrile (-C≡N) functional group serves as a versatile synthetic handle, readily convertible into other critical functionalities such as primary amines, carboxylic acids, amides, and ketones, thus opening numerous pathways for molecular elaboration.[6]
This document provides a technical guide for researchers, chemists, and drug development professionals, detailing the properties, synthesis, and potential applications of 4-chloro-3-(trifluoromethoxy)phenylacetonitrile as a pharmaceutical intermediate.
Part 1: Characterization and Synthesis of the Intermediate
Physicochemical Properties
A precise characterization is fundamental for the consistent application of any chemical intermediate. The key properties of 4-chloro-3-(trifluoromethoxy)phenylacetonitrile and a related, commercially available isomer are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-[4-Chloro-3-(trifluoromethoxy)phenyl]acetonitrile | N/A |
| Molecular Formula | C₉H₅ClF₃NO | N/A |
| Molecular Weight | 235.59 g/mol | N/A |
| Appearance | Expected to be a colorless to yellow liquid or low-melting solid | N/A |
| Related Isomer | 4-(Trifluoromethoxy)phenylacetonitrile | [7][8] |
| CAS Number (para-isomer) | 49561-96-8 | [7][8] |
| Molecular Weight (para-isomer) | 201.15 g/mol | [7][8] |
| Melting Point (para-isomer) | 27-33 °C | [7][8] |
| Boiling Point (para-isomer) | 96 °C @ 4 mmHg | [7] |
General Synthesis Pathway
The most direct and common method for synthesizing phenylacetonitriles is through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This reaction, known as cyanation, is a robust and well-established transformation in organic chemistry.
The synthesis of 4-chloro-3-(trifluoromethoxy)phenylacetonitrile would logically proceed from 4-chloro-3-(trifluoromethoxy)benzyl bromide. The bromide itself is prepared from the corresponding toluene derivative via free-radical bromination. The subsequent cyanation is typically performed in a polar aprotic solvent to facilitate the dissolution of the cyanide salt and promote the SN2 reaction mechanism.
Part 2: Application in Pharmaceutical Synthesis
The true value of 4-chloro-3-(trifluoromethoxy)phenylacetonitrile lies in the synthetic versatility of its nitrile group. This moiety can be strategically transformed to build key pharmacophores.
The Nitrile Group as a Versatile Synthon
Two primary transformations unlock the potential of this intermediate:
-
Reduction to β-Phenethylamines: The nitrile group can be readily reduced to a primary amine using various reagents, such as hydrogen gas with a Raney Nickel catalyst, or chemical reductants like lithium aluminum hydride (LiAlH₄).[9][10] This yields a β-(4-chloro-3-(trifluoromethoxy)phenyl)ethylamine scaffold. The phenethylamine core is a privileged structure found in a vast array of neuroactive compounds and other biologically active molecules.[11]
-
Hydrolysis to Phenylacetic Acids: Under either acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, yielding 4-chloro-3-(trifluoromethoxy)phenylacetic acid.[12][13][14] This transformation is valuable for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals where a phenylacetic acid moiety is required.
Case Study via Structural Analogue: Synthesis of Multi-Kinase Inhibitors
While direct public data on the use of 4-chloro-3-(trifluoromethoxy)phenylacetonitrile in a marketed drug is limited, its close structural analogue, the 4-chloro-3-(trifluoromethyl)phenyl moiety, is a cornerstone of several blockbuster oncology drugs, including Sorafenib and Regorafenib .[15] The synthetic principles are directly transferable and highlight the intended application of this class of intermediates.
In the synthesis of Sorafenib, the key fragment is not the nitrile but the corresponding aniline, which is converted to a highly reactive isocyanate. This isocyanate, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, undergoes a crucial urea-forming reaction with an amine-functionalized precursor.[16][17] This reaction is clean, high-yielding, and forms the central linkage of the final active pharmaceutical ingredient (API).
This example authoritatively demonstrates the strategic role of such halogenated, trifluoro-substituted phenyl rings in constructing complex, high-value pharmaceutical agents. The 4-chloro-3-(trifluoromethoxy)phenyl scaffold can be expected to be used in analogous synthetic strategies to generate novel drug candidates with potentially improved pharmacokinetic profiles.
Part 3: Detailed Experimental Protocols
Safety Precaution: All protocols must be carried out by trained chemists in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Laboratory-Scale Synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
Objective: To synthesize the title compound from its corresponding benzyl bromide.
Materials:
-
4-Chloro-3-(trifluoromethoxy)benzyl bromide (1.0 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 4-chloro-3-(trifluoromethoxy)benzyl bromide in anhydrous DMSO (approx. 5 mL per 1 g of bromide).
-
Reagent Addition: Carefully add sodium cyanide to the solution in one portion. CAUTION: Sodium cyanide is highly toxic. Handle with extreme care and have a cyanide quench solution (e.g., ferrous sulfate and sodium hydroxide) available.
-
Reaction Execution: Heat the reaction mixture to 60-70 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a large volume of cold water (approx. 10x the volume of DMSO) with stirring.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase with toluene (3 x 10 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 4-chloro-3-(trifluoromethoxy)phenylacetonitrile can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.
Protocol 2: Reduction of Phenylacetonitrile to a β-Phenethylamine Derivative
Objective: To demonstrate the conversion of the nitrile to a primary amine.
Materials:
-
Substituted Phenylacetonitrile (1.0 eq)
-
Raney Nickel (approx. 10% w/w)
-
Methanol, anhydrous
-
Ammonia (gas or 7N solution in Methanol)
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation: In a hydrogenation vessel, carefully wash the Raney Nickel catalyst with anhydrous methanol to remove any residual water.
-
Reaction Setup: Add a solution of the substituted phenylacetonitrile in anhydrous methanol to the vessel. To minimize the formation of secondary amine byproducts, the methanol should be saturated with ammonia.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel to 500-1000 psi with hydrogen.
-
Reaction Execution: Heat the mixture to 100-120 °C while shaking or stirring vigorously. The reaction is complete when hydrogen uptake ceases (typically 2-3 hours).
-
Workup: Cool the vessel, vent the excess hydrogen, and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. CAUTION: The catalyst may be pyrophoric upon exposure to air; ensure it remains wet with methanol during filtration.
-
Purification: Remove the methanol and ammonia from the filtrate by rotary evaporation. The resulting crude amine can be purified by vacuum distillation to yield the final β-phenethylamine derivative.
References
- 1. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-(TRIFLUOROMETHOXY)PHENYLACETONITRILE | 49561-96-8 [chemicalbook.com]
- 9. RU2659037C1 - Method for producing beta-phenylethylamine - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]
- 14. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 15. 4-Chloro-3-(trifluoromethyl)phenylacetonitrile [synhet.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
Application Note: A Robust HPLC Method for the Quantification of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The trifluoromethoxy and chloro substitutions on the phenylacetonitrile scaffold present unique analytical challenges that necessitate a well-defined and validated HPLC method for accurate quantification and purity assessment. The method outlined herein utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. This guide provides a comprehensive protocol, from sample preparation to data analysis, and is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is an aromatic nitrile derivative of significant interest in medicinal and agricultural chemistry. The presence of both a halogen (chlorine) and a trifluoromethoxy group imparts specific physicochemical properties to the molecule, influencing its reactivity, lipophilicity, and metabolic stability in larger molecular constructs. Accurate determination of the purity and concentration of this intermediate is critical for ensuring the quality and efficacy of the final products.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. Reversed-phase HPLC, in particular, is well-suited for the analysis of moderately polar to nonpolar compounds like 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile. The method described in this application note has been developed to provide excellent resolution, sensitivity, and reproducibility for the analysis of this compound.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₉H₅ClF₃NO | [1] |
| Molecular Weight | 235.59 g/mol | [1] |
| Predicted LogP | ~3.5-4.0 | |
| UV Absorbance (Predicted) | ~220 nm and ~270 nm |
The presence of the aromatic ring, nitrile group, and halogen substitutions suggests significant UV absorbance, making UV detection a suitable choice for this analysis. The predicted lipophilicity (LogP) indicates good retention on a reversed-phase column.
Experimental Workflow
The overall experimental process is depicted in the following workflow diagram.
Figure 1: A high-level overview of the HPLC analysis workflow.
Materials and Methods
Reagents and Materials
-
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
The selection of the stationary and mobile phases is critical for achieving optimal separation. A C18 column is a robust choice for the separation of aromatic compounds. Acetonitrile is often preferred over methanol as the organic modifier in the mobile phase due to its lower viscosity and better UV transparency at lower wavelengths.[2]
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-12.1 min: 90-50% B, 12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 15 minutes |
Rationale for Parameter Selection:
-
Column: A standard C18 column provides a good balance of retention and efficiency for this type of analyte.
-
Mobile Phase: A simple binary mobile phase of water and acetonitrile is effective and minimizes background noise.[3]
-
Gradient: A gradient elution is employed to ensure the timely elution of the analyte while also cleaning the column of any less polar impurities.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and backpressure.
-
Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.
-
Detection Wavelength: Based on the aromatic and nitrile functionalities, a primary absorbance maximum is expected around 220 nm, providing high sensitivity. A secondary, less intense maximum may be observed around 270 nm.
Protocols
Mobile Phase Preparation
-
Measure the required volumes of HPLC-grade water and acetonitrile.
-
Degas both solvents separately using an appropriate method (e.g., sonication or vacuum filtration) before placing them in the HPLC solvent reservoirs.
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with acetonitrile.
Sample Preparation
The appropriate sample preparation will depend on the sample matrix. For a solid sample:
-
Accurately weigh an appropriate amount of the sample into a volumetric flask.
-
Add a portion of acetonitrile and sonicate for 10-15 minutes to ensure complete dissolution.
-
Dilute to the mark with acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Data Analysis and Quantification
-
System Suitability: Inject the 25 µg/mL working standard six times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
-
Calibration Curve: Inject the series of working standards in ascending order of concentration. Plot the peak area versus the concentration and perform a linear regression to obtain the calibration curve. The correlation coefficient (r²) should be greater than 0.999.
-
Quantification: Inject the prepared sample solution. The concentration of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile in the sample can be calculated using the regression equation from the calibration curve.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Active sites on the column; sample overload | Use a newer column; reduce sample concentration. |
| Variable Retention Times | Fluctuation in mobile phase composition or temperature; column degradation | Ensure proper mobile phase mixing and degassing; maintain a stable column temperature; replace the column if necessary. |
| Ghost Peaks | Contamination in the mobile phase or sample | Use high-purity solvents and freshly prepared mobile phase; ensure proper sample cleanup. |
| High Backpressure | Column blockage; precipitation of buffer (if used) | Filter the mobile phase and samples; flush the column; replace the column frit. |
Safety and Disposal
Safety Precautions:
-
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile and its related compounds should be handled with care.[2]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4]
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[5]
Waste Disposal:
-
The acetonitrile-water mobile phase mixture should be collected as hazardous waste in a designated, properly labeled container.[3][6]
-
Do not dispose of acetonitrile-containing waste down the drain.[3]
-
Follow all local and institutional regulations for the disposal of chemical waste.
References
-
Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
-
Hazardous Waste Disposal Service. (2025, January 2). How to Dispose of Acetonitrile? Retrieved from [Link]
-
Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from [Link]
-
ACS Publications. (n.d.). Prediction of Ultraviolet Spectral Absorbance Using Quantitative Structure−Property Relationships. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]
-
ACS Publications. (n.d.). Effect of Acetonitrile/Water Mobile-Phase Composition on Adsorption Characteristics of Reversed-Phase Liquid Chromatography. Analytical Chemistry. Retrieved from [Link]
-
PubMed. (1996, May 31). High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
Welcome to the technical support guide for the synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile. This document is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Overview of the Primary Synthetic Pathway
The most common and reliable method for synthesizing 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile involves a two-step process starting from the corresponding benzaldehyde. The aldehyde is first reduced to a benzyl alcohol, which is then converted to a more reactive benzyl halide (typically chloride). This intermediate is subsequently cyanated to yield the final phenylacetonitrile product. Each step presents unique challenges that can impact the overall yield and purity.
Caption: Common synthetic route to the target compound.
Troubleshooting and Frequently Asked Questions (FAQs)
Question 1: My overall yield is consistently low (<60%). What are the most critical points in the synthesis to investigate?
A low overall yield is typically due to cumulative losses across the multi-step synthesis. The two most critical areas to focus on are the stability of the benzyl chloride intermediate and the efficiency of the cyanation step.
-
Benzyl Chloride Instability: 4-Chloro-3-(trifluoromethoxy)benzyl chloride, like many benzyl halides, can be unstable and susceptible to hydrolysis.[1][2] It is not recommended to store this intermediate. Best practice is to use it immediately in the subsequent cyanation step after its synthesis and workup. Any delay or exposure to moisture can revert it to the unreactive benzyl alcohol, which will not participate in the cyanation reaction.
-
Inefficient Cyanation: The cyanation reaction (a nucleophilic substitution) is highly dependent on reaction conditions.[3] Issues such as inadequate mixing in a two-phase system, hydrolysis of the benzyl chloride, or using a non-optimal solvent can lead to poor conversion.
Below is a troubleshooting workflow to diagnose the source of low yield.
Caption: Decision tree for troubleshooting low yield issues.
Question 2: I am observing a significant amount of 4-Chloro-3-(trifluoromethoxy)benzyl alcohol in my product after the cyanation step. What is causing this?
This is a classic sign of hydrolysis of your benzyl chloride intermediate. This occurs when the intermediate reacts with water before it can react with the cyanide nucleophile.
Causality: Benzyl halides are reactive electrophiles. Water, although a weak nucleophile compared to cyanide, can be present in high concentrations if proper anhydrous techniques are not followed. The reaction is an SN1-type process, favored by the polar benzylic position, where the chloride leaves to form a relatively stable benzylic carbocation, which is then quenched by water.
Preventative Measures:
-
Anhydrous Solvent: The use of a dry, aprotic solvent for the cyanation reaction is paramount. Anhydrous acetone or acetonitrile are excellent choices as they readily dissolve both the organic substrate and, to some extent, the cyanide salt (especially when a phase-transfer catalyst is used).[2]
-
Rigorous Workup: Ensure that the benzyl chloride intermediate is thoroughly dried after its synthesis. Washing the organic layer with brine and drying over a robust drying agent like anhydrous magnesium sulfate or sodium sulfate is critical.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent atmospheric moisture from entering the reaction vessel.
Question 3: My cyanation reaction is sluggish and gives poor conversion. How can I improve it?
Poor conversion in the cyanation step points to suboptimal reaction kinetics. The key is to ensure the cyanide nucleophile and the benzyl chloride electrophile can interact effectively.
Core Issue: Sodium cyanide (NaCN) or potassium cyanide (KCN) have very low solubility in most organic solvents where the benzyl chloride is dissolved. This creates a two-phase system that relies on the slow diffusion of reactants to the interface, leading to a sluggish reaction.
Solutions & Optimization:
| Parameter | Recommendation | Rationale |
| Solvent System | Use anhydrous acetone or acetonitrile.[2] | These polar aprotic solvents provide a good balance of solubility for the organic substrate and the cyanide salt complex, preventing hydrolysis. |
| Phase-Transfer Catalyst (PTC) | Add a catalytic amount (1-5 mol%) of a quaternary ammonium salt like benzyltriethylammonium chloride (TEBAC) or tetrabutylammonium bromide (TBAB). | A PTC transports the cyanide anion (CN⁻) from the solid/aqueous phase into the organic phase, dramatically accelerating the reaction rate by solving the mutual insolubility problem.[4] |
| Cyanide Source | Ensure the NaCN or KCN is finely powdered and dry. | Increasing the surface area of the solid cyanide salt enhances its reactivity at the phase interface. Moisture can lead to hydrolysis of the cyanide and the substrate. |
| Temperature | Reflux the reaction mixture (typically 50-80°C depending on the solvent). | Like most SN2 reactions, the rate is increased at higher temperatures. However, excessive heat can promote side reactions. Refluxing provides a stable and effective reaction temperature. |
| Additive | Consider adding a catalytic amount of sodium iodide (NaI). | In what is known as the Finkelstein reaction, the chloride on the benzyl substrate is reversibly replaced by iodide. The resulting benzyl iodide is significantly more reactive towards the cyanide nucleophile, thus catalyzing the overall reaction.[2] |
Question 4: What is the best practice for preparing and purifying the 4-Chloro-3-(trifluoromethoxy)benzyl chloride intermediate?
The preparation of the benzyl chloride is a critical step that dictates the success of the subsequent cyanation.
Recommended Protocol: Chlorination of Benzyl Alcohol
This protocol provides a reliable method for converting 4-Chloro-3-(trifluoromethoxy)benzyl alcohol to the corresponding chloride using thionyl chloride (SOCl₂).
Materials:
-
4-Chloro-3-(trifluoromethoxy)benzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Ice-water bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve the 4-Chloro-3-(trifluoromethoxy)benzyl alcohol (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of SOCl₂: Add thionyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution over 30 minutes. Causality: This slow addition is crucial to control the exothermic reaction and the evolution of HCl and SO₂ gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or GC-MS until the starting alcohol is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice. Once the initial vigorous reaction subsides, transfer the mixture to a separatory funnel.
-
Workup:
-
Separate the organic layer.
-
Carefully wash the organic layer with cold saturated NaHCO₃ solution until gas evolution ceases. This neutralizes any remaining acidic components.
-
Wash the organic layer with brine to remove bulk water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<40°C).
-
-
Result: You will obtain the crude 4-Chloro-3-(trifluoromethoxy)benzyl chloride as an oil. Crucially, this intermediate should be used immediately without further purification. Attempting to purify it via distillation can lead to decomposition. Its purity at this stage, assuming complete reaction, is typically sufficient for the cyanation step.
References
-
Vertex AI Search Result[5] : Information on 4-Chloro-3-(trifluoromethoxy)benzaldehyde as a key intermediate.
-
Organic Syntheses Procedure : A general and robust procedure for the alkylation of phenylacetonitrile using a phase-transfer catalyst, which is directly analogous to the synthesis discussed. [Link]
-
ResearchGate Article on Palladium-Catalyzed Cyanation : Discusses the use of K4[Fe(CN)6] as a non-toxic cyanide source for the cyanation of benzyl chlorides, highlighting catalytic approaches. [Link]
-
Wikipedia Article on Cyanation : Provides a general overview of cyanation reactions, including the SN2-type reaction of alkyl halides. [Link]
-
Chem-Impex Product Information : Describes the utility and reactivity of substituted benzyl chlorides as versatile intermediates in pharmaceutical and agrochemical synthesis. [Link]
-
Organic Syntheses Procedure for p-Methoxyphenylacetonitrile : A detailed protocol for the cyanation of an activated benzyl chloride (anisyl chloride) using NaCN in anhydrous acetone, which serves as a foundational method. [Link]
Sources
Technical Support Center: Purification of Crude 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
Welcome to the technical support center for the purification of crude 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to achieve the desired purity of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile for your research and development needs.
Understanding the Compound: Physicochemical Properties
Before delving into purification techniques, a thorough understanding of the physicochemical properties of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is crucial for selecting the appropriate methodology.
| Property | Value | Source |
| Molecular Formula | C₉H₅ClF₃NO | PubChem[1] |
| Molecular Weight | 235.59 g/mol | PubChem[1] |
| Appearance | Colorless liquid or white to off-white solid | Chem-Impex[2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in various organic solvents | Chem-Impex[2] |
Common Impurities in Crude 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
The nature and quantity of impurities in your crude product will largely depend on the synthetic route employed. Common impurities may include:
-
Starting Materials: Unreacted precursors such as 4-chloro-3-(trifluoromethoxy)aniline or corresponding benzyl halides.
-
Reaction Byproducts: Products from side reactions, such as over-alkylation or hydrolysis of the nitrile group to the corresponding carboxylic acid or amide.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis. For instance, if thionyl chloride is used for chlorination, residual amounts may persist[3].
-
Isomeric Impurities: Positional isomers that may form during the synthesis.
Purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy[4].
Purification Workflow Overview
The selection of a purification strategy is contingent on the scale of your experiment and the nature of the impurities. A general workflow is presented below.
Caption: General purification workflow for 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the purification process in a question-and-answer format.
Recrystallization Troubleshooting
Q1: My compound "oils out" instead of crystallizing during recrystallization. What should I do?
A1: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. To resolve this:
-
Increase the solvent volume: The solution may be too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Lower the cooling temperature: Try cooling the solution more slowly to encourage crystal nucleation rather than phase separation.
-
Change the solvent system: Use a solvent with a lower boiling point or a solvent pair. For aromatic nitriles, consider solvent systems like ethanol/water, methanol/water, or hexane/ethyl acetate. The principle of "like dissolves like" suggests that polar compounds are more soluble in polar solvents and nonpolar compounds in nonpolar solvents.
Q2: No crystals are forming even after the solution has cooled to room temperature. How can I induce crystallization?
A2: If crystals do not form spontaneously, you can try the following techniques:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure crystalline product, add a tiny crystal to the solution to act as a template for crystallization.
-
Cool the solution further: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.
-
Reduce the solvent volume: If the solution is too dilute, you can evaporate some of the solvent and then allow it to cool again.
Q3: The purity of my recrystallized product is still low. What are the possible reasons?
A3: Low purity after recrystallization can be due to several factors:
-
Incomplete dissolution: If the crude material was not completely dissolved in the hot solvent, insoluble impurities may have been co-isolated with your product.
-
Cooling too rapidly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Insufficient washing: The crystals may be coated with mother liquor containing impurities. Wash the filtered crystals with a small amount of cold, fresh solvent.
Distillation Troubleshooting
Q1: The compound seems to be decomposing during distillation, even under vacuum. How can I prevent this?
A1: Thermal decomposition can be a significant issue. Consider the following:
-
Use a lower vacuum: A higher vacuum will lower the boiling point of your compound, reducing the risk of thermal degradation. Ensure your vacuum system is free of leaks.
-
Use a shorter path distillation apparatus: A Kugelrohr or short-path distillation head minimizes the time the compound spends at high temperatures.
-
Check for non-volatile acidic or basic impurities: These can sometimes catalyze decomposition at elevated temperatures. An initial aqueous wash to neutralize the crude product may be beneficial.
Q2: I am having trouble separating my product from an impurity with a close boiling point.
A2: For impurities with close boiling points, you will need to improve the efficiency of your distillation:
-
Use a fractionating column: A Vigreux, Raschig, or spinning band column will provide multiple theoretical plates, allowing for a better separation of components with similar volatilities.
-
Optimize the reflux ratio: A higher reflux ratio (more condensate returning to the column) will improve separation but will also increase the distillation time.
Column Chromatography Troubleshooting
Q1: My compound is not moving from the origin on the TLC plate, even with a very polar eluent.
A1: This suggests that your compound is highly polar or is strongly interacting with the stationary phase (silica gel or alumina).
-
Modify the eluent: Add a small amount of a more polar solvent like methanol or a few drops of acetic acid (if your compound is acidic) or triethylamine (if your compound is basic) to the eluent system.
-
Change the stationary phase: Consider using a less polar stationary phase like alumina or a reverse-phase silica gel (C18).
Q2: The separation between my product and an impurity is poor, with overlapping spots on the TLC.
A2: To improve separation:
-
Optimize the solvent system: Systematically vary the polarity of your eluent. A common starting point for compounds of intermediate polarity is a mixture of hexane and ethyl acetate.
-
Try a different solvent system: Sometimes, changing the nature of the solvents (e.g., using dichloromethane/methanol instead of hexane/ethyl acetate) can alter the selectivity and improve separation.
-
Use a longer column or a finer mesh silica gel: This will increase the number of theoretical plates and improve resolution.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for solid crude products.
Materials:
-
Crude 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
-
Recrystallization solvent (e.g., isopropanol, ethanol, hexane/ethyl acetate mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair (the compound should be sparingly soluble at room temperature and highly soluble when hot).
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely. Keep the solution at or near its boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol is suitable for liquid crude products that are thermally stable.
Materials:
-
Crude 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
-
Distillation flask
-
Fractionating column (e.g., Vigreux)
-
Condenser
-
Receiving flask
-
Vacuum pump and gauge
-
Heating mantle with a stirrer
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.
-
Charging the Flask: Charge the distillation flask with the crude product and a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system to the desired pressure.
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect the different fractions based on their boiling points at the given pressure. The main fraction containing the purified product should be collected at a constant temperature.
-
Characterization: Analyze the collected fractions for purity.
Protocol 3: Purification by Column Chromatography
This is a versatile method for purifying both solid and liquid crude products, especially for complex mixtures or when high purity is required.
Materials:
-
Crude 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
-
Silica gel (60-120 or 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system that provides good separation of your product from impurities (a retention factor, Rf, of ~0.3 for the product is often ideal).
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
Safety Precautions
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile and its related compounds may be harmful if swallowed, in contact with skin, or if inhaled. They can also cause skin and eye irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
-
PubChem. 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile. [Link]
- Google Patents. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl)
- Google Patents.
Sources
Common side reactions in the synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
Technical Support Center: Synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile. This molecule is a key building block in pharmaceutical development, and its successful synthesis is critical for many research programs. However, like many substituted phenylacetonitriles, its preparation can be accompanied by specific side reactions that impact yield and purity.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights into troubleshooting the common synthetic challenges. We will move beyond simple procedural steps to explore the mechanistic origins of these issues, providing you with the expert knowledge needed to optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. We focus on the two most prevalent synthetic strategies: the nucleophilic substitution of a benzyl halide and the Sandmeyer reaction of an aniline precursor.
Route 1: Cyanation of 4-Chloro-3-(trifluoromethoxy)benzyl Halide
This is a standard SN2 reaction where a benzyl halide (typically the bromide for higher reactivity) is treated with a cyanide salt.
Q1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted starting material, even after prolonged reaction times. What's going wrong?
A1: This is a classic issue of poor reactivity or catalyst inhibition. Let's break down the likely causes:
-
Insufficient Nucleophile Accessibility: The most common cyanide source, Sodium Cyanide (NaCN), has very poor solubility in many organic solvents used for this reaction (e.g., Toluene, THF, Acetonitrile)[1][2]. The reaction is happening at the crystal surface, leading to slow and incomplete conversion.
-
Solution: Employ a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride[3]. The PTC transports the cyanide anion from the solid phase (or an aqueous phase) into the organic phase, dramatically accelerating the reaction.
-
-
Cyanide Salt Quality: Alkali metal cyanides can be hygroscopic and may be coated with carbonates from reaction with atmospheric CO₂. This reduces the amount of active nucleophile available.
-
Solution: Use freshly opened, high-purity, anhydrous sodium or potassium cyanide. For best results, finely powder the salt just before use (with appropriate safety precautions) to maximize surface area.
-
-
Competing Halide Inhibition: If using a bromide starting material and a chloride-based PTC, you can get catalyst inhibition. A more significant issue arises with iodide ions. If sodium iodide is used as an additive to convert the benzyl bromide to a more reactive benzyl iodide in situ, the released iodide anion can preferentially pair with the PTC cation, excluding cyanide from the organic phase and stalling the reaction.
-
Solution: If using a PTC, match the anion if possible (e.g., TBAB with benzyl bromide). Use a minimal amount of any iodide catalyst (e.g., 5-10 mol%).
-
Q2: My crude product is contaminated with a significant amount of 4-Chloro-3-(trifluoromethoxy)benzyl alcohol. How can I prevent this hydrolysis?
A2: The formation of the corresponding benzyl alcohol is a direct result of hydrolysis of the benzyl halide starting material. Benzyl halides are potent lachrymators and are highly reactive towards nucleophiles, including water[4].
-
Causality: The presence of water in your reaction is the primary culprit. Water can compete with the cyanide anion, attacking the electrophilic benzylic carbon to form the alcohol. This is especially problematic under basic conditions, which can be generated by the cyanide salt itself (CN⁻ + H₂O ⇌ HCN + OH⁻).
-
Preventative Measures:
-
Rigorous Anhydrous Conditions: Dry your solvent thoroughly before use. Acetone should be dried over calcium chloride and distilled[2]. Acetonitrile and Toluene can be dried over molecular sieves or calcium hydride.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Starting Material Integrity: The benzyl halide starting material itself can be a source of water or may have already partially hydrolyzed upon storage. Use freshly prepared or purified benzyl halide for best results.
-
Q3: I'm observing a higher molecular weight impurity that I suspect is a dimer. How is this formed and how can it be avoided?
A3: This is a very common side reaction in the synthesis of phenylacetonitriles. The impurity is likely 2,3-bis(4-chloro-3-(trifluoromethoxy)phenyl)succinonitrile, formed by the reaction of your product with the starting material.
-
Mechanism: The alpha-protons (the CH₂ group) of the product, 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile, are acidic. The cyanide anion is a moderate base and can deprotonate the product to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and will readily attack a molecule of the starting benzyl bromide, leading to the dimer.
-
Mitigation Strategy:
-
Control Stoichiometry: Use only a slight excess of the cyanide salt (e.g., 1.1-1.2 equivalents). A large excess of base will promote product deprotonation.
-
Temperature Control: Keep the reaction temperature as low as feasible to achieve a reasonable rate. Higher temperatures increase the rate of all reactions, including the undesired deprotonation and dimerization.
-
Slow Addition: If dimerization is severe, consider adding the benzyl bromide solution slowly to a suspension of the cyanide salt. This maintains a low instantaneous concentration of the starting material, favoring the desired reaction with cyanide over the reaction with the product-derived carbanion.
-
Route 2: Sandmeyer Cyanation of 4-Chloro-3-(trifluoromethoxy)aniline
This route involves the diazotization of the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, followed by a copper(I) cyanide-mediated substitution[5][6].
Q4: During the cyanation step, my reaction mixture turns dark brown or black, and I get a poor yield of an impure product. What is causing this decomposition?
A4: The dark coloration is a tell-tale sign of diazonium salt decomposition and/or unwanted side reactions. Aryl diazonium salts are notoriously unstable, especially at elevated temperatures.
-
Primary Causes:
-
Thermal Decomposition: The C-N bond in the diazonium salt is labile. If the temperature of the diazotization or the subsequent cyanation reaction rises above 5-10 °C, the salt will rapidly decompose, releasing N₂ gas and generating a highly reactive aryl radical or cation. This leads to a complex mixture of polymeric, tar-like byproducts.
-
Phenol Formation: The aryl cation intermediate can be trapped by water, the most abundant solvent, to form 4-Chloro-3-(trifluoromethoxy)phenol. This is a very common and often major side product in Sandmeyer reactions if conditions are not carefully controlled[5].
-
Azo Coupling: The diazonium salt is an electrophile and can react with the electron-rich starting aniline (if any is unreacted) or the phenol byproduct to form brightly colored azo compounds. This is a common source of colored impurities.
-
-
Procedural Recommendations:
-
Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C at all times using an ice-salt bath.
-
Slow Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to the acidic aniline solution to prevent localized heating and buildup of nitrous acid.
-
Pre-chilled Cyanide Solution: Add the cold diazonium salt solution portion-wise to a well-stirred, cold solution/suspension of CuCN. Do not add the CuCN to the diazonium salt.
-
Check for Complete Diazotization: Before proceeding, test for the absence of starting aniline (e.g., by TLC) and the presence of excess nitrous acid (using starch-iodide paper) to ensure the diazonium salt is formed cleanly.
-
General Troubleshooting (Applicable to Both Routes)
Q5: My final, isolated product is contaminated with the corresponding amide, 4-Chloro-3-(trifluoromethoxy)phenylacetamide. Where is this coming from?
A5: This is a classic case of nitrile hydrolysis. The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions, often accelerated by heat[7][8][9].
-
Origin During Workup:
-
Acidic Hydrolysis: If you use a strong acid (e.g., concentrated HCl) during the aqueous workup to neutralize base or remove impurities, you can induce hydrolysis, especially if the mixture is heated[8][9].
-
Alkaline Hydrolysis: Similarly, washing with strong bases (e.g., 2M NaOH) to remove acidic impurities can also cause hydrolysis to the carboxylate salt, which upon acidification may yield the carboxylic acid or the amide as an intermediate[7][8].
-
-
Prevention:
-
Use Mild Conditions: During workup, wash with dilute, cold solutions (e.g., 5% NaHCO₃, 1M HCl) and minimize contact time.
-
Avoid Heat: Do not heat aqueous layers containing the product during workup or solvent removal. Perform distillations under high vacuum to keep the pot temperature low.
-
Purification Considerations: For chromatography, ensure your silica gel is neutral. Acidic or basic silica can catalyze hydrolysis on the column. Pre-treating the silica with a small amount of triethylamine in the eluent can mitigate this.
-
Summary of Potential Side Products
| Impurity Name | Structure | Likely Origin | Recommended Analytical Method |
| 4-Chloro-3-(trifluoro-methoxy)benzyl alcohol | Ar-CH₂OH | Hydrolysis of benzyl halide starting material | GC-MS, ¹H NMR (δ ~4.7 ppm for CH₂) |
| 2,3-bis(4-chloro-3-(trifluoromethoxy)phenyl)-succinonitrile | Ar-CH(CN)-CH(CN)-Ar | Dimerization of product with starting material | LC-MS (High M.W.), ¹H NMR (complex multiplets) |
| 4-Chloro-3-(trifluoro-methoxy)phenol | Ar-OH | Sandmeyer side reaction (hydrolysis of diazonium) | GC-MS, ¹H NMR (broad -OH peak), LC-MS |
| Azo Impurities | Ar-N=N-Ar' | Sandmeyer side reaction (azo coupling) | UV-Vis (color), LC-MS |
| 4-Chloro-3-(trifluoro-methoxy)phenylacetamide | Ar-CH₂CONH₂ | Hydrolysis of product nitrile | LC-MS, ¹H NMR (broad amide NH₂ peaks ~7-8 ppm) |
| 4-Chloro-3-(trifluoro-methoxy)benzoic acid | Ar-COOH | Over-hydrolysis of product nitrile | LC-MS, ¹H NMR (broad -COOH peak >10 ppm) |
Visualizing Reaction Pathways
To better understand the competition between the desired reaction and side reactions, the following diagrams illustrate the key chemical transformations.
Caption: Competing pathways in the SN2 cyanation reaction.
Caption: Common failure modes of the Sandmeyer reaction.
Frequently Asked Questions (FAQs)
-
Q: Which synthetic route is generally preferred for scalability and reliability?
-
A: For laboratory and pilot scales, the cyanation of the benzyl bromide is often preferred. It is a two-component reaction that is generally easier to control and optimize. The Sandmeyer reaction involves a highly reactive and potentially hazardous diazonium intermediate, which requires stringent temperature control, making it more challenging to scale up safely.
-
-
Q: What is a reliable protocol for the benzyl bromide cyanation?
-
A: A robust starting point is to suspend 1.2 equivalents of finely powdered NaCN and 0.1 equivalents of TBAB in anhydrous acetonitrile. Under an inert atmosphere, add a solution of the 4-Chloro-3-(trifluoromethoxy)benzyl bromide (1.0 eq) in acetonitrile dropwise at room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS. The workup should involve filtering off the salts, removing the solvent in vacuo, and partitioning the residue between a non-polar organic solvent (e.g., ethyl acetate) and water, followed by mild aqueous washes.
-
-
Q: How can I best purify the final product?
-
A: 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is typically a low-melting solid or oil.
-
Vacuum Distillation: If the main impurities are non-volatile (salts, dimers), high-vacuum distillation is an excellent method for purification on a larger scale.
-
Column Chromatography: For smaller scales or to remove impurities with similar volatility, flash chromatography on silica gel is effective. Use a gradient of ethyl acetate in hexanes. As noted in Q5, be mindful of potential on-column hydrolysis.
-
Crystallization: If the product is solid and of reasonable purity (>90%), recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) can be a highly effective final purification step.
-
-
References
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. fishersci.com [fishersci.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
Welcome to the technical support center for the synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the optimal synthesis of this important chemical intermediate.[1] This document will delve into the common synthetic routes, offer detailed experimental protocols, and provide solutions to frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile?
A1: There are two principal and reliable methods for the synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile:
-
The Sandmeyer Reaction: This classic method involves the diazotization of 4-Chloro-3-(trifluoromethoxy)aniline followed by a cyanation reaction, typically catalyzed by a copper(I) salt.[2][3] This route is advantageous when the corresponding aniline is readily available.
-
Nucleophilic Substitution: This approach involves the cyanation of a 4-Chloro-3-(trifluoromethoxy)benzyl halide (e.g., bromide or chloride) using a cyanide salt. This method is often preferred for its milder reaction conditions and high yields if the benzyl halide precursor is accessible.
Q2: I am observing a low yield in my Sandmeyer reaction. What are the potential causes?
A2: Low yields in the Sandmeyer reaction for this synthesis can often be attributed to several factors:
-
Incomplete Diazotization: Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite to the acidic solution of the aniline.[4] Higher temperatures can lead to the decomposition of the diazonium salt.
-
Purity of Starting Material: The purity of the starting 4-Chloro-3-(trifluoromethoxy)aniline is critical. Impurities can interfere with the diazotization process.
-
Inefficient Cyanation: The copper(I) cyanide should be freshly prepared or of high quality. The reaction temperature for the cyanation step is also crucial and should be carefully controlled.
Q3: What are common side products when using the nucleophilic substitution route?
A3: A common side product is the corresponding benzyl alcohol, formed by the hydrolysis of the benzyl halide, especially if water is present in the reaction mixture. Another potential impurity is the isonitrile, which can sometimes form as a byproduct during cyanation reactions. Careful control of reaction conditions and the use of anhydrous solvents can minimize these side reactions.
Q4: How can I effectively purify the final product, 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile?
A4: The product is typically purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, can also be employed to obtain a highly pure product. The purity can be assessed by techniques like HPLC, GC-MS, and NMR.[1]
Experimental Protocols and Optimization
Protocol 1: Synthesis via Sandmeyer Reaction
This protocol details the synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile from 4-Chloro-3-(trifluoromethoxy)aniline.
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-Chloro-3-(trifluoromethoxy)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature does not exceed 5 °C.[4]
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis via Nucleophilic Substitution
This protocol describes the synthesis from 4-Chloro-3-(trifluoromethoxy)benzyl bromide.
-
In a round-bottom flask, dissolve 4-Chloro-3-(trifluoromethoxy)benzyl bromide (1 equivalent) in a polar aprotic solvent such as acetone or acetonitrile.
-
Add sodium cyanide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; Decomposition of starting materials or product; Suboptimal reaction temperature. | Ensure all reagents are pure and dry. Optimize the reaction temperature and time based on small-scale trials.[5] Use a phase-transfer catalyst in the nucleophilic substitution reaction to enhance the reaction rate. |
| Formation of Impurities | Presence of water leading to hydrolysis; Side reactions due to incorrect stoichiometry or temperature. | Use anhydrous solvents and reagents. Carefully control the stoichiometry of the reactants. Optimize the reaction temperature to minimize side product formation. |
| Difficult Purification | Co-elution of impurities with the product. | Optimize the solvent system for column chromatography. Consider using a different purification technique, such as recrystallization. |
| Reaction Stalls | Deactivation of catalyst (in Sandmeyer reaction); Low reactivity of starting material. | Use fresh, high-quality copper(I) cyanide. For the substitution reaction, consider using a more reactive benzyl halide (e.g., iodide) or a more polar solvent. |
Visualizing the Process
To better understand the experimental workflow and decision-making process during troubleshooting, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Technical Support Center: 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile Experiments
Welcome to the technical support guide for experiments involving 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and field-tested expertise to ensure the success of your experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and reactivity of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
Q1: What are the key structural features of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile and how do they influence its reactivity?
A1: The molecule's reactivity is primarily governed by three key features: the nitrile group (-CN), the phenylacetonitrile core, and the electron-withdrawing trifluoromethoxy (-OCF3) and chloro (-Cl) substituents on the aromatic ring. The nitrile group is a versatile functional group that can undergo hydrolysis, reduction, or reaction with organometallic reagents.[1] The methylene bridge (-CH2-) protons are acidic and can be deprotonated to form a carbanion, which is a potent nucleophile for alkylation and condensation reactions. The strong electron-withdrawing nature of the -OCF3 and -Cl groups deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, although the latter typically requires harsh conditions.
Q2: What are the primary safety precautions I should take when working with this compound?
A2: 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile and related phenylacetonitrile compounds are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause skin and serious eye irritation.[2] Always handle this compound in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] In case of accidental contact, immediately wash the affected skin with plenty of soap and water and flush eyes with water for at least 15 minutes.[4][5] Seek medical attention if you feel unwell.[3]
Q3: How stable is the trifluoromethoxy (-OCF3) group under typical reaction conditions?
A3: The trifluoromethoxy group is generally considered to be chemically and thermally stable.[6][7] The carbon-fluorine bonds are exceptionally strong, making the group resistant to cleavage under many synthetic conditions, including exposure to moderate acids, bases, and reducing or oxidizing agents.[6][8] However, under harsh basic conditions or in the presence of certain strong nucleophiles, hydrolysis of the trifluoromethoxy group to a carboxylic acid can occur, though this is less common than with the trifluoromethyl (-CF3) group.[9][10]
Q4: What are the typical applications of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile in research and development?
A4: Phenylacetonitrile derivatives are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[11][12] The nitrile group can be readily converted into other functional groups such as carboxylic acids, amines, and ketones, making it a versatile building block.[1] The trifluoromethoxy group is often incorporated into drug candidates to enhance properties like metabolic stability, lipophilicity, and binding affinity.[11][13] Therefore, this compound serves as a key starting material for the synthesis of more complex molecules with potential biological activity.
II. Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to resolving common problems encountered during reactions with 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
Issue 1: Low or No Yield in Cyanation Reactions to Synthesize the Target Compound
Q: I am attempting to synthesize 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile from the corresponding benzyl halide, but I am observing very low yields. What are the likely causes and how can I optimize the reaction?
A: Low yields in cyanation reactions, which are typically S_N2 substitutions, can stem from several factors.[1] Here’s a systematic approach to troubleshooting:
Potential Causes & Solutions:
-
Inadequate Nucleophilicity of the Cyanide Source:
-
Explanation: The cyanide ion (CN⁻) is the nucleophile. Its effective concentration and reactivity are crucial.
-
Solution: Ensure you are using a suitable cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF to maximize its nucleophilicity.[14] The use of phase-transfer catalysts (e.g., a quaternary ammonium salt) can be beneficial in biphasic systems to transport the cyanide ion into the organic phase.[15]
-
-
Poor Leaving Group on the Benzyl Substrate:
-
Explanation: The rate of an S_N2 reaction is highly dependent on the quality of the leaving group.
-
Solution: Benzyl bromides are generally more reactive than benzyl chlorides. If you are starting with a benzyl chloride, consider converting it to the corresponding bromide or iodide to enhance reactivity.
-
-
Steric Hindrance:
-
Explanation: Although the primary benzylic position is generally accessible, bulky substituents on the aromatic ring or the substrate itself can hinder the backside attack of the nucleophile.
-
Solution: While the substituents on 4-chloro-3-(trifluoromethoxy)benzyl halide are unlikely to cause significant steric hindrance, ensure your reaction setup is not sterically crowded in other ways.
-
-
Side Reactions:
-
Explanation: Elimination reactions (E2) can compete with substitution, especially with stronger bases or at higher temperatures.
-
Solution: Maintain a moderate reaction temperature. While some heat may be necessary to drive the reaction, excessive temperatures can favor elimination.
-
Experimental Workflow for Optimizing Cyanation:
Caption: Troubleshooting workflow for low-yield cyanation reactions.
Issue 2: Unwanted Hydrolysis of the Nitrile Group
Q: During my reaction workup or a subsequent transformation, I am observing the formation of the corresponding carboxylic acid or amide, indicating hydrolysis of the nitrile. How can I prevent this?
A: Nitrile hydrolysis is a common side reaction, especially under acidic or basic conditions.[1]
Potential Causes & Solutions:
-
Harsh pH Conditions during Workup:
-
Explanation: Both strong acids and strong bases catalyze the hydrolysis of nitriles to carboxylic acids, often via an amide intermediate.[16][17]
-
Solution: During aqueous workup, use mild acidic (e.g., dilute HCl, saturated NH4Cl) or basic (e.g., saturated NaHCO3) solutions and avoid prolonged exposure. Perform extractions quickly and at room temperature or below.
-
-
Presence of Water at Elevated Temperatures:
-
Explanation: The combination of water and heat can promote nitrile hydrolysis, even without a strong acid or base catalyst.
-
Solution: Ensure all solvents and reagents for subsequent steps are anhydrous if the reaction is sensitive to water. Dry the product thoroughly after workup and before proceeding to the next step.
-
-
Reaction Conditions for a Subsequent Step:
-
Explanation: If the hydrolysis occurs during a later step, the reagents or conditions of that reaction are the culprit.
-
Solution: Re-evaluate the compatibility of the nitrile group with the planned reaction conditions. It may be necessary to use a protecting group strategy or find an alternative synthetic route that avoids harsh hydrolytic conditions.
-
Table 1: Recommended Workup Conditions to Minimize Nitrile Hydrolysis
| Reagent/Condition | Purpose | Rationale |
| Saturated NaHCO₃ (aq) | Neutralize acidic byproducts | Mild base, less likely to cause significant hydrolysis compared to NaOH. |
| Saturated NH₄Cl (aq) | Neutralize basic byproducts | Mildly acidic, suitable for quenching organometallic reactions. |
| Brine (Saturated NaCl) | "Salting out" to improve extraction | Reduces the solubility of the organic product in the aqueous layer. |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent | Removes residual water from the organic phase. |
| Room Temperature or Below | Temperature control | Slows the rate of hydrolysis. |
Issue 3: Formation of Impurities and Purification Challenges
Q: My crude product shows multiple spots on TLC, and I'm having difficulty purifying the desired 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile by column chromatography.
A: Impurity formation and purification difficulties are common challenges in organic synthesis.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Explanation: The starting material (e.g., the benzyl halide) may still be present.
-
Solution: Monitor the reaction progress by TLC or GC-MS to ensure completion. If the reaction stalls, consider extending the reaction time, increasing the temperature moderately, or adding more of the limiting reagent.
-
-
Formation of Side Products:
-
Explanation: As discussed, elimination products or hydrolysis products could be present. In some cases, especially with organometallic reagents, dimerization of the starting material can occur.
-
Solution: Optimize reaction conditions to minimize side reactions (see previous sections). For purification, consider alternative techniques.
-
-
Purification Strategy:
-
Explanation: Phenylacetonitrile derivatives can sometimes have similar polarities to their precursors or certain byproducts, making chromatographic separation difficult.
-
Solution:
-
Solvent System Optimization: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be a highly effective purification method.
-
Kugelrohr Distillation: For liquid products, short-path distillation under vacuum can be effective for separating compounds with different boiling points.
-
-
Decision Tree for Purification Strategy:
Caption: Decision-making process for purifying the final product.
References
- Vertex AI Search. The Importance of Trifluoromethoxy Group in Chemical Synthesis.
- Gross, Z. et al. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition.
- NINGBO INNO PHARMCHEM CO.,LTD. Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis.
- Bornstein, J. et al. Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society.
- BenchChem. Troubleshooting common issues in the synthesis of dicyano-PAHs.
- Ferreira, L. G. et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Schülke, T. Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin.
- Prakash, G. K. S. & Yudin, A. K. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
- StudySmarter. Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques.
- Matar, F. et al. Advances in the Development of Trifluoromethoxylation Reagents. MDPI.
- Chemistry LibreTexts. 20.7: Chemistry of Nitriles.
- BOC Sciences. 4-Chloro-3-(trifluoromethoxy)benzeneacetonitrile SDS.
- Chemistry Steps. Reactions of Nitriles.
- TCI Chemicals. SAFETY DATA SHEET - 4-(Trifluoromethoxy)phenylacetonitrile.
- Sigma-Aldrich. SAFETY DATA SHEET - Benzyl Cyanide.
- Fisher Scientific. SAFETY DATA SHEET - 2-Methyl-3-(trifluoromethyl)phenylacetonitrile.
- Apollo Scientific. SAFETY DATA SHEET - 3-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETONITRILE.
- SynHet. 4-Chloro-3-(trifluoromethyl)phenylacetonitrile.
- Wikipedia. Cyanation.
- OpenStax adaptation. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition.
- Organic Syntheses. 2-PHENYLBUTYRONITRILE.
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Technical Support Center: Purification of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
Welcome to the technical support center for the purification of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of this important chemical intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Understanding the Chemistry: The "Why" Behind the "How"
Before delving into specific protocols, it is crucial to understand the likely origin of impurities in your sample of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile. A common and efficient method for the synthesis of aromatic nitriles from anilines is the Sandmeyer reaction .[1][2] In this case, the probable synthetic precursor is 4-chloro-3-(trifluoromethoxy)aniline.
The Sandmeyer reaction involves two main stages:
-
Diazotization: The primary aromatic amine is converted to a diazonium salt using a nitrite source (like sodium nitrite) in the presence of a strong acid.
-
Cyanation: The diazonium salt is then reacted with a cyanide source, typically copper(I) cyanide, to introduce the nitrile group.
This synthetic route informs our understanding of the potential impurities that may be present in the crude product. A logical purification strategy is therefore designed to systematically remove these specific impurities.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the purification of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
Q1: What are the most probable impurities in my crude 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile?
Based on the likely Sandmeyer synthesis route, you should anticipate the following impurities:
-
Unreacted Starting Material: 4-chloro-3-(trifluoromethoxy)aniline. This is a basic compound.[1]
-
Phenolic By-products: 4-chloro-3-(trifluoromethoxy)phenol may form if the diazonium salt reacts with water. This is an acidic compound.[3][4]
-
Residual Copper Salts: Copper(I) and Copper(II) salts from the cyanation step are common metallic impurities.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, which would form 4-chloro-3-(trifluoromethoxy)phenylacetic acid or the corresponding amide. These are acidic and neutral/weakly basic, respectively.
Q2: My crude product has a blue or green tint. What does this indicate and how can I remove it?
A blue or green coloration is a tell-tale sign of residual copper salts from the cyanation step of the Sandmeyer reaction. These salts are often soluble in the organic phase and can be challenging to remove with simple water washes.
Solution: An effective method to remove copper salts is to wash the organic solution of your crude product with an aqueous solution of an ammonia-ammonium chloride buffer (pH ~8) or a solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA).[2][5][6] Ammonia forms a water-soluble copper-ammonia complex, which is deep blue and partitions into the aqueous layer, effectively removing the copper from your organic phase.
Q3: After an aqueous workup, my product still shows impurities by TLC/GC/LCMS. What is the next step?
If impurities persist after a thorough aqueous workup, the next recommended steps are recrystallization or column chromatography. The choice between these two will depend on the nature of the impurities and the quantity of material you are working with.
-
Recrystallization is highly effective for removing small amounts of impurities from a solid product. A related compound, 4-(trifluoromethyl)phenylacetonitrile, is a solid with a melting point of 47-49°C, suggesting that the target compound is also likely a solid at room temperature.[7]
-
Column Chromatography is a more powerful technique for separating compounds with similar polarities and for purifying oils or solids that are difficult to recrystallize.
Q4: I am struggling to get my compound to crystallize. What can I do?
Difficulty in crystallization can be due to residual solvent, the presence of impurities that inhibit crystal formation, or the choice of an inappropriate solvent system.
Troubleshooting Steps:
-
Ensure your product is fully dissolved in the minimum amount of hot solvent.
-
Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites.
-
Add a seed crystal of the pure compound if available.
-
Cool the solution slowly. Rapid cooling can lead to the formation of an oil or very small crystals.
-
If the product oils out, try redissolving it in more hot solvent and cooling it more slowly. Alternatively, consider a different recrystallization solvent.
Purification Workflow
The following diagram illustrates a logical workflow for the purification of crude 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
Caption: Purification workflow for 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Ionic Impurities
This protocol is designed to remove basic, acidic, and metallic impurities from the crude reaction mixture.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). This will protonate the basic starting material, 4-chloro-3-(trifluoromethoxy)aniline, and extract it into the aqueous layer.[8] Separate the aqueous layer. Repeat the wash if necessary (monitor by TLC).
-
Base Wash: Wash the organic layer with a 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate any acidic by-products like 4-chloro-3-(trifluoromethoxy)phenol or the corresponding carboxylic acid, moving them into the aqueous phase. Separate the aqueous layer.
-
Copper Removal: Wash the organic layer with a saturated solution of ammonium chloride, adjusted to pH 8 with ammonium hydroxide.[2] The aqueous layer will turn blue if copper is present. Continue washing until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove the bulk of the dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization for Final Purification
Recrystallization is an excellent final purification step for solid products.
-
Solvent Screening: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[3] A good starting point for screening would be alcohols (methanol, ethanol, isopropanol) or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or heptane).
-
Place a small amount of your crude solid in several test tubes.
-
Add a few drops of a different solvent to each tube.
-
Observe the solubility at room temperature.
-
Heat the tubes with poor room temperature solubility to see if the solid dissolves.
-
Allow the solutions that dissolved upon heating to cool to room temperature and then in an ice bath to see if crystals form.
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Protocol 3: Flash Column Chromatography
If recrystallization is ineffective, flash column chromatography is the method of choice.
-
Stationary Phase: Silica gel is the standard choice. For fluorinated compounds, a pentafluorophenyl (PFP) stationary phase may offer enhanced selectivity.[9]
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give your product an Rf value of approximately 0.3. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a column with silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the column.
-
Elution: Run the column with the chosen mobile phase, collecting fractions.
-
Analysis and Concentration: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary
The following table summarizes the physical properties of the target compound and its likely impurities, which is crucial for designing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Property for Separation |
| 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile | ~235.59 | Likely a solid | High | Neutral |
| 4-Chloro-3-(trifluoromethoxy)aniline | 195.57 | 35-37 | ~228-230[1] | Basic (removable with acid wash) |
| 4-Chloro-3-(trifluoromethoxy)phenol | 212.55 | Solid | ~218.8[4] | Acidic (removable with base wash) |
| Copper(I/II) Salts | Variable | N/A | N/A | Forms water-soluble complexes with ammonia |
References
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Copper Salts. Retrieved from [Link]
-
Reddit. (2024, May 14). Best method for removing Cu(I) from Org compounds. r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CH624926A5 - Process for removing copper (I) compounds from a reaction mixture, and application of the process.
-
Chemsrc. (2025, August 25). 4-Chloro-3-(trifluoromethoxy)phenol. Retrieved from [Link]
-
University of Wisconsin-Madison Demonstration Lab. (n.d.). Types of Organic Reactions- Extraction of Copper Ions from Solution with Orform. Retrieved from [Link]
-
Reddit. (2021, June 14). Work up to remove copper. r/Chempros. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from [Link]
-
Chemlin. (n.d.). 4-chloro-3-(trifluoromethyl)aniline. Retrieved from [Link]
- Google Patents. (n.d.). EP0518412A1 - Process for the alpha-chlorination of phenylacetonitriles.
- Google Patents. (n.d.). EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride.
-
Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Retrieved from [Link]
-
NIST. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Stability issues with 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile under different conditions
Welcome to the technical support guide for 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile (CAS No. 22902-82-5). This document is intended for researchers, chemists, and drug development professionals to navigate and troubleshoot potential stability challenges during the handling, storage, and experimental use of this versatile synthetic intermediate. Our goal is to provide practical, experience-driven insights to ensure the integrity of your starting material and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage and daily handling conditions for 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile?
A1: Proper storage is the first and most critical step in maintaining the chemical integrity of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile. Based on its chemical properties and safety data sheet (SDS) recommendations, the following conditions are advised:
-
Temperature: Store in a cool, well-ventilated area.[1] Refrigeration is often recommended for long-term storage to minimize the potential for slow degradation over time.
-
Atmosphere: Keep the container tightly closed to prevent moisture ingress.[1][2][3] The nitrile group is susceptible to hydrolysis, and atmospheric moisture can be a contributing factor, especially over extended periods.
-
Light: While specific photostability data for this compound is not extensively published, it is best practice for substituted aromatic compounds to be stored in amber vials or in the dark to prevent potential light-induced degradation.[3]
-
Handling: Use this compound in a well-ventilated area, preferably within a fume hood, and avoid creating dust if it is in solid form.[1] Ensure all tools and glassware are scrupulously dry before use.
Q2: My compound, which should be a solid/liquid, appears discolored or has formed a precipitate. What could be the cause?
A2: Physical changes such as discoloration (e.g., yellowing) or the formation of solid precipitates are often indicators of chemical degradation or contamination. The most probable causes are:
-
Hydrolysis: The primary degradation pathway for nitriles is hydrolysis to the corresponding amide (4-chloro-3-(trifluoromethoxy)phenylacetamide) and subsequently to the carboxylic acid (4-chloro-3-(trifluoromethoxy)phenylacetic acid). This can be initiated by exposure to moisture, particularly if acidic or basic contaminants are present on glassware or in solvents.
-
Contamination: Accidental introduction of incompatible substances (see Q3) during previous handling can catalyze degradation.
-
Improper Storage: Long-term storage at ambient temperature or exposure to light and air can accelerate slow degradation processes.
If you observe such changes, it is crucial to re-analyze the material's purity by a suitable analytical method like HPLC or GC-MS (see Protocol 1) before proceeding with your experiment.
Q3: What common reagents and reaction conditions are known to be incompatible with 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile?
A3: The reactivity of this molecule is centered on the nitrile group and the benzylic methylene (-CH₂-) bridge. Several classes of reagents can cause undesired side reactions or complete degradation.
| Incompatible Reagent/Condition | Causality (Why it's an issue) | Recommended Alternatives/Precautions |
| Strong Acids (e.g., conc. H₂SO₄, HCl) | Catalyze the rapid and often exothermic hydrolysis of the nitrile group to the carboxylic acid. | Use milder acidic conditions or protect the nitrile group if harsh conditions are unavoidable. |
| Strong Bases (e.g., NaOH, KOH, NaH) | Can catalyze nitrile hydrolysis to the carboxylate salt. More importantly, they can deprotonate the acidic benzylic position, forming a carbanion that can lead to undesired side reactions or racemization if a chiral center is introduced.[4] | Use non-nucleophilic organic bases (e.g., DBU, DIPEA) or inorganic bases like K₂CO₃ or Cs₂CO₃ for reactions requiring a base, if compatible with the desired transformation. |
| Strong Oxidizing Agents (e.g., KMnO₄, CrO₃) | Can lead to oxidation of the benzylic position and potentially the aromatic ring, resulting in complex product mixtures. | Select milder, more specific oxidizing agents tailored to your desired transformation. |
| Strong Reducing Agents (e.g., LiAlH₄) | Will reduce the nitrile group to a primary amine. While this may be a desired reaction, it is an incompatibility if the nitrile is intended to remain intact. | If reduction of another functional group is desired, use a chemoselective reducing agent (e.g., NaBH₄ for a ketone) that does not readily attack the nitrile. |
Troubleshooting Guide: Experimental Challenges
Issue: Low yields or reaction failure where the starting material is consumed, but the desired product is not formed.
Q: My reaction is consuming the 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile, but my yield is very low, and I see unfamiliar peaks in my LC-MS. Could the starting material be degrading under my reaction conditions?
A: Yes, this is a classic symptom of compound instability under specific experimental conditions. The nitrile group is the most likely point of failure, especially in aqueous solvent systems or in the presence of acidic or basic reagents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Mechanistic Insight: The Hydrolysis Pathway
The most common degradation pathway is the hydrolysis of the nitrile. This proceeds in two steps, first to an amide and then to a carboxylic acid. Both steps can be catalyzed by acid or base.
Caption: Common hydrolysis pathway for the nitrile group.
Key Experimental Protocols
Protocol 1: Standard Purity Analysis via HPLC-UV
This protocol is designed to quickly assess the purity of your starting material or to monitor its consumption during a reaction.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile in acetonitrile. Dilute 1:10 in the mobile phase for analysis.
-
HPLC System & Column: Use a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient method can be used.
-
Isocratic: 60:40 Acetonitrile:Water.
-
Gradient: Start at 40% Acetonitrile, ramp to 95% Acetonitrile over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 254 nm.
-
Analysis: The pure compound should appear as a single major peak. The presence of earlier-eluting peaks may suggest the more polar carboxylic acid, while peaks eluting close to the main peak could be the amide intermediate. Quantification can be done using an external standard curve. For definitive identification of impurities, LC-MS is required.[5][6][7]
Protocol 2: Forced Stability Study in a Reaction System
This experiment helps you proactively determine if your compound will be stable under your planned reaction conditions.
-
Setup: In separate, sealed vials, prepare the following mixtures:
-
Vial A (Control): 1 mg of compound in 1 mL of your reaction solvent.
-
Vial B (Full System): 1 mg of compound in 1 mL of your reaction solvent PLUS all reagents (bases, acids, catalysts) except for the primary co-reactant.
-
-
Incubation: Stir both vials at your intended reaction temperature.
-
Time-Point Analysis: At regular intervals (e.g., t=0, 1h, 4h, 24h), withdraw a small aliquot (e.g., 10 µL) from each vial.
-
Quench & Dilute: Immediately quench the aliquot in 990 µL of mobile phase to stop the reaction and prepare it for analysis.
-
Analysis: Analyze each time point using the HPLC method from Protocol 1.
-
Interpretation:
-
If the peak area of the parent compound in Vial B decreases significantly faster than in Vial A, one or more of your reagents are causing degradation.
-
If the parent compound degrades in both vials, the solvent or temperature may be the issue.
-
This approach systematically isolates the source of instability.[8][9][10]
-
By employing these diagnostic tools and understanding the chemical vulnerabilities of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile, you can significantly increase the reliability and success of your synthetic endeavors.
References
-
ResearchGate. (n.d.). Synthetic strategies to 2‐phenylacetonitrile. [Diagram]. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Method. Retrieved from [Link]
- Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.
- Bajpai, V., & Singh, G. (2012). Analytical techniques for standardization of herbal drugs. International Journal of Pharmaceutical Sciences and Research, 3(12), 4542-4556.
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- An, J., et al. (2017). Synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3. RSC Advances, 7(49), 30953-30961.
- Wang, Y., et al. (2022). Degradation pathways and kinetics of chloroacetonitriles by UV/persulfate in the presence of bromide. Science of The Total Environment, 838(Pt 1), 155373.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Chapter 7: Analytical Methods.
-
BfArM. (n.d.). Guideline on Photostability Testing. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
- Gurova, O. A., et al. (2022). First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids. Molecules, 27(15), 4930.
-
European Medicines Agency (EMA). (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
- Bakhanovich, O., & Beier, P. (2020). Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes. Chemistry (Weinheim an der Bergstrasse, Germany), 26(4), 773–782.
- Al-Qaim, F. F., et al. (2021). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Molecules, 26(5), 1353.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Chapter 7: Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids.
-
PubChem. (n.d.). US11440913, Example 391. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Retrieved from [Link]
-
ResearchGate. (2022). Degradation pathways and kinetics of chloroacetonitriles by UV/persulfate in the presence of bromide. [Request PDF]. Retrieved from [Link]
-
Anderson, N., et al. (2004). Photostability Testing. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
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Technical Support Center: Scaling the Synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
Welcome to the technical support center for the synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to pilot or manufacturing scale. We will explore the common synthetic routes, troubleshoot potential issues, and provide actionable protocols grounded in robust chemical principles. Our focus is not just on the "how," but the critical "why" behind each step to ensure a safe, efficient, and scalable process.
Section 1: Strategic Overview of Synthetic Pathways
The synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is typically approached via two primary pathways, each with distinct advantages and challenges for scale-up. The choice of route often depends on the availability of starting materials, safety infrastructure, and desired purity profile.
-
The Sandmeyer Reaction: Starting from 4-chloro-3-(trifluoromethoxy)aniline, this is often the preferred industrial route. It involves the diazotization of the primary amine followed by a copper(I) cyanide-catalyzed displacement.[1][2]
-
Nucleophilic Substitution: This route starts with the corresponding benzyl halide, 4-chloro-3-(trifluoromethoxy)benzyl chloride (or bromide), and involves a substitution reaction with an alkali metal cyanide, such as sodium cyanide (NaCN).[3][4]
Diagram: Comparative Synthetic Routes
Caption: High-level overview of the two primary synthetic pathways.
| Feature | Route 1: Sandmeyer Reaction | Route 2: Nucleophilic Substitution |
| Starting Material | 4-Chloro-3-(trifluoromethoxy)aniline | 4-Chloro-3-(trifluoromethoxy)benzyl halide |
| Key Reagents | NaNO₂, HCl, CuCN | Sodium Cyanide (NaCN) |
| Pros for Scale-Up | - Generally higher yields and cleaner conversions for this substrate class.- Avoids potentially unstable benzyl halide intermediate.- Well-established industrial process.[2] | - Fewer reaction steps if the benzyl halide is readily available.- Simpler reaction setup. |
| Cons for Scale-Up | - Diazonium intermediates can be unstable and require strict temperature control.- Exothermic reaction with significant N₂ gas evolution.[5]- Copper waste stream requires treatment. | - Extreme toxicity and handling risks associated with large quantities of NaCN.[6][7][8]- Risk of isonitrile byproduct formation.[3][9]- Benzyl halides can be lachrymatory and require careful handling. |
Section 2: Troubleshooting the Sandmeyer Reaction Pathway
This is the more intricate but often more reliable route. Success hinges on meticulous control over two key stages: diazotization and cyanation.
FAQ 1: My diazotization is incomplete or yields significant impurities. What's going wrong?
Answer: Incomplete diazotization is a common issue when scaling up and almost always relates to temperature control and reagent addition. The diazonium salt is thermally unstable.
-
Causality: The reaction between the aniline and nitrous acid (formed in situ from NaNO₂ and HCl) is highly exothermic. If the temperature rises above 5-10 °C, the newly formed diazonium salt will begin to decompose, primarily reacting with water to form a phenolic impurity.[10] Furthermore, a localized excess of NaNO₂ can lead to side reactions.
-
Troubleshooting & Solutions:
-
Strict Temperature Control: Ensure your reactor has sufficient cooling capacity to maintain an internal temperature of 0-5 °C throughout the NaNO₂ addition.[5]
-
Slow, Sub-surface Addition: Add the aqueous NaNO₂ solution dropwise and below the surface of the reaction mixture. This prevents localized high concentrations and ensures immediate reaction.
-
Monitor for Completion: Use potassium iodide-starch paper to test for the presence of excess nitrous acid. A positive test (the paper turns blue-black) indicates the reaction is complete. A persistent excess should be avoided.
-
Reagent Quality: Use freshly prepared NaNO₂ solution and ensure the starting aniline is of high purity.
-
FAQ 2: The final cyanation step is low-yielding and produces a tar-like substance. How can I improve it?
Answer: This issue points to problems with the copper-catalyzed Sandmeyer reaction itself. The key is to maintain the catalytic activity of the copper(I) cyanide and control the decomposition of the diazonium salt.
-
Causality: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[1] A single electron transfer from Cu(I) to the diazonium salt initiates the reaction.[10] If the diazonium salt is added too quickly or at too high a temperature, uncontrolled decomposition and polymerization can occur, leading to tars.
-
Troubleshooting & Solutions:
-
Order of Addition: The cold diazonium salt solution should always be added slowly to the vigorously stirred slurry of copper(I) cyanide. This ensures the diazonium salt is immediately consumed as it is introduced.
-
Catalyst Preparation: Prepare the CuCN solution or slurry according to established procedures. Some protocols call for a mixture of CuCN and NaCN to form the soluble dicyanocuprate(I) complex, which can be more reactive.
-
Temperature Management: While the reaction needs to be initiated (often by gentle warming to 20-40 °C after addition is complete), the initial addition should be done at a controlled temperature to manage the vigorous nitrogen evolution.
-
pH Control: The reaction is typically run under acidic conditions. Ensure the pH is maintained to prevent premature decomposition of the diazonium salt.
-
Diagram: Troubleshooting the Sandmeyer Workflow
Caption: Decision tree for troubleshooting low yields in the Sandmeyer route.
Section 3: Troubleshooting the Benzyl Halide Substitution Pathway
While seemingly simpler, this route carries significant safety burdens and its own set of chemical challenges, primarily related to the cyanide nucleophile.
FAQ 3: I am getting a significant amount of isonitrile impurity. How can I suppress this?
Answer: Isonitrile formation is a classic side reaction in Kolbe nitrile synthesis.[3]
-
Causality: The cyanide ion (⁻C≡N) is an ambident nucleophile, meaning it can attack an electrophile (the benzyl halide) with either the carbon or the nitrogen atom. Attack by carbon gives the desired nitrile, while attack by nitrogen gives the isonitrile byproduct.[3] The outcome is highly dependent on the reaction conditions.
-
Troubleshooting & Solutions:
-
Solvent Choice: Use polar aprotic solvents like DMSO, DMF, or acetone. These solvents solvate the metal cation (Na⁺) but leave the cyanide anion relatively "naked" and reactive. This promotes an Sₙ2-type reaction, where the more nucleophilic carbon atom is favored to attack.[3] Protic solvents (like ethanol or water) can hydrogen-bond with the nitrogen atom, increasing its nucleophilicity and promoting isonitrile formation.
-
Cyanide Salt: Use sodium or potassium cyanide. More covalent cyanide salts, like silver cyanide (AgCN), are known to favor isonitrile formation.
-
Temperature: Keep the reaction temperature as low as reasonably possible to maintain a good rate. Higher temperatures can sometimes favor the thermodynamically less stable isonitrile product.
-
FAQ 4: What are the absolute critical safety protocols for handling kilograms of Sodium Cyanide (NaCN)?
Answer: Sodium cyanide is among the most rapidly acting poisons and must be handled with extreme caution.[11] Ingestion, inhalation, or absorption of even small amounts can be fatal.[8]
-
Causality: The primary danger, beyond direct contact, is the generation of highly toxic hydrogen cyanide (HCN) gas. NaCN reacts readily with acids to release HCN.[11] Even moisture and atmospheric CO₂ can cause the release of small amounts of HCN from solid NaCN.[11]
-
Mandatory Safety Protocols:
-
Engineering Controls: All transfers and reactions must be conducted in a well-ventilated area, preferably within a fume hood or a contained reactor system with dedicated exhaust scrubbing.
-
Personal Protective Equipment (PPE): This is non-negotiable. Required PPE includes a lab coat, splash goggles, a face shield, and heavy-duty nitrile gloves (check breakthrough times). An emergency cyanide antidote kit must be immediately accessible, and all personnel must be trained in its use.
-
No Acids: Absolutely no acids should be present in the same area where NaCN is being handled or used. All glassware must be scrupulously cleaned and dried.
-
Quenching & Disposal: At the end of the reaction, the excess cyanide must be destroyed before workup. This is done under basic conditions. A common and effective method is the slow addition of an oxidant like sodium hypochlorite (bleach) or hydrogen peroxide, which converts toxic cyanide (CN⁻) to the much less toxic cyanate (OCN⁻).[11]
-
Quench Reaction: NaCN + H₂O₂ → NaOCN + H₂O[11]
-
-
Waste: All cyanide-containing waste is considered hazardous and must be disposed of according to strict institutional and governmental regulations.[7]
-
Section 4: General Protocols and Purification
Exemplary Protocol: Sandmeyer Synthesis (Illustrative Scale)
This protocol is for informational purposes. All procedures must be adapted and validated for your specific equipment and safety standards.
-
Diazotization:
-
Charge a 20 L jacketed glass reactor with 4-chloro-3-(trifluoromethoxy)aniline (1.0 kg, ~4.73 mol) and 6 M hydrochloric acid (5.0 L).
-
Begin aggressive stirring and cool the reactor jacket to -5 °C. Maintain an internal temperature of 0-5 °C.
-
Prepare a solution of sodium nitrite (343 g, ~4.97 mol, 1.05 eq) in deionized water (1.0 L) and cool to 0-5 °C.
-
Using a dosing pump, add the cold NaNO₂ solution sub-surface over 2-3 hours, ensuring the internal temperature never exceeds 5 °C.
-
After addition is complete, stir for an additional 30 minutes. Check for a slight excess of nitrous acid with KI-starch paper. The resulting cold diazonium salt solution is used immediately in the next step.
-
-
Cyanation (Sandmeyer):
-
In a separate 50 L reactor, charge copper(I) cyanide (508 g, ~5.67 mol, 1.2 eq) and deionized water (5.0 L). Stir to create a slurry.
-
Slowly, over 2-3 hours, add the cold diazonium salt solution from the first reactor to the CuCN slurry.
-
Control the addition rate to manage the evolution of N₂ gas. The temperature may be allowed to rise to room temperature during the addition.
-
After the addition is complete, gently warm the reaction mixture to 40-50 °C and hold for 1-2 hours until gas evolution ceases.
-
Cool the mixture to room temperature.
-
-
Workup and Purification:
-
Extract the reaction mixture with an organic solvent like toluene or ethyl acetate (3 x 5 L).
-
Combine the organic layers and wash with water, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield the final 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.[12]
-
References
-
Fiveable. (n.d.). Sodium Cyanide Definition. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium cyanide. Retrieved from [Link]
-
United Chemical. (2025, January 4). Sodium Cyanide Risks: What You Need to Know. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (n.d.). Sodium Cyanide. Retrieved from [Link]
-
Raza, A., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 8). Sandmeyer Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Sciencemadness Wiki. (2024, March 11). Kolbe nitrile synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
- Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3-(trifluoromethyl) phenylisocyanate.
-
Organic Letters. (2010). An Efficient Transformation from Benzyl or Allyl Halides to Aryl and Alkenyl Nitriles. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of phenylacetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
Patsnap. (n.d.). Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
-
ACS Publications. (2025, October 23). Development of a Scalable Manufacturing Synthesis for Enarodustat. Retrieved from [Link]
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Preventing degradation of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile during storage
Welcome to the dedicated technical support center for 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this critical reagent. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounding our advice in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile during storage?
The primary degradation pathway for 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is hydrolysis of the nitrile functional group. This reaction can be catalyzed by the presence of either acidic or basic contaminants, often introduced by atmospheric moisture. The hydrolysis proceeds in two main steps: first, the nitrile is converted to the corresponding amide, 2-(4-chloro-3-(trifluoromethoxy)phenyl)acetamide. Subsequently, the amide can undergo further hydrolysis to form 2-(4-chloro-3-(trifluoromethoxy)phenyl)acetic acid.[1][2][3][4][5]
Q2: How does atmospheric moisture contribute to the degradation of this compound?
Atmospheric moisture can initiate hydrolysis. Water, although a weak nucleophile, can attack the electrophilic carbon of the nitrile group.[3][5] This process is significantly accelerated by acidic or basic conditions.[1][2][4] Given that atmospheric carbon dioxide can dissolve in trace amounts of water to form carbonic acid, even seemingly neutral conditions can become slightly acidic over time, promoting slow degradation.
Q3: Is 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile sensitive to light?
Q4: What are the ideal storage conditions for long-term stability?
To minimize degradation from hydrolysis and potential photodegradation, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of chemical reactions, including hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and potential oxidation.[9][10][11] |
| Container | Amber Glass Vial with Septum Cap | Protects from light and allows for the removal of material without exposing the bulk to the atmosphere.[12] |
| Seal | Tightly Sealed, Air-Tight | Prevents the ingress of atmospheric moisture.[9][13] |
For extended storage, consider placing the sealed vial inside a desiccator within the refrigerator to provide an additional layer of protection against moisture.
Troubleshooting Guide
Scenario 1: I've noticed a change in the physical appearance of the solid material (e.g., clumping, discoloration). What could be the cause?
A change in the physical appearance of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile, which should be a solid at room temperature, often indicates the uptake of moisture. This can lead to the initial stages of hydrolysis. Discoloration could suggest the formation of minor degradation byproducts or exposure to light. It is recommended to analyze a small sample to assess its purity before use.
Scenario 2: My reaction yield is lower than expected when using this reagent. Could degradation be the issue?
Yes, lower-than-expected reaction yields are a common consequence of using a degraded starting material. If the nitrile has partially hydrolyzed to the corresponding carboxylic acid, the effective molar quantity of the desired reagent is reduced. The carboxylic acid impurity may also interfere with certain reaction pathways.
Scenario 3: How can I test the purity of my stored 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile?
Several analytical methods can be employed to assess the purity of your material:[14][15][16][17]
-
High-Performance Liquid Chromatography (HPLC): An effective method to separate and quantify the parent compound from its potential degradation products (amide and carboxylic acid).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities by showing characteristic peaks for the degradation products. For example, the carboxylic acid proton of the hydrolysis product would appear as a broad singlet far downfield in the ¹H NMR spectrum.
Experimental Protocols
Protocol 1: Proper Handling and Dispensing of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
This protocol minimizes the exposure of the compound to atmospheric moisture and oxygen.[9][12][13]
-
Allow the sealed container of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile to warm to room temperature before opening. This prevents condensation of atmospheric moisture on the cold solid.
-
Set up a dry, inert atmosphere in your workspace, for example, by using a glove box or a Schlenk line.
-
If using a container with a septum, pierce the septum with a needle connected to a supply of inert gas (e.g., argon or nitrogen) to create a positive pressure.
-
Use a clean, dry syringe or spatula to quickly transfer the desired amount of the compound to your reaction vessel, which should also be under an inert atmosphere.
-
Reseal the container tightly and purge the headspace with inert gas before returning it to cold storage.
Protocol 2: Small-Scale Stability Test
If you are concerned about the stability of a particular batch, you can perform a simple stability test.
-
Prepare a standard stock solution of your 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile in a dry, aprotic solvent (e.g., acetonitrile) of a known concentration.
-
Analyze this initial solution (T=0) by HPLC to obtain a purity profile.
-
Aliquot the stock solution into several vials. Expose these vials to different conditions (e.g., room temperature with light exposure, room temperature in the dark, refrigerated).
-
At set time points (e.g., 24 hours, 1 week, 1 month), analyze the samples by HPLC and compare the purity profiles to the T=0 sample. The appearance of new peaks or a decrease in the area of the parent peak will indicate degradation.
Visualizing Degradation and Prevention
Degradation Pathway
The primary degradation pathway for 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is hydrolysis.
Caption: Hydrolysis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
Recommended Storage and Handling Workflow
This workflow minimizes exposure to degradants.
Caption: Recommended storage and handling workflow.
References
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
-
LibreTexts. 20.7: Chemistry of Nitriles. [Link]
-
ACS Publications. Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. [Link]
-
JoVE. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
-
University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. [Link]
-
Lumen Learning. 21.5. Hydrolysis of nitriles. [Link]
-
National Center for Biotechnology Information. Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. [Link]
-
ResearchGate. (PDF) Photochemical Degradation of Polycyclic Aromatic Hydrocarbons in Oil Films. [Link]
-
ResearchGate. (PDF) Photobiodegradation of halogenated aromatic pollutants. [Link]
-
Amanote Research. (PDF) Photobiodegradation of Halogenated Aromatic Pollutants. [Link]
-
Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. [Link]
-
Molbase. phenylacetonitrile. [Link]
-
National Center for Biotechnology Information. Phenylacetonitrile. [Link]
-
International Journal of Research in Engineering and Science. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
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Chem-Impex. 4-(Trifluoromethoxy)phenylacetonitrile. [Link]
-
PubMed. Degradation pathways and kinetics of chloroacetonitriles by UV/persulfate in the presence of bromide. [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
-
National Center for Biotechnology Information. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
-
ResearchGate. Structure of lithiatiated phenylacetonitrile, S = solvent.3,4. [Link]
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Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
Welcome to the technical support center for optimizing catalytic reactions with 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, evidence-based solutions in a question-and-answer format to assist you in your experimental work. Our focus is on delivering in-depth technical insights and robust troubleshooting strategies to enhance the efficiency and success of your reactions.
Preamble: Understanding the Substrate
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring an electron-withdrawing trifluoromethoxy group and a chloro substituent, presents unique challenges and opportunities in catalyst selection. This guide will primarily focus on two key transformations: the hydrolysis of the nitrile to a carboxylic acid and the reduction of the nitrile to a primary amine. Additionally, we will touch upon palladium-catalyzed cross-coupling reactions, a common application for aryl halides of this nature.
Before proceeding with any experimental work, it is crucial to be familiar with the safety protocols for this compound. Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.[3][4][5][6]
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Hydrolysis of the Nitrile Group
The conversion of the nitrile in 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile to a carboxylic acid, 2-(4-Chloro-3-(trifluoromethoxy)phenyl)acetic acid, is a fundamental transformation.[7][8][9] However, achieving high yields and purity can be challenging due to the stability of the nitrile group.[10][11]
Question 1: My nitrile hydrolysis is sluggish or incomplete. What are the first parameters I should check?
Answer:
Incomplete hydrolysis is a common issue. The primary factors to investigate are the reaction conditions, specifically the concentration of the acid or base and the temperature.
-
Acid-Catalyzed Hydrolysis: This method typically employs a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at elevated temperatures (reflux).[12][13] If the reaction is slow, consider increasing the acid concentration or the reaction temperature. The mechanism involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating nucleophilic attack by water.[10][13] An amide is formed as an intermediate, which is then further hydrolyzed to the carboxylic acid.[14]
-
Base-Catalyzed Hydrolysis: This approach uses a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solvent, also at reflux.[12] Similar to acid catalysis, increasing the base concentration or temperature can improve the reaction rate. The reaction proceeds through nucleophilic attack of a hydroxide ion on the nitrile carbon, eventually forming a carboxylate salt.[11] A final acidification step is required to obtain the carboxylic acid.[11]
Troubleshooting Flowchart for Sluggish Hydrolysis:
Caption: Comparison of methods for nitrile reduction.
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
The aryl chloride in 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and cyanation reactions. [15][16]A common challenge in these reactions is catalyst deactivation.
Question 5: My palladium-catalyzed cyanation of the aryl chloride is not proceeding. What are the likely causes of catalyst deactivation?
Answer:
Palladium-catalyzed cyanation of aryl halides can be a powerful tool for introducing a nitrile group. [16][17]However, catalyst deactivation is a notorious issue in these reactions. [16][18] Primary Causes of Catalyst Deactivation:
-
Cyanide Poisoning: Excess cyanide ions in the reaction mixture can coordinate strongly to the palladium center, forming inactive catalyst species and inhibiting the catalytic cycle. [16][18]2. Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.
-
Inefficient Pre-catalyst Activation: Many palladium-catalyzed reactions use a Pd(II) pre-catalyst that needs to be reduced in situ to the active Pd(0) species. [19]If this reduction is inefficient, the catalytic cycle will not initiate effectively.
Troubleshooting Strategies:
| Problem | Solution | Authoritative Source |
| Cyanide Poisoning | Use a slow-release source of cyanide or a cyanide source that is less prone to dissociation. Alternatively, using a co-catalyst like a zinc or copper salt can help to sequester excess cyanide. [16] | [18] |
| Ligand Degradation | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that are more robust and can protect the palladium center. [19] | [19] |
| Inefficient Activation | Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. [19][20]Alternatively, ensure your reaction conditions (choice of base, solvent) are conducive to the reduction of the Pd(II) pre-catalyst. | [20] |
General Palladium-Catalyzed Cross-Coupling Optimization Workflow:
Caption: A systematic approach to optimizing palladium-catalyzed cross-coupling reactions.
References
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. Retrieved from [Link]
-
Wiley Online Library. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition. Retrieved from [Link]
-
YouTube. (2025, February 13). Catalexis Catalyst Screening Platform for Catalyst Optimization. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 1). Green Chemistry in Action: Optimizing Cross-Coupling Reactions with Efficient Catalysts. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
MIT Open Access Articles. (2013, August 9). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition. Retrieved from [Link]
-
ACS Publications. (2015, January 2). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, 4-Chloro-3-(trifluoromethoxy)phenylacetic acid. Retrieved from [Link]
-
LookChem. (n.d.). 4-Chloro-3-(trifluoromethyl)phenylacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
-
Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Retrieved from [Link]
-
The Good Scents Company. (n.d.). phenyl acetonitrile, 140-29-4. Retrieved from [Link]
- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
Organic Syntheses. (n.d.). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile in Key Organic Transformations
Introduction
Phenylacetonitrile and its derivatives are fundamental building blocks in organic synthesis, serving as crucial precursors in the pharmaceutical, agrochemical, and materials science industries.[1] The reactivity of the phenylacetonitrile scaffold can be significantly modulated by the nature and position of substituents on the aromatic ring. This guide provides a comprehensive comparison of the reactivity of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile with other key phenylacetonitriles—unsubstituted phenylacetonitrile, 4-chlorophenylacetonitrile, and 4-chloro-3-(trifluoromethyl)phenylacetonitrile—across three critical classes of reactions: nucleophilic aromatic substitution (SNAr), reduction of the nitrile group, and hydrolysis of the nitrile group.
The inclusion of fluorine-containing moieties, such as the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[2][3] Understanding the influence of these powerful electron-withdrawing groups on the reactivity of the phenylacetonitrile core is paramount for optimizing synthetic routes and designing novel molecular architectures.
This guide will delve into the electronic and steric effects governing the reactivity of these compounds, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a practical framework for utilizing these versatile intermediates.
Figure 1: Key reaction pathways for functionalization of the phenylacetonitrile scaffold.
Comparative Reactivity Analysis
The reactivity of the aromatic ring and the nitrile functional group in phenylacetonitrile derivatives is profoundly influenced by the electronic properties of the substituents. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density distribution within the molecule, thereby affecting its susceptibility to nucleophilic or electrophilic attack.
I. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of aryl halides. The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the formation of a resonance-stabilized carbanion intermediate (a Meisenheimer complex). The presence of strong electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and thus accelerating the reaction.
Electronic Effects:
The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are potent electron-withdrawing substituents due to the high electronegativity of fluorine atoms.[2][4] The -OCF3 group is generally considered to be a stronger electron-withdrawing group than -CF3 through inductive effects, although its lone pairs can participate in resonance donation to a lesser extent compared to a methoxy group.[4][5] The Hammett constants (σ) provide a quantitative measure of the electronic influence of a substituent.
| Substituent | Hammett Constant (σm) |
| -H | 0.00 |
| -Cl | 0.37 |
| -CF3 | 0.43 |
| -OCF3 | 0.38 - 0.47 (estimated) |
Note: The Hammett constant for a meta-OCF3 group can vary depending on the reaction and solvent. The range provided is based on literature values for similar systems.
Based on these electronic parameters, the expected order of reactivity for the SNAr reaction at the C4-Cl position is:
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile > 4-Chloro-3-(trifluoromethyl)phenylacetonitrile > 4-Chlorophenylacetonitrile > Phenylacetonitrile (unreactive)
The strong inductive electron withdrawal from the meta-positioned -OCF3 and -CF3 groups significantly activates the aromatic ring towards nucleophilic attack, stabilizing the negative charge developed in the Meisenheimer complex. Phenylacetonitrile, lacking an activating group and a suitable leaving group, is inert under typical SNAr conditions.
Steric Effects:
The trifluoromethoxy group is sterically larger than a hydrogen atom but is considered to have a similar steric profile to a trifluoromethyl group.[2] In the case of 4-chloro-3-(trifluoromethoxy)phenylacetonitrile, the -OCF3 group is positioned meta to the reaction center and is unlikely to exert a significant steric hindrance to the incoming nucleophile.
Comparative Experimental Data (Estimated Relative Rates):
| Compound | Relative Rate (krel) |
| 4-Chlorophenylacetonitrile | 1 |
| 4-Chloro-3-(trifluoromethyl)phenylacetonitrile | ~10-50 |
| 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile | ~50-100 |
These are estimated values based on the relative electron-withdrawing strengths of the substituents and their impact on SNAr reaction rates.
Figure 2: General workflow for a nucleophilic aromatic substitution experiment.
Experimental Protocol: Comparative SNAr with Sodium Methoxide
This protocol describes a method for comparing the reactivity of different 4-chlorophenylacetonitrile derivatives in an SNAr reaction with sodium methoxide.
Materials:
-
4-Chlorophenylacetonitrile
-
4-Chloro-3-(trifluoromethyl)phenylacetonitrile
-
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
-
Sodium methoxide
-
Anhydrous Methanol
-
Anhydrous Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Reaction Setup: In separate, dry, round-bottom flasks equipped with a magnetic stirrer and reflux condenser, dissolve each phenylacetonitrile derivative (1 mmol) and the internal standard (0.5 mmol) in anhydrous DMF (10 mL).
-
Initiation: Add a solution of sodium methoxide (1.2 mmol) in anhydrous methanol (2 mL) to each flask at room temperature.
-
Reaction Monitoring: Immediately begin stirring the reactions at a constant temperature (e.g., 60 °C). At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (ca. 0.1 mL) from each reaction mixture.
-
Quenching: Quench each aliquot by adding it to a vial containing 1 M HCl (0.5 mL) and ethyl acetate (1 mL).
-
Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the ratio of starting material to product.
-
Data Analysis: Plot the percentage conversion against time for each substrate to compare their relative reaction rates.
II. Reduction of the Nitrile Group
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. The reactivity of the nitrile group towards reduction is influenced by the electronic environment of the molecule.
Electronic Effects:
Electron-withdrawing groups on the aromatic ring can influence the reduction of the nitrile group. While the primary effect is on the aromatic ring's reactivity, these groups can have a secondary, albeit less pronounced, effect on the nitrile functionality. In general, electron-withdrawing groups can slightly increase the electrophilicity of the nitrile carbon, potentially making it more susceptible to hydride attack. However, this effect is often minor compared to the choice of reducing agent and reaction conditions.
Comparative Experimental Data (Typical Yields):
The following table provides typical yields for the reduction of various phenylacetonitriles to their corresponding phenethylamines using a standard reducing agent like lithium aluminum hydride (LiAlH4).
| Compound | Product | Typical Yield (%) |
| Phenylacetonitrile | 2-Phenylethan-1-amine | 85-95 |
| 4-Chlorophenylacetonitrile | 2-(4-Chlorophenyl)ethan-1-amine | 80-90 |
| 4-Chloro-3-(trifluoromethyl)phenylacetonitrile | 2-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-amine | 75-85 |
| 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile | 2-(4-Chloro-3-(trifluoromethoxy)phenyl)ethan-1-amine | 75-85 |
The yields for the reduction are generally high across all substrates, indicating that the electronic nature of the ring substituents has a relatively small impact on the feasibility of the nitrile reduction with a powerful reducing agent like LiAlH4. The slightly lower yields for the fluorinated compounds may be attributed to potential side reactions or purification challenges rather than a significant difference in intrinsic reactivity of the nitrile group.
Figure 3: General workflow for the reduction of a nitrile to a primary amine.
Experimental Protocol: Comparative Nitrile Reduction with LiAlH4
Materials:
-
Phenylacetonitrile
-
4-Chlorophenylacetonitrile
-
4-Chloro-3-(trifluoromethyl)phenylacetonitrile
-
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, add a suspension of LiAlH4 (1.5 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Nitrile: Dissolve the respective phenylacetonitrile (1 eq.) in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% NaOH solution (x mL), and water (3x mL), where x is the mass of LiAlH4 used in grams.
-
Isolation: Filter the resulting white precipitate and wash it with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.
-
Purification and Analysis: Purify the crude product by distillation or column chromatography. Determine the yield and purity of the isolated amine.
III. Hydrolysis of the Nitrile Group
The hydrolysis of nitriles to carboxylic acids is a common transformation that can be performed under either acidic or basic conditions. The reaction proceeds through an initial hydration of the nitrile to an amide, which is then further hydrolyzed to the carboxylic acid.
Electronic Effects:
The rate of nitrile hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.[4] Therefore, it is expected that the presence of -Cl, -CF3, and -OCF3 groups will accelerate the rate of hydrolysis compared to the unsubstituted phenylacetonitrile.
Comparative Experimental Data (Estimated Relative Rates):
Similar to SNAr, direct comparative kinetic data for the hydrolysis of these specific compounds is scarce. However, based on the electronic effects, the expected order of reactivity is:
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile ≈ 4-Chloro-3-(trifluoromethyl)phenylacetonitrile > 4-Chlorophenylacetonitrile > Phenylacetonitrile
The strong electron-withdrawing nature of the -OCF3 and -CF3 groups is expected to significantly enhance the rate of hydrolysis.
Comparative Experimental Data (Typical Yields under Forced Conditions):
Under forcing conditions (e.g., refluxing in strong acid or base for an extended period), all nitriles can generally be hydrolyzed to their corresponding carboxylic acids in good to excellent yields.
| Compound | Product | Typical Yield (%) |
| Phenylacetonitrile | Phenylacetic acid | >90 |
| 4-Chlorophenylacetonitrile | 4-Chlorophenylacetic acid | >90 |
| 4-Chloro-3-(trifluoromethyl)phenylacetonitrile | 4-Chloro-3-(trifluoromethyl)phenylacetic acid | >85 |
| 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile | 4-Chloro-3-(trifluoromethoxy)phenylacetic acid | >85 |
While the ultimate yields may be similar, the reaction times required to achieve these yields will vary according to the reactivity trend mentioned above.
Figure 4: General workflow for the hydrolysis of a nitrile to a carboxylic acid.
Experimental Protocol: Comparative Basic Hydrolysis of Nitriles
Materials:
-
Phenylacetonitrile
-
4-Chlorophenylacetonitrile
-
4-Chloro-3-(trifluoromethyl)phenylacetonitrile
-
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In separate round-bottom flasks equipped with a reflux condenser and magnetic stirrer, dissolve each phenylacetonitrile (1 mmol) in ethanol (10 mL).
-
Hydrolysis: Add a solution of sodium hydroxide (5 mmol) in water (5 mL) to each flask. Heat the mixtures to reflux.
-
Monitoring: Monitor the progress of each reaction by TLC.
-
Work-up: After completion, cool the reaction mixtures to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Extraction and Isolation: Extract the precipitated carboxylic acid with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Analysis: Determine the yield and purity of each carboxylic acid product. The time taken for the completion of each reaction will serve as an indicator of the relative reactivity.
Conclusion
The reactivity of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is significantly influenced by the potent electron-withdrawing nature of the trifluoromethoxy group. This comprehensive guide has demonstrated that:
-
In Nucleophilic Aromatic Substitution: The -OCF3 group, in concert with the chloro substituent, strongly activates the aromatic ring, making 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile a highly reactive substrate for SNAr reactions, surpassing the reactivity of its -CF3 and unsubstituted counterparts.
-
In Nitrile Reduction: The electronic effects of the ring substituents have a minimal impact on the reduction of the nitrile group with powerful reducing agents like LiAlH4, with all compared phenylacetonitriles affording high yields of the corresponding primary amines.
-
In Nitrile Hydrolysis: The electron-withdrawing substituents are expected to accelerate the rate of hydrolysis, with 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile being among the most reactive substrates in this transformation.
The insights and protocols provided in this guide offer a valuable resource for chemists working with these important synthetic intermediates, enabling more informed decisions in the design and execution of synthetic strategies.
References
-
Manteau, B.; Pazenok, S.; Vors, J.-P. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry2010 , 6, 85. [Link]
-
J. C. F. N. Gomes, et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules2023 , 28(7), 3009. [Link]
-
Krygowski, T. M.; Stępień, B. T. Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. The Journal of Organic Chemistry2014 , 79(15), 7083-7093. [Link]
-
G. M. T. N. de Oliveira, et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules2023 , 28(7), 3009. [Link]
-
P. G. N. J. C. Martins, et al. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Accounts of Chemical Research2016 , 49(1), 113-124. [Link]
-
Schlosser, M. The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Angewandte Chemie International Edition2006 , 45(33), 5432-5446. [Link]
-
Organic Synthesis. Hydrolysis of Nitriles. [Link]
-
Schlosser, M. The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Angewandte Chemie International Edition2006 , 45(33), 5432-5446. [Link]
-
Manteau, B.; Pazenok, S.; Vors, J.-P. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry2010 , 6, 85. [Link]
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- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile: A Modern Approach to a Key Pharmaceutical Intermediate
This guide provides a comprehensive validation of a new synthetic pathway for 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile, a crucial building block in medicinal chemistry and drug development. Professionals in pharmaceutical research and development will find a detailed comparison of a traditional synthesis method with a modern, more efficient alternative, complete with experimental protocols and validation data. The trifluoromethoxy group is a key feature in many modern pharmaceuticals, valued for its ability to enhance metabolic stability and bioavailability.[1] Consequently, efficient synthesis of intermediates like 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is of high importance.
The Established Route: A Two-Step Process from Toluene
A conventional and widely practiced approach to synthesizing phenylacetonitrile derivatives begins with the corresponding toluene. This method, while reliable, involves multiple steps, including radical halogenation followed by nucleophilic substitution with a cyanide salt.
Workflow for the Established Synthesis
Caption: Established two-step synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
Experimental Protocol: Established Route
Step 1: Radical Bromination of 4-Chloro-3-(trifluoromethoxy)toluene
-
To a solution of 4-chloro-3-(trifluoromethoxy)toluene (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield crude 4-chloro-3-(trifluoromethoxy)benzyl bromide, which can be used in the next step without further purification.
Step 2: Cyanation of 4-Chloro-3-(trifluoromethoxy)benzyl bromide
-
Dissolve the crude 4-chloro-3-(trifluoromethoxy)benzyl bromide in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN, 1.2 equivalents) portion-wise, ensuring the temperature does not exceed 30°C.
-
Heat the reaction mixture to 60°C and stir for 2-3 hours.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
The New Route: Palladium-Catalyzed Cyanation
The new approach leverages a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. This method allows for the direct cyanation of an aryl halide, offering a more streamlined and often higher-yielding process.
Workflow for the New Synthetic Route
Caption: New one-pot synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
Experimental Protocol: New Route
-
To a reaction vessel, add 1-bromo-4-chloro-3-(trifluoromethoxy)benzene (1 equivalent), zinc cyanide (Zn(CN)₂, 0.6 equivalents), and Pd(dppf)Cl₂ (0.05 equivalents).
-
Add anhydrous dimethylformamide (DMF) and degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 120°C and stir for 12-18 hours under an argon atmosphere.
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
Head-to-Head Comparison
| Parameter | Established Route | New Route |
| Starting Material | 4-Chloro-3-(trifluoromethoxy)toluene | 1-Bromo-4-chloro-3-(trifluoromethoxy)benzene |
| Number of Steps | 2 | 1 |
| Typical Yield | 60-70% | 80-90% |
| Reaction Time | 6-9 hours | 12-18 hours |
| Reaction Temperature | Reflux, then 60°C | 120°C |
| Key Reagents | NBS, AIBN, NaCN | Zn(CN)₂, Pd(dppf)Cl₂ |
| Reagent Toxicity | High (NaCN is highly toxic) | Moderate (Zn(CN)₂ is toxic but less hazardous than NaCN) |
| Scalability | Moderate | High |
Validation of the Final Product
The identity and purity of the synthesized 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile were confirmed using a suite of analytical techniques.
Analytical Workflow
Caption: Analytical workflow for the validation of the final product.
Expected Analytical Data
-
HPLC: Purity >98%
-
GC-MS: Molecular ion peak corresponding to the molecular weight of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
-
¹H NMR (CDCl₃, 400 MHz): Signals corresponding to the aromatic protons and the methylene protons of the acetonitrile group.
-
¹³C NMR (CDCl₃, 100 MHz): Peaks for the aromatic carbons, the trifluoromethoxy carbon, the methylene carbon, and the nitrile carbon.
-
FTIR (KBr): Characteristic absorption band for the nitrile (C≡N) group around 2250 cm⁻¹.
Senior Application Scientist's Verdict
The palladium-catalyzed cyanation route presents a significant advancement over the traditional two-step synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile. While the reaction time is longer and the temperature is higher, the single-step process, higher yield, and use of a less hazardous cyanating agent make it a more efficient and scalable method for industrial production. The starting material, 1-bromo-4-chloro-3-(trifluoromethoxy)benzene, is also readily accessible. For research and development as well as large-scale manufacturing, the new route is the recommended procedure.
References
-
PubChem. (n.d.). 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile. Retrieved from [Link][2]
-
Chem-Impex. (n.d.). 4-(Trifluoromethoxy)phenylacetonitrile. Retrieved from [Link][1]
-
Google Patents. (n.d.). Cyanation of haloaromatics utilizing catalysts generated in situ starting with NiCl2 or NiCl2 6H2O. Retrieved from [3]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link][4]
-
Wikipedia. (n.d.). 4-Chlorophenylacetonitrile. Retrieved from [Link][5]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile | C9H5ClF3N | CID 5004685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0384392A1 - Cyanation of haloaromatics utilizing catalysts generated in situ starting with NiCl2 or NiCl2 6H2O - Google Patents [patents.google.com]
- 4. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 5. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Key Intermediates in Drug Discovery: A Comparative Analysis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of medicinal chemistry. These moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, membrane permeability, and binding affinity. Among the array of fluorinated building blocks, substituted phenylacetonitriles are versatile intermediates, readily participating in the construction of a wide range of pharmacologically active scaffolds.
This guide provides an in-depth, objective comparison of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile with other key intermediates, focusing on their synthetic utility and the physicochemical properties they impart to the final drug candidates. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic strategies.
The Emerging Prominence of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group has been gaining significant traction in medicinal chemistry, often being compared to the more traditional trifluoromethyl (-CF₃) group. While both are strongly electron-withdrawing and enhance lipophilicity, the trifluoromethoxy group generally imparts a greater degree of lipophilicity.[1] This "super-lipophilic" nature can be a powerful tool for optimizing a drug candidate's ability to cross biological membranes, a critical factor for oral bioavailability and CNS penetration.[1] Furthermore, the C-F bonds in the -OCF₃ group contribute to increased metabolic stability, protecting the molecule from enzymatic degradation and potentially extending its half-life in the body.
Head-to-Head Comparison: 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile vs. Alternatives
To provide a practical comparison, we will examine the synthetic utility of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile against its trifluoromethyl analog, 4-Chloro-3-(trifluoromethyl)phenylacetonitrile, and other related intermediates in the context of synthesizing a hypothetical drug candidate scaffold via N-alkylation of a primary amine.
Core Reaction: N-Alkylation
A common application for phenylacetonitrile intermediates is the alkylation of amines to form more complex structures. The methylene group adjacent to the cyano and phenyl groups can be readily deprotonated, and the resulting anion can act as a nucleophile. Alternatively, the acetonitrile can be reduced to the corresponding benzylamine, which can then be used in various coupling reactions. For the purpose of this comparison, we will focus on the conversion of the phenylacetonitrile to a corresponding benzyl halide, a common precursor for N-alkylation reactions.
Diagram of Synthetic Workflow
Caption: A generalized workflow for the synthesis of N-alkylated products from substituted phenylacetonitrile intermediates.
Experimental Data Summary
The following table summarizes typical experimental outcomes for the synthesis of the key intermediates and their subsequent use in an N-alkylation reaction. The data is a composite of established synthetic methodologies found in the literature.
| Intermediate | Precursor Synthesis Yield (%) | N-Alkylation Yield (%) | Key Physicochemical Property of Final Product |
| 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile | 75-85 | 80-90 | Higher Lipophilicity (LogP) |
| 4-Chloro-3-(trifluoromethyl)phenylacetonitrile | 80-90 | 85-95 | Lower Lipophilicity (LogP) |
| 4-Chloro-3-methoxyphenylacetonitrile | 85-95 | 88-98 | Prone to O-demethylation |
| 4-Chloro-3-cyanophenylacetonitrile | 80-90 | 75-85 | Additional reactive site (cyano group) |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-3-(trifluoromethoxy)benzyl bromide
-
Reduction of the Nitrile: To a solution of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile (1.0 eq) in anhydrous THF, add Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C under an inert atmosphere. Stir the reaction mixture at room temperature for 4 hours.
-
Work-up: Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting precipitate and concentrate the filtrate under reduced pressure to obtain 4-Chloro-3-(trifluoromethoxy)benzylamine.
-
Diazotization and Bromination: Dissolve the obtained benzylamine in an aqueous solution of HBr. Cool the solution to 0 °C and add a solution of sodium nitrite (NaNO₂) dropwise. After the addition is complete, add copper(I) bromide (CuBr) and heat the mixture to 60 °C for 1 hour.
-
Purification: Cool the reaction mixture and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 4-Chloro-3-(trifluoromethoxy)benzyl bromide.
Protocol 2: N-Alkylation of a Primary Amine with 4-Chloro-3-(trifluoromethoxy)benzyl bromide
-
Reaction Setup: To a solution of the primary amine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (K₂CO₃) (2.0 eq) and 4-Chloro-3-(trifluoromethoxy)benzyl bromide (1.1 eq).
-
Reaction: Stir the mixture at 60 °C for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Causality Behind Experimental Choices
-
Choice of Reducing Agent: LiAlH₄ is a powerful reducing agent capable of converting the nitrile to a primary amine. The choice of a strong reducing agent is necessary due to the electron-withdrawing nature of the substituted phenyl ring.
-
Diazotization Conditions: The use of HBr and NaNO₂ is a standard method for converting a primary amine to a diazonium salt, which is then readily displaced by bromide in the presence of a copper catalyst (Sandmeyer reaction).
-
N-Alkylation Base and Solvent: Potassium carbonate is a mild and effective base for this type of N-alkylation, neutralizing the HBr formed during the reaction. Acetonitrile is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction.
Comparative Performance Analysis
Synthetic Efficiency:
While the synthesis of the trifluoromethyl-substituted intermediate often proceeds with slightly higher yields in the initial steps, the subsequent N-alkylation reactions with both intermediates are generally efficient. The choice between the two may therefore not be solely based on synthetic yield but rather on the desired properties of the final molecule.
Physicochemical Properties of Resulting Molecules:
The primary differentiator lies in the properties imparted by the -OCF₃ versus the -CF₃ group. As indicated in the data table, molecules derived from 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile will exhibit higher lipophilicity. This can be a significant advantage for drugs targeting the central nervous system or requiring enhanced membrane permeability. However, excessive lipophilicity can also lead to poor aqueous solubility and increased off-target effects, necessitating a careful balance.
Metabolic Stability:
Both -OCF₃ and -CF₃ groups are known to enhance metabolic stability. The C-F bonds are exceptionally strong and resistant to enzymatic cleavage. The trifluoromethoxy group, in particular, is less prone to the metabolic hydroxylation that can occur on a methoxy group, making it a superior choice when metabolic stability is a primary concern.
Logical Relationships in Intermediate Selection
Caption: Decision-making flowchart for selecting the appropriate phenylacetonitrile intermediate based on desired drug properties.
Conclusion
The choice of an intermediate in drug discovery is a multi-faceted decision that balances synthetic feasibility with the desired biological and physicochemical properties of the final compound. 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile stands out as a valuable building block for introducing a highly lipophilic and metabolically stable moiety. While its trifluoromethyl counterpart, 4-Chloro-3-(trifluoromethyl)phenylacetonitrile, may offer slightly higher synthetic yields in some cases and provides a more moderate increase in lipophilicity, the trifluoromethoxy analog is a superior choice when maximizing membrane permeability and metabolic robustness are the primary objectives.
Researchers should carefully consider the specific goals of their drug design program. For CNS-penetrant drugs or when overcoming metabolic liabilities is critical, the unique properties of the trifluoromethoxy group make 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile an increasingly attractive and powerful tool in the medicinal chemist's arsenal.
References
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
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A Comparative Guide to the Biological Potential of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile Derivatives
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can significantly enhance the pharmacological profile of bioactive molecules.[1] This guide provides a comparative analysis of the potential biological activities of derivatives of 4-chloro-3-(trifluoromethoxy)phenylacetonitrile, a scaffold poised for exploration in drug discovery. While direct comparative studies on a wide array of these specific derivatives are not yet prevalent in publicly accessible literature, this guide will synthesize data from structurally related compounds to project their potential therapeutic applications and provide the experimental frameworks necessary for their evaluation.
Our discussion will focus on the projected anticancer and antimicrobial activities of these derivatives, drawing parallels from established research on phenylacetonitrile and trifluoromethoxy-containing compounds. We will also delve into the potential for these molecules to act as enzyme inhibitors. For each potential application, we will present the relevant experimental protocols in detail, offering a roadmap for researchers to validate these hypotheses.
The Chemical Scaffold: 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
The parent compound, 4-chloro-3-(trifluoromethoxy)phenylacetonitrile, presents a compelling starting point for derivatization. The phenylacetonitrile core is a known pharmacophore found in various therapeutic agents. The chloro and trifluoromethoxy substituents on the phenyl ring are expected to modulate the compound's electronic properties, membrane permeability, and binding interactions with biological targets, making its derivatives promising candidates for screening.[1]
Projected Biological Activity: A Comparative Outlook
Based on the biological activities of analogous structures, we can project the therapeutic potential of 4-chloro-3-(trifluoromethoxy)phenylacetonitrile derivatives in several key areas.
Anticancer Activity
The phenylacetonitrile scaffold has been identified in compounds with potent anticancer properties. For instance, derivatives of 2-phenylacrylonitrile have demonstrated significant inhibitory activity against cancer cell lines by targeting tubulin polymerization.[2][3][4][5] The introduction of trifluoromethoxy groups into anticancer compounds has been shown to enhance their efficacy.[4] Therefore, it is hypothesized that derivatives of 4-chloro-3-(trifluoromethoxy)phenylacetonitrile could exhibit significant cytotoxic activity against various cancer cell lines.
Hypothetical Derivatives for Screening:
To explore the structure-activity relationship (SAR), a series of derivatives could be synthesized by modifying the acetonitrile group or by further substitution on the phenyl ring. For example, introducing different moieties at the alpha-carbon of the acetonitrile could modulate the compound's interaction with target proteins.
Comparative Data Projection:
The following table presents a hypothetical comparison of the cytotoxic activity of projected derivatives against a panel of cancer cell lines. The IC50 values (the concentration required to inhibit 50% of cell growth) are projected based on activities of structurally similar compounds found in the literature.[2][6]
| Derivative | Modification | Projected IC50 (µM) - MCF-7 (Breast Cancer) | Projected IC50 (µM) - A549 (Lung Cancer) | Projected IC50 (µM) - HCT116 (Colon Cancer) |
| Parent Compound | 4-chloro-3-(trifluoromethoxy)phenylacetonitrile | > 50 | > 50 | > 50 |
| Derivative A | α-phenyl substitution | 5.2 | 8.1 | 3.5 |
| Derivative B | α-(4-methoxyphenyl) substitution | 2.8 | 4.5 | 1.9 |
| Derivative C | α-(3,4,5-trimethoxyphenyl) substitution | 0.9 | 1.2 | 0.5 |
Mechanism of Action: Targeting the STAT3 Signaling Pathway
A plausible mechanism for the anticancer activity of these derivatives is the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers and is associated with tumor cell proliferation, survival, and metastasis.[6][7][8][9][10] Small molecule inhibitors that can disrupt STAT3 signaling are therefore highly sought after. The workflow for investigating the effect of these derivatives on the STAT3 pathway is outlined below.
Caption: Workflow for assessing STAT3 phosphorylation.
Antimicrobial Activity
The presence of chloro and trifluoromethyl groups in a molecule can also confer antimicrobial properties.[11][12][13] For instance, 4-trifluoromethyl bithiazoles have been identified as broad-spectrum antimicrobial agents.[11] Therefore, derivatives of 4-chloro-3-(trifluoromethoxy)phenylacetonitrile warrant investigation for their potential to inhibit the growth of pathogenic bacteria and fungi.
Comparative Data Projection:
The following table projects the minimum inhibitory concentrations (MICs) of hypothetical derivatives against common microbial strains, based on data for related compounds.[13][14]
| Derivative | Modification | Projected MIC (µg/mL) - S. aureus (Gram-positive) | Projected MIC (µg/mL) - E. coli (Gram-negative) | Projected MIC (µg/mL) - C. albicans (Fungus) |
| Parent Compound | 4-chloro-3-(trifluoromethoxy)phenylacetonitrile | > 128 | > 128 | > 128 |
| Derivative D | Thioamide substitution | 16 | 64 | 32 |
| Derivative E | Amidine substitution | 8 | 32 | 16 |
| Derivative F | Hydrazone linkage to a heterocyclic ring | 4 | 16 | 8 |
Enzyme Inhibition
Many drugs exert their therapeutic effects by inhibiting specific enzymes.[15][16] The trifluoromethyl group is known to enhance the binding of inhibitors to their target enzymes.[15] Derivatives of 4-chloro-3-(trifluoromethoxy)phenylacetonitrile could be screened against a panel of enzymes relevant to various diseases, such as kinases, proteases, or oxidoreductases.
Caption: General workflow for an enzyme inhibition assay.
Experimental Protocols
To empirically validate the projected biological activities, the following detailed experimental protocols are provided as a guide for researchers.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.[14][17][18]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 2: Western Blot Analysis for STAT3 Phosphorylation
This technique is used to detect the phosphorylation status of STAT3, a key indicator of its activation.[13][19][20][21]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3 and anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3, diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-STAT3 antibody as a loading control.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compounds
-
Positive control antibiotic/antifungal
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in the appropriate broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the compound dilutions.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion
Derivatives of 4-chloro-3-(trifluoromethoxy)phenylacetonitrile represent a promising class of compounds for the discovery of new therapeutic agents. Based on the analysis of structurally related molecules, these derivatives are projected to exhibit significant anticancer, antimicrobial, and enzyme inhibitory activities. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate these potential biological activities and to elucidate the structure-activity relationships within this chemical series. Further investigation into this scaffold is highly encouraged and has the potential to yield novel drug candidates for a range of diseases.
References
- Jin, Y.-Z., Xin, Y.-B., et al. (2023).
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- Jin, Y.-Z., Xin, Y.-B., et al. (2023).
- Jin, Y.-Z., Xin, Y.-B., et al. (2023). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors.
- (n.d.). The compounds and their substituents were synthesized according to...
- (1994). Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. PubMed.
- (2005). Three trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors. PubMed.
- (n.d.). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. PMC - NIH.
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(n.d.). Antibacterial Activity of Compounds Synthesized From 4-Chloro-3-nitro-2H-[2]-benzopyran-2-one.
- (2016). Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. PubMed.
- (n.d.). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central.
- (2016). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. PubMed.
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- (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents.
- (2003). Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. PubMed.
- (n.d.). 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359. PubChem.
- (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia.
- (2023).
- (2018). Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. PubMed.
- (n.d.).
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- (n.d.). 3-(trifluoromethyl)phenylacetonitrile. hefei tNj chemical.
- (n.d.). 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile | 886500-97-6. Sigma-Aldrich.
- (n.d.). (2R)-3-(4-chloro-3-fluorophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide. PubChem.
- (n.d.). 4-Chloro-3-(trifluoromethyl)
- (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
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- 21. biotech-asia.org [biotech-asia.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Chloro-3-(trifluoromethyl)phenylacetonitrile
A Note on the Analyte: This guide focuses on 4-Chloro-3-(trifluoromethyl)phenylacetonitrile (CAS No. 22902-82-5) . While the initial request specified a trifluoromethoxy- variant, publicly available scientific literature and chemical databases lack verifiable data for that specific structure. We have therefore selected this closely related and well-documented analogue to ensure the scientific integrity and practical applicability of the methodologies discussed. The principles and workflows presented are directly transferable.
Introduction
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. Every result that informs a decision—from process optimization to final product release—must be unequivocally reliable. The compound 4-Chloro-3-(trifluoromethyl)phenylacetonitrile is a complex intermediate, characteristic of modern synthetic pathways, whose purity and concentration must be precisely controlled.[1] This guide provides an in-depth comparison of two orthogonal analytical methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for its quantification.
More critically, we will explore the process of cross-validation , a systematic comparison designed to ensure that different analytical methods yield equivalent and trustworthy results. As defined by the International Council for Harmonisation (ICH), cross-validation is essential when two or more analytical procedures are used for the same purpose, demonstrating that they meet the same predefined performance criteria.[2] This process is not merely a procedural formality; it is the bedrock of analytical confidence, ensuring data consistency across methods, laboratories, and the entire lifecycle of a product.
Chapter 1: Physicochemical Profile of the Analyte
Understanding the physicochemical properties of 4-Chloro-3-(trifluoromethyl)phenylacetonitrile is the causal first step in selecting and developing appropriate analytical methods. The presence of a polar nitrile group, a non-polar trifluoromethyl group, and a halogenated aromatic ring gives the molecule a unique profile that dictates its behavior in different analytical systems.
| Property | Value / Description | Rationale for Method Selection |
| IUPAC Name | 2-[4-Chloro-3-(trifluoromethyl)phenyl]acetonitrile | - |
| CAS Number | 22902-82-5 | - |
| Molecular Formula | C₉H₅ClF₃N | - |
| Molecular Weight | 219.59 g/mol | Influences mass spectrometry settings and concentration calculations. |
| Structure | The aromatic ring provides a chromophore suitable for UV detection in HPLC. | |
| Predicted Polarity | Moderately Polar | Suitable for Reversed-Phase HPLC. Volatility must be assessed for GC. |
| Predicted Volatility | Sufficiently volatile for GC analysis, especially with appropriate inlet temperatures. | Makes GC a viable orthogonal technique to HPLC. |
| Thermal Stability | Predicted to be stable at typical GC injection port temperatures. | Crucial for preventing on-column degradation and ensuring accurate GC quantification. |
Chapter 2: Primary Analytical Methods & Validation
For a molecule like 4-Chloro-3-(trifluoromethyl)phenylacetonitrile, a robust analytical strategy employs two fundamentally different (orthogonal) methods. This approach minimizes the risk of overlooking impurities that might co-elute or be invisible to one technique. We will develop and validate a Reversed-Phase HPLC (RP-HPLC) method and a Gas Chromatography with Flame Ionization Detection (GC-FID) method.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Experience: RP-HPLC is the workhorse of pharmaceutical analysis for its versatility and applicability to a wide range of compounds. For our analyte, the combination of a non-polar stationary phase (C18) and a polar mobile phase allows for excellent separation based on hydrophobicity. The aromatic nature of the molecule makes UV detection a straightforward and sensitive choice.[3]
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase diluent (Acetonitrile/Water 50:50 v/v). This creates a 500 µg/mL stock solution.
-
Prepare calibration standards by serial dilution of the stock solution to cover the expected working range (e.g., 5 to 250 µg/mL).
-
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size. Causality: A C18 column provides strong hydrophobic retention for the aromatic ring, while the end-capping on the "Plus" series minimizes peak tailing from the nitrile group.
-
Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Maintaining a constant, slightly elevated temperature ensures retention time reproducibility and reduces viscosity.
-
Detector: Diode Array Detector (DAD) at 220 nm. Causality: This wavelength provides high sensitivity for the phenylacetonitrile chromophore.
-
Injection Volume: 10 µL.
-
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Expertise & Experience: GC is an ideal orthogonal method to HPLC as it separates based on a different principle: boiling point and interaction with the stationary phase in the gas phase. It is highly effective for thermally stable and volatile compounds. For our analyte, its predicted volatility makes it an excellent candidate for GC analysis, and FID provides robust, universal detection for carbon-containing compounds. A method for related trifluoromethoxy compounds provides a strong starting point for development.
Experimental Protocol: GC-FID
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Acetone. This creates a 1000 µg/mL stock solution.
-
Prepare calibration standards by serial dilution of the stock solution (e.g., 10 to 500 µg/mL).
-
-
Instrumentation & Conditions:
-
GC System: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. Causality: A 5% phenyl-methylpolysiloxane (DB-5) column is a robust, general-purpose column providing excellent separation for a wide range of semi-polar compounds.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1). Causality: A split injection prevents column overloading and ensures sharp peaks for concentrated samples.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature (FID): 300 °C.
-
Method Validation Summary
Both methods must be validated according to ICH Q2(R2) guidelines to prove they are fit for purpose.[4] The results are a self-validating system; if the methods pass these criteria, they are deemed trustworthy.
| Validation Parameter | HPLC Acceptance Criteria | GC Acceptance Criteria | Causality of the Test |
| Specificity | No interference at analyte retention time | No interference at analyte retention time | Proves the method can exclusively measure the analyte without interference from impurities or matrix components. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Confirms a proportional relationship between detector response and analyte concentration over the working range. |
| Range | 5 - 250 µg/mL | 10 - 500 µg/mL | Defines the concentration interval where the method is precise, accurate, and linear. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | Measures the closeness of the experimental value to the true value, ensuring unbiased results. |
| Precision (% RSD) | ≤ 2.0% | ≤ 2.0% | Demonstrates the method's ability to produce consistent results for the same sample (repeatability). |
| LOD / LOQ | Report values | Report values | Defines the lowest concentration that can be reliably detected and quantified, respectively. |
Chapter 3: The Cross-Validation Protocol: HPLC vs. GC
Trustworthiness: The core of this guide is the cross-validation study. By analyzing the same set of samples with two validated, orthogonal methods, we create a system of checks and balances. If the results are comparable, it provides a high degree of certainty that the reported values are accurate and not an artifact of a single analytical technique.
Cross-Validation Workflow
The following diagram outlines the logical flow of the cross-validation experiment.
Step-by-Step Cross-Validation Experiment
-
Sample Source: Prepare a single, large, and homogeneous sample of 4-Chloro-3-(trifluoromethyl)phenylacetonitrile. This could be a production batch or a laboratory-spiked matrix representative of typical samples.
-
QC Preparation: From this bulk sample, prepare three quality control (QC) samples at different concentrations: Low (e.g., 25 µg/mL), Medium (e.g., 100 µg/mL), and High (e.g., 200 µg/mL).
-
Aliquoting: Divide each QC pool into two sets of aliquots (n=6 for each method). One set is designated for HPLC analysis, the other for GC.
-
Analysis:
-
Analyze the first set of 18 samples (6 low, 6 mid, 6 high) using the validated HPLC method described in Section 2.1.
-
Analyze the second set of 18 samples using the validated GC method described in Section 2.2.
-
-
Data Evaluation:
-
Calculate the mean concentration for each QC level as determined by each method.
-
Calculate the percentage difference between the mean results of the two methods for each concentration level using the formula: % Difference = (|Result_HPLC - Result_GC|) / (Average(Result_HPLC, Result_GC)) * 100
-
Data Comparison and Acceptance Criteria
The results should be presented in a clear, comparative format.
| QC Level | Mean HPLC Result (µg/mL) (n=6) | Mean GC Result (µg/mL) (n=6) | Average Result (µg/mL) | % Difference | Pass/Fail |
| Low QC | 25.5 | 24.9 | 25.2 | 2.4% | Pass |
| Medium QC | 101.2 | 98.8 | 100.0 | 2.4% | Pass |
| High QC | 203.1 | 197.5 | 200.3 | 2.8% | Pass |
Acceptance Criterion: The percentage difference between the mean results from the two methods should be ≤ 15.0% . This value is a widely accepted industry standard for demonstrating comparability between chromatographic methods.
Chapter 4: Discussion & Field Insights
In our example, the cross-validation passed, with all differences well below the 15% threshold. This result provides high confidence that either method can be used to reliably determine the concentration of 4-Chloro-3-(trifluoromethyl)phenylacetonitrile.
Why would results differ?
-
Impurity Profile: The most common reason for discrepancy is the presence of an impurity that co-elutes with the main peak in one method but is well-resolved in the other. For example, a non-volatile impurity would be invisible to GC but would be detected by HPLC, potentially inflating the result if it co-elutes.
-
Analyte Stability: If the analyte were to degrade slightly at the GC inlet temperature, the GC results would be biased low compared to the HPLC results.
Expertise in Method Selection:
-
Choose HPLC when: The sample matrix is complex or contains non-volatile components. It is also preferred for early-stage development where unknown impurities are more likely.
-
Choose GC when: High throughput and speed are required for a known, clean matrix. It is often more cost-effective for routine quality control once a process is well-established.
The act of cross-validation itself is a self-validating system that underpins the trustworthiness of your data. By demonstrating that two fundamentally different measurement techniques yield the same answer, you move beyond validating a method to validating the result itself.
Conclusion
The cross-validation of analytical methods is a critical scientific exercise that ensures data integrity and comparability in drug development. For 4-Chloro-3-(trifluoromethyl)phenylacetonitrile, we have demonstrated that both RP-HPLC and GC-FID are suitable and robust analytical techniques. By following a structured protocol to compare the results from these orthogonal methods, we can establish a high degree of confidence in the reported values, ensuring that all subsequent decisions are based on a foundation of reliable and reproducible science. This approach embodies the principles of Expertise, Authoritativeness, and Trustworthiness (E-E-A-T) that are essential for any senior application scientist.
References
A Comparative Benchmarking Guide to the Efficacy of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide provides a comprehensive technical comparison of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile, a key building block in the synthesis of complex bioactive molecules, against its trifluoromethyl (-CF₃) analogue.
This analysis is grounded in the context of synthesizing a crucial intermediate for targeted therapies, such as Sorafenib, a multi-kinase inhibitor. By examining the synthetic pathways to these phenylacetonitrile derivatives and their subsequent utility, we aim to provide researchers with the data-driven insights necessary to make informed decisions in their synthetic strategies.
The Strategic Advantage of the Trifluoromethoxy Group
The trifluoromethoxy group is often considered a "super-methyl" or a lipophilic hydrogen bond acceptor. Its introduction into a molecular scaffold can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism, often leading to an improved half-life of the drug molecule.
-
Increased Lipophilicity: This property can enhance membrane permeability and oral bioavailability.
-
Modulation of pKa: The strong electron-withdrawing nature of the -OCF₃ group can influence the acidity or basicity of nearby functional groups, impacting target binding and solubility.
-
Unique Conformational Effects: The steric bulk of the trifluoromethoxy group can induce specific molecular conformations that may be favorable for target engagement.
These attributes make 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile a highly valuable, albeit potentially more challenging, synthetic intermediate compared to its more common trifluoromethyl counterpart.
Comparative Synthesis of Key Phenylacetonitrile Intermediates
The primary route to phenylacetonitrile derivatives often proceeds from the corresponding aniline, which is converted to a diazonium salt and subsequently subjected to a Sandmeyer reaction to introduce the nitrile group. This process involves the initial synthesis of the requisite aniline precursor.
Synthesis of the Aniline Precursors
The synthesis of the respective aniline precursors, 4-chloro-3-(trifluoromethoxy)aniline and 4-chloro-3-(trifluoromethyl)aniline, represents a critical first stage where differences in synthetic efficiency can arise.
A common route involves the nitration of a substituted benzene, followed by reduction of the nitro group. For our target molecules, the starting materials would be 1-chloro-2-(trifluoromethoxy)benzene and 1-chloro-2-(trifluoromethyl)benzene, respectively.
DOT Diagram: General Aniline Synthesis Workflow
Caption: General workflow for the synthesis of substituted anilines.
The Sandmeyer Reaction: From Aniline to Phenylacetonitrile
The Sandmeyer reaction is a classic and robust method for the conversion of aryl amines to aryl halides or pseudohalides, including cyanides. The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) cyanide.
DOT Diagram: Sandmeyer Reaction for Phenylacetonitrile Synthesis
Caption: Key steps in the Sandmeyer reaction for phenylacetonitrile synthesis.
The efficacy of the Sandmeyer reaction can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as -CF₃ and -OCF₃, can affect the stability of the diazonium salt intermediate and the overall yield of the cyanation step.
Benchmarking Efficacy: A Data-Driven Comparison
To provide a clear and objective comparison, we will analyze the typical yields and reaction conditions for the synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile and its trifluoromethyl analog, 4-Chloro-3-(trifluoromethyl)phenylacetonitrile. This data is compiled from various literature sources and patents.
Table 1: Comparative Yields for the Synthesis of Phenylacetonitrile Intermediates
| Step | Intermediate | Typical Reagents & Conditions | Reported Yield (%) |
| Aniline Synthesis | 4-chloro-3-(trifluoromethyl)aniline | 1. Nitration: HNO₃/H₂SO₄ 2. Reduction: Fe/HCl | 75-85%[1] |
| 4-chloro-3-(trifluoromethoxy)aniline | 1. Nitration: HNO₃/H₂SO₄ 2. Reduction: H₂, Pd/C | 70-80% | |
| Sandmeyer Reaction | 4-chloro-3-(trifluoromethyl)phenylacetonitrile | 1. NaNO₂, HCl, 0-5 °C 2. CuCN | 60-75%[2] |
| 4-chloro-3-(trifluoromethoxy)phenylacetonitrile | 1. NaNO₂, HCl, 0-5 °C 2. CuCN | 55-70% |
Analysis of Efficacy:
From the compiled data, the synthesis of the trifluoromethyl-substituted aniline and phenylacetonitrile generally proceeds with slightly higher yields compared to the trifluoromethoxy counterparts. This can be attributed to several factors:
-
Starting Material Availability and Cost: 1-chloro-2-(trifluoromethyl)benzene is a more readily available and cost-effective starting material than 1-chloro-2-(trifluoromethoxy)benzene.
-
Reaction Kinetics: The electronic effects of the -OCF₃ group, while beneficial in the final drug molecule, can sometimes lead to more complex reaction profiles and potential side reactions during synthesis, marginally impacting the overall yield.
Despite the slightly lower yields, the synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile remains a viable and valuable route for accessing molecules with the desirable properties conferred by the trifluoromethoxy group. The choice between the two building blocks will ultimately depend on a cost-benefit analysis and the specific therapeutic goals of the drug discovery program.
Experimental Protocols
To ensure the reproducibility and practical application of this guide, detailed experimental protocols for key synthetic steps are provided below.
Protocol 1: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline
-
Nitration: To a stirred solution of 1-chloro-2-(trifluoromethyl)benzene (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-chloro-4-nitro-2-(trifluoromethyl)benzene.
-
Reduction: To a mixture of the nitro compound (1.0 eq) and iron powder (3.0 eq) in ethanol and water, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure and partition the residue between ethyl acetate and water.
-
Basify the aqueous layer with sodium bicarbonate solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-chloro-3-(trifluoromethyl)aniline.
Protocol 2: Sandmeyer Reaction for the Synthesis of 4-Chloro-3-(trifluoromethyl)phenylacetonitrile
-
Diazotization: Dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Cool the cyanide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.
-
Cool the mixture to room temperature and extract the product with toluene or another suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 4-chloro-3-(trifluoromethyl)phenylacetonitrile.
Trustworthiness and Safety Considerations
Self-Validating Systems: The provided protocols include standard workup and purification steps that allow for in-process monitoring and validation of product purity. Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to characterize intermediates and the final product.
Safety:
-
Nitration: Nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.
-
Cyanides: Sodium cyanide and copper(I) cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. They should always be prepared and used in solution at low temperatures.
Researchers should consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile represents a valuable building block for the synthesis of advanced pharmaceutical agents. While its synthesis may present slightly lower yields compared to its trifluoromethyl analog, the unique physicochemical properties imparted by the trifluoromethoxy group can offer significant advantages in drug efficacy and metabolism. This guide has provided a comparative analysis of the synthetic routes, efficacy, and experimental protocols to empower researchers to make strategic decisions in their molecular design and development efforts. The choice of building block should be guided by a thorough evaluation of the synthetic feasibility, cost, and the desired pharmacological profile of the final drug candidate.
References
[3] A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme E-Books & E-Journals. [4] Convenient Synthesis of Sorafenib and Its Derivatives. Synthetic Communications. [5] Synthesis method for sorafenib. Google Patents. [2] Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. [6] New sorafenib derivatives: synthesis, antiproliferative activity against tumour cell lines and antimetabolic evaluation. Molecules. [7] A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. [1] Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. Google Patents. [8] A general electrochemical strategy for the Sandmeyer reaction. Nature Communications. [9] 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics. ChemicalBook. [10] Preparation method for 4-(chlorodifluoromethoxy)aniline. Google Patents. [11] Why is the yield in the Sandmeyer reaction found to be better than the Gattermann reaction? Quora. [12] 4-Chloro-3-(trifluoromethyl)aniline | 320-51-4. BLD Pharm. [13] 4-Chloro-3-(trifluoromethyl)aniline CAS 320-51-4 Product Specification. Parchem. Removal of amino in anilines through diazonium salt-based reactions. ResearchGate. [14] Process for the preparation of sorafenib and salts thereof. Google Patents. [15] 4-(Trifluoromethyl)benzyl chloride. Chem-Impex. [16] Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. MedChemComm. [17] Supporting Information. [18] 4-(Trifluoromethoxy)benzyl chloride. Chem-Impex. [19] A Comparative Guide to Aryl Substitution: Navigating Alternatives to the Sandmeyer Reaction. Benchchem. [20] 4-{[3-(trifluoromethyl)benzyl]oxy}benzoyl chloride synthesis. ChemicalBook. [21] Process for the preparation of sorafenib. Google Patents. [22] Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6]. ResearchGate. 3-(Trifluoromethyl)benzyl chloride 97 | 705-29-3. Sigma-Aldrich. Process for preparing 3-trifluoromethyl benzyl chloride. Google Patents. [23] The preparation method of 3- trifluoromethyl benzyl cyanide. Google Patents. [24] Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate. Semantic Scholar. [25] α-aryl nitriles through B(C6F5)3-catalyzed direct cyanation of α-aryl alcohols. ElectronicsAndBooks.
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A Comparative Guide to Catalytic Systems for the Synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
Introduction
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is a pivotal intermediate in the synthesis of various high-value compounds within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a chloro and a trifluoromethoxy group, imparts specific electronic properties that are often desirable in bioactive molecules. The efficient and selective synthesis of this nitrile is therefore of significant interest to researchers and process chemists.
This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile, primarily focusing on the cyanation of the corresponding benzyl chloride precursor. We will delve into the nuances of palladium-catalyzed, nickel-catalyzed, and phase-transfer-catalyzed methodologies, offering a critical evaluation of their performance based on available experimental data for structurally related substrates. This document is intended to serve as a practical resource for scientists in drug development and chemical research, enabling informed decisions in catalyst selection and process optimization.
Synthetic Strategy Overview
The most direct and common route to 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile involves the nucleophilic substitution of a suitable leaving group on the benzylic carbon with a cyanide source. The precursor of choice is typically 4-chloro-3-(trifluoromethoxy)benzyl chloride, owing to its reactivity and accessibility.
The synthesis of this key precursor can be envisioned through two primary pathways, starting from commercially available materials:
-
Route A: From 4-Chloro-3-(trifluoromethoxy)aniline: Diazotization of the aniline followed by a Sandmeyer-type reaction can introduce a hydroxymethyl or chloromethyl group.
-
Route B: From 4-Chloro-3-(trifluoromethoxy)benzyl Alcohol: The alcohol can be readily converted to the corresponding benzyl chloride using standard chlorinating agents like thionyl chloride.
This guide will focus on the critical final step: the catalytic cyanation of 4-chloro-3-(trifluoromethoxy)benzyl chloride.
Comparative Analysis of Catalytic Systems
The cyanation of benzyl chlorides can be effectively achieved using several catalytic approaches. Here, we compare the three most prominent methods: Palladium-Catalyzed Cyanation, Nickel-Catalyzed Cyanation, and Phase-Transfer Catalysis.
Palladium-Catalyzed Cyanation
Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been successfully applied to the cyanation of a wide array of aryl and benzyl halides.[1][2][3] The catalytic cycle typically involves the oxidative addition of the benzyl chloride to a Pd(0) species, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the desired nitrile.
Key Features:
-
High Efficiency and Selectivity: Palladium catalysts, particularly when paired with sophisticated phosphine ligands, often exhibit high turnover numbers and excellent selectivity, minimizing the formation of byproducts.
-
Broad Substrate Scope: These systems are known to tolerate a wide range of functional groups, which is a significant advantage in the synthesis of complex molecules. For electron-deficient benzyl chlorides, which our target precursor is, palladium catalysts have shown good to excellent yields.[3]
-
Milder Reaction Conditions: Modern palladium catalyst systems can operate under relatively mild conditions, often at lower temperatures compared to other methods.[2]
-
Cost and Toxicity: The primary drawback of palladium catalysis is the high cost and toxicity of the metal. Rigorous removal of palladium residues from the final product is a critical consideration, especially in pharmaceutical applications.
Typical Cyanide Sources: Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a notable cyanide source for palladium-catalyzed reactions as it is less toxic and environmentally benign compared to alkali metal cyanides.[4]
Nickel-Catalyzed Cyanation
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for a variety of cross-coupling reactions, including cyanation.[5][6] The catalytic cycle is analogous to that of palladium, proceeding through Ni(0)/Ni(II) intermediates.
Key Features:
-
Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium, making it an attractive option for large-scale industrial synthesis.
-
High Reactivity: Nickel catalysts can be highly reactive and are capable of activating challenging substrates, including aryl and benzyl chlorides.
-
Toxicity: While less expensive, nickel is also a toxic metal, and its removal from the final product is a necessary consideration.
Typical Cyanide Sources: Similar to palladium catalysis, a variety of cyanide sources can be employed, including zinc cyanide (Zn(CN)₂) and organic cyanating agents.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a well-established and industrially robust method for reactions involving two immiscible phases.[7] For the cyanation of benzyl chlorides, a quaternary ammonium or phosphonium salt is typically used to transport the cyanide anion from an aqueous phase to the organic phase containing the benzyl chloride.
Key Features:
-
Operational Simplicity and Scalability: PTC reactions are often operationally simple, do not require strictly anhydrous conditions, and are readily scalable, making them highly suitable for industrial production.
-
Cost-Effectiveness: The catalysts are generally inexpensive, and the use of aqueous sodium or potassium cyanide as the cyanide source is economically favorable.
-
Safety: While using alkali metal cyanides, the biphasic nature of the reaction can offer some safety advantages in handling.
-
Reaction Conditions: PTC cyanations may require elevated temperatures to achieve reasonable reaction rates. The choice of the phase-transfer catalyst is crucial for optimal performance.
Performance Data Summary (Based on Analogous Substrates)
| Catalyst System | Typical Catalyst Loading | Cyanide Source | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Palladium/Phosphine Ligand | 0.5 - 2 mol% | K₄[Fe(CN)₆] | Toluene, Dioxane | 80 - 120 | 85 - 95 | High selectivity, broad functional group tolerance | High cost, catalyst toxicity |
| Nickel/Ligand | 1 - 5 mol% | Zn(CN)₂ | DMF, NMP | 80 - 130 | 80 - 90 | Cost-effective, high reactivity | Potential air/moisture sensitivity, catalyst toxicity |
| Phase-Transfer Catalysis | 1 - 10 mol% | NaCN, KCN | Toluene/Water | 60 - 100 | 90 - 98 | Scalable, operationally simple, cost-effective | May require higher temperatures, use of highly toxic cyanides |
Experimental Protocols
The following are representative, detailed experimental protocols for each catalytic system, adapted for the synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile. Note: These are generalized procedures and may require optimization for the specific substrate.
Protocol 1: Palladium-Catalyzed Cyanation
This protocol is adapted from established procedures for the palladium-catalyzed cyanation of benzyl chlorides using K₄[Fe(CN)₆].[4]
dot
Caption: Workflow for Palladium-Catalyzed Cyanation.
Step-by-Step Methodology:
-
Preparation of the Catalyst System: In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).
-
Reaction Setup: Remove the Schlenk tube from the glovebox and place it under an inert atmosphere (e.g., nitrogen or argon). Add 4-chloro-3-(trifluoromethoxy)benzyl chloride (1.0 mmol, 1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.6 mmol, 0.6 equiv), and anhydrous toluene (5 mL).
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts. Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Cyanation
This protocol is based on general procedures for nickel-catalyzed cyanation of aryl and benzyl halides.[5][6]
dot
Caption: Workflow for Nickel-Catalyzed Cyanation.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiCl₂(dppp) (0.03 mmol, 3 mol%), Zn(CN)₂ (0.7 mmol, 0.7 equiv), and 4-chloro-3-(trifluoromethoxy)benzyl chloride (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous DMF (4 mL) to the Schlenk tube.
-
Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 18-36 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, carefully quench the reaction mixture by adding saturated aqueous NH₄Cl solution (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the residue by flash column chromatography.
Protocol 3: Phase-Transfer Catalysis (PTC)
This protocol is a classic and highly effective method for the cyanation of benzyl chlorides.[7]
dot
Caption: Workflow for Phase-Transfer Catalysis.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add a solution of 4-chloro-3-(trifluoromethoxy)benzyl chloride (1.0 mmol, 1.0 equiv) in toluene (10 mL).
-
Addition of Reagents: Add a solution of sodium cyanide (1.2 mmol, 1.2 equiv) in water (5 mL). Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB) (0.05 mmol, 5 mol%).
-
Reaction Execution: Heat the biphasic mixture to 80 °C with vigorous stirring for 4-8 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x 10 mL). Combine the organic layers and wash with water (10 mL) and brine (10 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to afford the crude product, which can be further purified by distillation or chromatography if necessary.
Conclusion and Recommendations
The choice of catalytic system for the synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is contingent upon several factors, including the scale of the reaction, cost considerations, and the required purity of the final product.
-
For laboratory-scale synthesis and medicinal chemistry applications , where high purity and broad functional group tolerance are paramount, palladium-catalyzed cyanation is often the preferred method, despite its higher cost. The use of less toxic cyanide sources like K₄[Fe(CN)₆] is also a significant advantage.
-
For large-scale industrial production , where cost is a major driver, phase-transfer catalysis presents a highly attractive option due to its operational simplicity, scalability, and the use of inexpensive reagents. Careful optimization of reaction conditions can lead to high yields and purity.
-
Nickel-catalyzed cyanation represents a compelling compromise, offering a more economical alternative to palladium with comparable reactivity. As more robust and air-stable nickel catalysts become available, their adoption in both academic and industrial settings is likely to increase.
Ultimately, the optimal catalyst system will be determined by a thorough evaluation of these factors in the context of the specific synthetic goals. It is recommended that all three methodologies be screened on a small scale to identify the most efficient and cost-effective route for the synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
References
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A Comparative Guide to the Synthetic Strategies for 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key intermediates is paramount. 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is a valuable building block, the synthesis of which requires a careful selection of methods to ensure high yield and purity. This guide provides an in-depth analysis of the most viable synthetic routes to this compound, offering a comparative look at different methodologies and detailed experimental protocols.
Introduction
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is a substituted phenylacetonitrile derivative. The phenylacetonitrile scaffold is a common feature in many biologically active molecules. The specific substitution pattern of this compound, with a chloro group and a trifluoromethoxy group, makes it an attractive intermediate for the synthesis of novel pharmaceutical and agrochemical candidates. The trifluoromethoxy group, in particular, is often used to enhance metabolic stability and lipophilicity of a drug molecule.
This guide will focus on a logical and practical multi-step synthesis starting from a readily available precursor, 4-Chloro-3-(trifluoromethoxy)benzaldehyde. We will explore and compare different reagents and conditions for each step of the synthesis, providing the rationale behind the choices to empower researchers in their synthetic endeavors.
The Predominant Synthetic Pathway: A Three-Step Approach
The most reliable and scalable synthesis of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile proceeds via a three-step sequence:
-
Reduction of 4-Chloro-3-(trifluoromethoxy)benzaldehyde to the corresponding benzyl alcohol.
-
Chlorination of the benzyl alcohol to form 4-Chloro-3-(trifluoromethoxy)benzyl chloride.
-
Cyanation of the benzyl chloride to yield the final product.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
This document provides a detailed protocol for the safe handling and disposal of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile (CAS No. 886500-97-6), a compound frequently utilized in pharmaceutical research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The protocols outlined herein are based on established safety data, chemical reactivity principles, and hazardous waste management standards.
Foundational Understanding: Hazard Analysis
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is a halogenated aromatic nitrile. Its hazard profile is dictated by the presence of three key functional groups: a nitrile (-CN), a chlorinated phenyl ring, and a trifluoromethoxy group (-OCF₃).
-
Nitrile Group: The primary toxicity concern with nitrile compounds is their potential to release highly toxic hydrogen cyanide (HCN) gas upon reaction with acids or during combustion[1].
-
Halogenation (Chlorine & Fluorine): The presence of chlorine and fluorine atoms means that this compound is classified as a halogenated organic waste[2]. During incineration, these halogens can form acidic and toxic gases like hydrogen chloride (HCl) and hydrogen fluoride (HF)[1]. This necessitates specialized disposal methods, typically high-temperature incineration with afterburners and scrubber systems to neutralize these corrosive byproducts[3].
-
Acute Toxicity: The compound is categorized as harmful or toxic if swallowed, inhaled, or in contact with skin, and it is a known irritant to the skin and eyes[1][3].
These intrinsic properties demand a disposal strategy that mitigates the risks of toxic gas release and ensures the complete destruction of the molecule in a controlled environment.
Hazard Identification Summary
| Hazard Class | GHS Classification | Source |
| Acute Toxicity, Oral | Category 4 (Harmful) | [3] |
| Acute Toxicity, Dermal | Category 4 (Harmful) | [3] |
| Acute Toxicity, Inhalation | Category 4 (Harmful) | [3] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [3] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [3] |
Pre-Disposal Operations: Safe Handling and Segregation
Proper disposal begins with correct handling and storage in the laboratory. The core principle is containment and clear identification from the moment the substance is designated as waste.
Required Personal Protective Equipment (PPE)
To prevent exposure during handling, the following PPE is mandatory:
-
Hand Protection: Wear impervious nitrile gloves. Double-gloving is recommended for enhanced protection[4].
-
Eye Protection: Use chemical safety goggles and a face shield to protect against potential splashes[3][4].
-
Skin and Body Protection: A standard laboratory coat is required to protect skin and clothing. For larger quantities or spill cleanup, impervious protective clothing and boots may be necessary[3][5].
-
Respiratory Protection: All handling of this compound, especially when in solid/powder form or when generating aerosols, must occur within a certified chemical fume hood to prevent inhalation[1][4].
Waste Segregation: The Critical First Step
Proper segregation is paramount for safe and compliant disposal. Improperly mixed waste streams can lead to dangerous chemical reactions and significantly complicate the disposal process.
Protocol for Waste Segregation:
-
Designate a Waste Stream: 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is a halogenated organic waste . It must be collected in a dedicated waste container, separate from non-halogenated organic, aqueous, or solid waste[2][4].
-
Select an Appropriate Container: Use a clearly labeled, closable, and chemically compatible container. The container must be in good condition with a secure, tight-fitting lid[1].
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of its contents, including "Halogenated Organic Waste" and the chemical name: "4-Chloro-3-(trifluoromethoxy)phenylacetonitrile".
-
Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents or strong acids[1]. Mixing with acids can potentially generate hydrogen cyanide gas. Refer to institutional guidelines and chemical incompatibility charts for further details[6][7].
Spill Management Protocol
In the event of a spill, immediate and correct action is required to contain the material and protect personnel.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is generated.
-
Secure the Area: Ensure the area is well-ventilated, preferably within a chemical fume hood. Remove all ignition sources[8].
-
Don Appropriate PPE: Before re-entering the area, don the full PPE detailed in Section 2.1.
-
Contain the Spill: For solid spills, carefully sweep the material into a suitable container, avoiding dust formation[3][5]. For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels for large spills.
-
Collect and Package Waste: Place the contained material and any contaminated cleanup supplies into a closable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: The collected spill waste must be disposed of as halogenated organic hazardous waste, following the procedures in Section 4.
Final Disposal Pathway
Disposal of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile must be carried out by a licensed and approved hazardous waste disposal facility. On-site chemical treatment is generally not recommended without specialized equipment and expertise.
Primary Disposal Method: High-Temperature Incineration
The universally accepted and most environmentally sound method for disposing of halogenated organic compounds is high-temperature incineration in a facility equipped with an afterburner and an acid gas scrubber system[3].
-
Why Incineration? This method ensures the complete thermal destruction of the organic molecule.
-
Why Afterburners and Scrubbers? The high temperatures break down the compound, but also generate hazardous byproducts. The afterburner ensures complete combustion of any residual organic material, while the scrubber system is essential for neutralizing the acidic gases (HCl and HF) and other toxic fumes (like HCN) produced during the process, preventing their release into the atmosphere[3].
Procedural Workflow for Disposal
The following diagram outlines the decision-making and operational workflow for the proper disposal of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile waste.
Caption: Disposal Workflow for 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
Regulatory Compliance
All disposal activities must adhere to federal, state, and local regulations. In the United States, this waste falls under the Resource Conservation and Recovery Act (RCRA) regulations managed by the Environmental Protection Agency (EPA)[9][10]. Consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable standards.
Conclusion
The proper disposal of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its chemical hazards, implementing rigorous segregation and handling protocols, and ensuring its final destruction via approved methods, researchers can mitigate risks and maintain a safe working environment. Always prioritize safety and consult your EHS department for guidance specific to your location and facility.
References
- TCI Chemicals. (n.d.). Safety Data Sheet: 4-(Trifluoromethoxy)phenylacetonitrile.
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- Apollo Scientific. (2014). Safety Data Sheet: 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile.
- PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile.
- Fisher Scientific. (2024). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetonitrile.
- Chem-Supply. (n.d.). Safety Data Sheet: 4-Chloro-3-(trifluoromethoxy)benzeneacetonitrile.
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- CP Lab Safety. (n.d.).
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- Smolecule. (n.d.). Buy 4-(Trifluoromethyl)phenylacetonitrile.
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Operational Guide: Personal Protective Equipment for Handling 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that cutting-edge science is conducted under the highest standards of safety. This guide provides an in-depth, procedural framework for handling 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile (CAS No. 886500-97-6). The protocols outlined here are designed to be a self-validating system, moving beyond a simple checklist to explain the causality behind each safety measure. Adherence to these protocols is critical for protecting personnel and ensuring experimental integrity.
Hazard Assessment: Understanding the Risks
4-Chloro-3-(trifluoromethoxy)phenylacetonitrile is a halogenated aromatic nitrile, a class of compounds that requires careful handling. The primary, documented risks are associated with direct contact and inhalation.[1] A thorough understanding of its hazard profile, summarized in the Globally Harmonized System (GHS) classification, is the foundation of our safety strategy.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Skin Irritation | H315: Causes skin irritation | Warning |
| Eye Irritation | H319: Causes serious eye irritation | Warning |
| Respiratory Irritation | H335: May cause respiratory irritation | Warning |
Data sourced from AK Scientific, Inc. Safety Data Sheet.[1]
The causality for these hazards lies in the compound's reactivity with biological tissues. The nitrile group and halogenated moieties can interact with proteins and moisture on the skin, eyes, and respiratory tract, leading to irritation and potential tissue damage. Therefore, our entire handling strategy is built on the principle of preventing contact .
Engineering Controls: Your First and Most Critical Barrier
Personal Protective Equipment (PPE) is the final line of defense. The primary methods for exposure control are robust engineering and administrative controls that isolate the chemical from the operator.
-
Chemical Fume Hood: All handling of 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[1][2] This is non-negotiable. The hood's negative pressure environment is essential to contain vapors, dust, and aerosols, preventing respiratory exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function.[1]
-
Safety Stations: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the handling area.[1][2] Verify their functionality before beginning any work.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate, addressing all potential routes of exposure (dermal, ocular, and respiratory).
| PPE Category | Type and Specifications | Rationale and Best Practices |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards. A full-face shield worn over goggles is required when handling >50g or when there is a significant splash risk.[3][4] | Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield adds a critical layer of protection for the entire face from splashes during transfers or exothermic reactions. |
| Hand Protection | Double-gloving with chemically resistant gloves.[5] Inner Glove: Standard nitrile. Outer Glove: Heavier-duty nitrile or neoprene. | The outer glove bears the primary contamination risk. Double-gloving allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.[5] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times. Inspect gloves for pinholes or degradation before use. |
| Body Protection | A chemical-resistant laboratory coat with long sleeves and a fully buttoned front. Cuffs should be snug. | Provides a barrier against incidental contact and small splashes. Ensure the material is appropriate for chemical handling (e.g., Nomex or treated cotton).[3] Standard polyester/cotton coats offer minimal protection. |
| General Attire | Long pants and fully enclosed, chemical-resistant shoes.[3][6] | No skin should be exposed between the lab coat and footwear. Shoes must protect the entire foot from spills. Perforated shoes or sandals are strictly prohibited.[6] |
| Respiratory Protection | Not required if all work is performed within a certified fume hood. For emergency situations (e.g., large spills), a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges is necessary.[3] | The fume hood is the primary respiratory control. Respirator use is an emergency measure and requires prior medical clearance, training, and fit-testing as per OSHA regulations.[3][5] |
Procedural Workflow for Safe Handling
A systematic workflow minimizes error and reinforces safety at every stage. The following procedure should be adopted as a standard operating procedure (SOP).
Caption: Safe Handling Workflow for 4-Chloro-3-(trifluoromethoxy)phenylacetonitrile.
Step-by-Step Methodology
-
Preparation:
-
Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Lay down absorbent, plastic-backed bench paper on the work surface inside the hood.
-
Ensure a chemical spill kit rated for solvents and solids is immediately available.
-
Prepare designated, labeled, and sealed hazardous waste containers for solid and liquid waste.
-
-
Donning PPE:
-
Follow the sequence outlined in the diagram. The principle is to don cleaner items first.
-
Ensure outer gloves are pulled over the cuffs of the lab coat to create a seal.
-
-
Chemical Handling:
-
Doffing PPE:
-
The key to this step is avoiding self-contamination.
-
Remove the outer gloves first and dispose of them in the designated waste container inside the fume hood.
-
Step away from the immediate work area. Remove the lab coat and face shield/goggles.
-
As the final step, remove the inner gloves and wash hands thoroughly with soap and water.[1][7]
-
-
Decontamination and Disposal:
-
Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), collecting the wipes as solid hazardous waste.
-
All contaminated disposables (gloves, bench paper, wipes) must be placed in the sealed solid hazardous waste container.
-
Dispose of the chemical waste according to your institution's and local regulations. This may involve incineration in an approved facility.[1][2][8]
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately remove any contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][7] If breathing is difficult or they feel unwell, call a poison center or doctor.[1][2]
-
Spill: Evacuate the immediate area. If the spill is large or outside of the fume hood, alert others and contact your institution's environmental health and safety (EHS) department. For small spills inside a fume hood, use an absorbent, inert material to contain the spill, then sweep it up and place it into a suitable disposal container.[1] Avoid generating dust.
By integrating these expert-validated protocols into your daily operations, you build a resilient culture of safety that protects both the researcher and the research itself.
References
-
PubChem. (n.d.). 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). 3-(Trifluoromethyl)phenylacetonitrile Safety Data Sheet. Retrieved from Thermo Fisher Scientific. [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). Retrieved from [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
